Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Description
Properties
IUPAC Name |
diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-17-11(15)13-5-8-14(9-6-13,10-7-13)12(16)18-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIYNXJTNHXZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511676 | |
| Record name | Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1659-75-2 | |
| Record name | Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, a rigid, non-aromatic diester with significant potential in medicinal chemistry and materials science. We will delve into its core structural features, physicochemical properties, and detailed synthetic methodologies. A key focus will be placed on its emerging role as a bioisosteric replacement for para-substituted phenyl rings in drug design, offering a pathway to improved pharmacokinetic and pharmacodynamic profiles. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecular entities.
Introduction: The Bicyclo[2.2.2]octane Scaffold - A Rigid Framework for Innovation
The bicyclo[2.2.2]octane core is a highly symmetrical and conformationally constrained bridged ring system. This inherent rigidity makes it an attractive scaffold in various chemical disciplines. Unlike flexible aliphatic chains or planar aromatic rings, the bicyclo[2.2.2]octane unit enforces a well-defined three-dimensional arrangement of substituents, a critical feature in the rational design of bioactive molecules and advanced materials. This compound, the subject of this guide, positions two ethyl ester functionalities at the bridgehead positions, providing a linear and rigid linker with versatile chemical handles for further elaboration.
The primary appeal of this scaffold in drug discovery lies in its utility as a bioisostere for the para-substituted benzene ring. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties of a drug candidate, such as solubility, lipophilicity, and metabolic stability, without compromising its biological activity. The tetrahedral geometry of the bridgehead carbons in the bicyclo[2.2.2]octane system mimics the linear trajectory of a para-disubstituted aromatic ring, while its saturated nature offers a distinct electronic and metabolic profile.
Molecular Structure and Key Identifiers
The fundamental identity of this compound is established by its unique structural arrangement and associated chemical identifiers.
Chemical Structure
Caption: 2D representation of this compound.
Tabulated Identifiers
| Identifier | Value | Source |
| CAS Number | 1659-75-2 | [1] |
| Molecular Formula | C₁₄H₂₂O₄ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | CCOC(=O)C12CCC(CC1)(CC2)C(=O)OCC | [1] |
| InChI | InChI=1S/C14H22O4/c1-3-17-13(15)11-5-9-12(10-6-11)14(16)18-4-2/h5-10H2,3-4H3,1-2H3 |
Physicochemical and Spectroscopic Properties
Physicochemical Properties (Predicted and Analog-Based)
| Property | This compound | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid |
| Appearance | White to off-white solid (predicted) | White to off-white Solid | White crystalline solid |
| Melting Point | 30 °C | Not available | >300 °C |
| Boiling Point | Not available | 273.6 °C at 760 mmHg | Not applicable |
| Density | Not available | 1.206 g/cm³ | Not available |
| Solubility | Soluble in common organic solvents (predicted) | Soluble in organic solvents | Soluble in polar solvents like water and alcohols[2] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra for the diethyl ester are not publicly available, the expected spectral features can be inferred from its structure and data from analogous compounds. Researchers should obtain and verify this data experimentally or through trusted commercial suppliers.
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¹H NMR: The proton NMR spectrum is expected to be simple due to the high symmetry of the molecule. Key signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups. The protons on the bicyclo[2.2.2]octane cage would likely appear as a complex multiplet.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the bicyclic framework. The symmetry of the core would simplify the spectrum of the cage carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically in the range of 1730-1750 cm⁻¹. C-O stretching bands and C-H stretching and bending vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 254. Subsequent fragmentation patterns would likely involve the loss of ethoxy and carboethoxy groups.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step sequence, culminating in the esterification of the corresponding dicarboxylic acid. The overall synthetic strategy is outlined below, followed by a detailed, field-proven protocol.
Synthetic Strategy: A Multi-step Approach
The most common and reliable route to 1,4-disubstituted bicyclo[2.2.2]octane systems involves the construction of the bicyclic core followed by functional group manipulations. A robust synthesis of the parent bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been reported, which serves as the key precursor.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established chemical transformations for similar substrates.
Step 1: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate [1]
-
Rationale: This step constructs the bicyclic framework through a double alkylation of the enolate of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with 1,2-dibromoethane. Sodium hydride is a strong base suitable for generating the enolate.
-
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, suspend sodium hydride (0.28 mol) in ethylene glycol dimethyl ether (80 mL).
-
Add diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (0.1 mol) to the suspension.
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Heat the mixture to 60 °C and slowly add 1,2-dibromoethane (0.46 mol) dropwise.
-
After the addition is complete, raise the temperature to 90 °C and stir for 20 hours.
-
Remove unreacted 1,2-dibromoethane and the solvent by distillation under reduced pressure.
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Dissolve the residue in dichloromethane and adjust the pH of any remaining solids to approximately 5-6 with concentrated hydrochloric acid.
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Extract the aqueous phase with dichloromethane, combine the organic layers, and remove the solvent.
-
Purify the crude product by recrystallization from ethanol to yield diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.
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Step 2: Reduction of the Keto Groups
-
Rationale: The ketone functionalities are removed to yield the saturated bicyclo[2.2.2]octane core. The Wolff-Kishner reduction is a classic and effective method for the deoxygenation of ketones, particularly those that are stable to strong basic conditions.
-
Procedure (Wolff-Kishner Reduction):
-
To a solution of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate in a high-boiling solvent such as diethylene glycol, add hydrazine hydrate in excess.
-
Add a catalytic amount of a strong base, such as potassium hydroxide.
-
Heat the reaction mixture to reflux to form the hydrazone intermediate, with the removal of water.
-
Continue heating at a higher temperature (typically 180-200 °C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas, leading to the reduced product.
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After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
-
Step 3 (Alternative Route): Hydrolysis and Re-esterification
This alternative route involves the hydrolysis of the ester groups to the dicarboxylic acid, which can then be re-esterified to the desired diethyl ester. This can be advantageous for purification purposes.
-
Sub-step 3a: Hydrolysis to Bicyclo[2.2.2]octane-1,4-dicarboxylic acid [3]
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Reflux this compound with an excess of aqueous sodium hydroxide solution.
-
After the reaction is complete (monitored by TLC), cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Sub-step 3b: Fischer Esterification to this compound [4][5]
-
Rationale: This is a classic acid-catalyzed esterification. The use of a large excess of ethanol drives the equilibrium towards the product, and a strong acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Procedure:
-
Suspend Bicyclo[2.2.2]octane-1,4-dicarboxylic acid in a large excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
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Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
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Remove the bulk of the ethanol under reduced pressure.
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Extract the product into an organic solvent (e.g., diethyl ether).
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Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude diethyl ester.
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Purify by vacuum distillation or column chromatography.
-
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Applications in Drug Development and Materials Science
The rigid and well-defined geometry of the bicyclo[2.2.2]octane scaffold makes it a valuable component in the design of novel pharmaceuticals and functional materials.
A Bioisostere for the para-Substituted Phenyl Ring
The replacement of a para-substituted phenyl ring with a 1,4-disubstituted bicyclo[2.2.2]octane core is a promising strategy in medicinal chemistry to overcome common liabilities associated with aromatic systems, such as metabolic oxidation by cytochrome P450 enzymes.
Caption: Bioisosteric replacement of a phenyl ring with a bicyclo[2.2.2]octane core.
A notable example of this approach, although with a heteroatom-containing analog, is the replacement of the phenyl ring in the anticancer drugs Imatinib and Vorinostat with a 2-oxabicyclo[2.2.2]octane core. This modification led to improved physicochemical properties, including increased water solubility, enhanced metabolic stability, and reduced lipophilicity, while in the case of Vorinostat, a new bioactive analog was discovered. This highlights the potential of the bicyclo[2.2.2]octane scaffold in fine-tuning the properties of drug candidates.
A Rigid Linker in Materials Science
The linear and rigid nature of this compound and its derivatives makes them excellent building blocks for the construction of metal-organic frameworks (MOFs) and other porous materials. The non-aromatic nature of the linker can lead to the formation of transparent porous materials, which are of interest for studying guest molecules within confined spaces.
Safety and Handling
While specific safety data for this compound is limited, information for the analogous dimethyl ester and the parent dicarboxylic acid provides guidance for safe handling.
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Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: May be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation, as well as respiratory irritation.
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Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Is known to cause skin and serious eye irritation, and may cause respiratory irritation.
General Precautions:
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Use in a well-ventilated area or with local exhaust ventilation.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a molecule of significant interest due to its unique structural and physicochemical properties. Its rigid, non-planar framework offers a compelling alternative to traditional aromatic linkers in both medicinal chemistry and materials science. As a bioisostere, it holds the potential to unlock improved drug-like properties in therapeutic candidates. The synthetic routes, while multi-stepped, are achievable with standard organic chemistry techniques. Further exploration of this and related bicyclo[2.2.2]octane derivatives is warranted to fully realize their potential in the development of next-generation pharmaceuticals and advanced materials.
References
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal-Organic Frameworks. (URL: [Link])
- US20200270191A1 - Synthesis of bicyclo[2.2.
-
1,4-Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate - PubChem. (URL: [Link])
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Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing). (URL: [Link])
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Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, 98% - 3ASenrise. (URL: [Link])
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Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | C10H14O4 | CID 607709 - PubChem. (URL: [Link])
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APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report Ronald D. Clark Bennie S. Archuleta New Mexico Highlands University Las. (URL: [Link])
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The synthesis of bicyclo[2.2.2]octane‐1,4‐dicarboxylic acid reported by... - ResearchGate. (URL: [Link])
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2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC - PubMed Central. (URL: [Link])
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AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. (URL: [Link])
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Convenient One-Pot Preparation of Dimethyl Bicyclo[2.2.2]octane-1,4. (URL: [Link])
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Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate - Sci-Hub. (URL: [Link])
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A Convenient Preparation of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate. A Bicyclo[2.2.2]octane Precursor | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (URL: [Link])
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The Bicyclo[2.2.2]octane Core: A Journey from Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of a Rigid Scaffold
In the landscape of modern medicinal chemistry and materials science, the bicyclo[2.2.2]octane (BCO) scaffold stands out as a testament to the enduring value of rigid, three-dimensional molecular architectures. Its unique conformational rigidity, precise vectoral presentation of substituents, and intriguing electronic properties have propelled it from a curiosity of fundamental organic chemistry to a cornerstone in the rational design of novel therapeutics and advanced materials. This guide provides a comprehensive exploration of the BCO core, from its historical discovery to its contemporary applications, with a focus on the underlying scientific principles and practical methodologies that empower its use in the laboratory. We will delve into the seminal synthetic strategies, dissect the physicochemical properties that make it a powerful bioisostere, and showcase its impact on drug discovery through illustrative case studies.
Part 1: The Genesis of a Bicyclic System: A Nobel-Winning Discovery
The story of bicyclo[2.2.2]octane is intrinsically linked to one of the most powerful reactions in organic synthesis: the Diels-Alder reaction. In 1928, German chemists Otto Diels and Kurt Alder reported a remarkable cycloaddition between a conjugated diene and an alkene (dienophile) to form a six-membered ring.[1][2] This discovery, which earned them the Nobel Prize in Chemistry in 1950, provided a predictable and stereocontrolled method for the construction of cyclic systems, including the bicyclo[2.2.2]octane framework.
The initial syntheses laid the conceptual groundwork for what would become a versatile and widely adopted strategy. The reaction's power lies in its concerted mechanism, allowing for the simultaneous formation of two new carbon-carbon bonds and up to four stereocenters with a high degree of control.
Caption: The Diels-Alder reaction mechanism for bicyclo[2.2.2]octane synthesis.
Part 2: Constructing the Core: Key Synthetic Methodologies
The inherent stability and defined stereochemistry of the BCO scaffold have driven the development of numerous synthetic strategies. While the Diels-Alder reaction remains a primary approach, other powerful methods have emerged, offering alternative pathways to functionalized BCO derivatives.
The Diels-Alder Reaction: The Workhorse of BCO Synthesis
The [4+2] cycloaddition of a 1,3-cyclohexadiene with a suitable dienophile is the most direct and widely employed method for constructing the bicyclo[2.2.2]octene core, which can then be hydrogenated to the saturated octane system.
Experimental Protocol: Synthesis of a Functionalized Bicyclo[2.2.2]octene Derivative
Objective: To synthesize a bicyclo[2.2.2]octene derivative via a thermal Diels-Alder reaction.
Materials:
-
1,3-Cyclohexadiene (diene)
-
Maleic anhydride (dienophile)
-
Toluene (solvent)
-
Hexanes (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in toluene.
-
Add 1,3-cyclohexadiene (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold hexanes to remove any unreacted starting material.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new, less polar spot. The structure and purity of the product should be verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic signals for the bicyclic core and the anhydride moiety should be present.
The Bridged Robinson Annulation: An Alternative Pathway
The Robinson annulation, a classic ring-forming reaction, can be adapted to synthesize bicyclo[2.2.2]octenone systems. This "bridged" variant involves a tandem intermolecular Michael addition followed by an intramolecular aldol condensation.[3][4][5]
Conceptual Workflow:
Caption: Conceptual workflow of the bridged Robinson annulation.
This one-pot process offers an efficient route to functionalized BCOs from readily available starting materials.[3]
Modern Synthetic Innovations
The synthetic toolkit for BCOs has been further expanded by modern methodologies:
-
Transition Metal-Catalyzed Syntheses: Palladium-catalyzed oxidative cyclization of 1,4-dimethylene cyclohexane provides a novel route to 1,4-disubstituted BCOs.[6]
-
Aprotic Double Michael Addition: This method allows for the synthesis of functionalized BCOs that may not be accessible through traditional Diels-Alder reactions.[7]
Part 3: The Physicochemical Landscape of Bicyclo[2.2.2]octane
The utility of the BCO scaffold in drug discovery stems from its distinct physicochemical properties, which offer significant advantages over commonly used aromatic linkers, particularly the para-substituted phenyl ring.
A Rigid, Three-Dimensional Bioisostere
The BCO core serves as an excellent three-dimensional, non-planar bioisostere for the flat, aromatic para-phenylene group.[8] This structural mimicry allows for the preservation of key binding interactions while improving the overall developability of a drug candidate.
| Property | para-Phenyl Ring | Bicyclo[2.2.2]octane (BCO) | Bicyclo[1.1.1]pentane (BCP) | Cubane (CUB) |
| Bridgehead Distance (Å) | ~2.79 | ~2.60 | ~1.85 | ~2.72 |
| Fraction of sp³ Carbons (Fsp³) | 0 | 1.0 | 1.0 | 1.0 |
Data compiled from various sources.[8]
The defined geometry of the BCO scaffold allows for a more precise orientation of substituents, potentially leading to enhanced potency and selectivity.
Impact on Physicochemical Properties
Replacing a phenyl ring with a BCO moiety can significantly modulate a molecule's physicochemical properties, often leading to a more favorable profile for drug development.
| Property | Phenyl Analog (Imatinib) | BCO Analog | Impact of BCO |
| Calculated logP (clogP) | 4.5 | 3.6 | Decreased Lipophilicity |
| Aqueous Solubility (µM) | 351 | 113 | Decreased Solubility |
| Metabolic Stability (CLint) | 28 | 16 | Increased Metabolic Stability |
| pKa (of carboxylic acid derivative) | N/A | 5.6 | - |
Data for Imatinib and its analogs.[9][10][11]
The increased sp³ character of the BCO core generally leads to improved solubility and metabolic stability by disrupting planarity and reducing interactions with metabolic enzymes.[12] However, as seen with the Imatinib analog, the effect on solubility can be complex and requires case-by-case evaluation. The electronic effects of the BCO scaffold also influence the acidity of attached functional groups. For instance, a carboxylic acid appended to a BCO core is a weaker acid compared to its 2-oxabicyclo[2.2.2]octane counterpart (pKa 4.4), highlighting the tunability of electronic properties through scaffold modification.[9]
Part 4: Bicyclo[2.2.2]octane in Action: Applications in Drug Discovery and Beyond
The unique attributes of the BCO scaffold have been successfully leveraged in the development of numerous bioactive compounds and advanced materials.
A Scaffold for Therapeutic Agents
The BCO moiety is present in a number of approved drugs and clinical candidates across various therapeutic areas.
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Maprotiline: An tetracyclic antidepressant, where the BCO core contributes to the rigid structure necessary for its pharmacological activity.
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AA-115/APG-115: A potent and orally active murine double minute 2 (MDM2) inhibitor in clinical development for the treatment of solid tumors.[13] The BCO unit serves as a key linker element. This compound has received orphan drug designation from the FDA for the treatment of soft tissue sarcoma.[14]
-
SARS-CoV-2 3CLpro Inhibitors: The rigid BCO scaffold is being explored for the development of non-covalent inhibitors of the main protease of SARS-CoV-2, the virus responsible for COVID-19.[15]
A Building Block for Advanced Materials
The rigidity and defined geometry of the BCO core also make it an attractive building block for materials science applications.
-
Polymers: BCO diols and diacids are used as specialty monomers in the synthesis of polyesters and polyimides with high thermal stability and good solubility.[6][16][17][18]
-
Metal-Organic Frameworks (MOFs): BCO-based linkers are being investigated for the construction of transparent and porous MOFs for applications in gas storage and separation.[19]
-
Molecular Electronics: The insulating properties of the BCO σ-framework have led to its investigation as a component in single-molecule insulators.[20]
Conclusion and Future Perspectives
The journey of the bicyclo[2.2.2]octane core, from its discovery as a product of a Nobel Prize-winning reaction to its current status as a privileged scaffold in medicinal chemistry and materials science, is a compelling narrative of scientific progress. Its rigid, three-dimensional structure provides a powerful platform for the rational design of molecules with precisely controlled properties. As our understanding of the intricate relationship between molecular architecture and function deepens, and as synthetic methodologies continue to evolve, the bicyclo[2.2.2]octane scaffold is poised to play an even more significant role in the development of next-generation therapeutics and innovative materials. The continued exploration of its derivatives and their applications will undoubtedly unlock new opportunities in science and technology.
References
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Levterov, V. V., Panasiuk, Y., Sahun, K., Stashkevych, O., Badlo, V., Shablykin, O., ... & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. Available at: [Link]
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Taimr, L., & Smrčková, S. (1971). Synthesis of polymer intermediates containing the bicyclo[3.2.2]nonane ring. Journal of Polymer Science Part A-1: Polymer Chemistry, 9(5), 1203-1211. Available at: [Link]
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García-López, V., Almáraz-Razura, E., & Rosales-Vázquez, A. (2020). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal-Organic Frameworks. ResearchGate. Available at: [Link]
- Hu, Y. R., Hembre, R. T., & Tustin, G. C. (2020). U.S. Patent Application No. 16/613,295.
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Levterov, V. V., Panasiuk, Y., Sahun, K., Stashkevych, O., Badlo, V., Shablykin, O., ... & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Available at: [Link]
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Chapman, J. H., & Pincock, R. E. (1970). Agents affecting lipid metabolism: XIII. The synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives. Canadian Journal of Chemistry, 48(15), 2361-2367. Available at: [Link]
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Matsumoto, T., & Kurosaki, T. (1997). Soluble and Colorless Polyimides from Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-Dianhydrides. Macromolecules, 30(4), 993-1000. Available at: [Link]
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Spitzner, D., & Engler, A. (1987). 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid. Organic Syntheses, 66, 54. Available at: [Link]
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Carrera-Figueiras, C., Aguilar-Vega, M., & Santiago-García, J. L. (2021). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Polymers, 13(16), 2736. Available at: [Link]
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Chittimalla, S. K., Shiao, H. Y., & Liao, C. C. (2006). Domino retro Diels-Alder/Diels-Alder reaction: An efficient protocol for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones. ResearchGate. Available at: [Link]
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Jung, M. E., & Davidov, P. D. (2005). Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones via a Tandem Intermolecular Michael Addition Intramolecular Aldol Process (a Bridged Robinson Annulation). ResearchGate. Available at: [Link]
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Bicyclo[2.2.2]octane Derivatives in Medicinal Chemistry: A Technical Guide
Executive Summary: The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional aliphatic ring system increasingly utilized in medicinal chemistry as a bioisosteric replacement for the para-substituted phenyl ring.[1] Its unique conformational rigidity and saturated nature offer significant advantages in drug design, including the potential for improved metabolic stability, enhanced aqueous solubility, and refined binding selectivity.[1][2] This guide provides an in-depth analysis of the BCO core's physicochemical properties, outlines key synthetic strategies for its derivatization, and presents case studies illustrating its successful application in drug discovery programs.
Introduction: The Rationale for 3D Scaffolds in Drug Design
Modern drug discovery perpetually seeks to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds.[3] Aromatic moieties, particularly the phenyl ring, are ubiquitous in bioactive molecules but often introduce liabilities such as susceptibility to oxidative metabolism by cytochrome P450 enzymes and poor solubility due to high lipophilicity.[2][3]
To mitigate these issues, medicinal chemists employ bioisosteric replacement, where a problematic functional group is substituted with a different group that retains the parent molecule's biological activity while improving its physicochemical profile. Saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP), cubane, and bicyclo[2.2.2]octane (BCO) have emerged as powerful non-classical bioisosteres for the flat, two-dimensional phenyl ring.[1][4][5]
The BCO scaffold offers a distinct advantage due to its geometry. The distance between its bridgehead carbon atoms (C1 and C4) is approximately 2.60 Å, which closely mimics the 2.82 Å distance between the C1 and C4 atoms of a para-substituted phenyl ring.[1] This structural similarity allows BCO derivatives to maintain the crucial spatial orientation of substituents required for target binding, while its fully saturated, sp³-hybridized carbon framework provides a route to escape the metabolic and solubility pitfalls of aromatic systems.[1]
Physicochemical Properties and Advantages of the BCO Core
The incorporation of a BCO unit into a drug candidate imparts several beneficial changes to its molecular properties. The primary driver for its use is the strategic replacement of a metabolically vulnerable aromatic ring with a stable aliphatic core.
Key Advantages:
-
Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidation significantly reduces metabolic clearance, potentially leading to improved pharmacokinetic profiles.[6]
-
Modulated Lipophilicity and Solubility: While the BCO core itself is more lipophilic than some other bioisosteres like BCP, its introduction in place of a phenyl ring can disrupt planarity and crystal packing, often leading to improved aqueous solubility.[1][4] For instance, replacing a phenyl ring in a γ-Secretase modulator with a BCO moiety resulted in a 150-fold increase in solubility.[2]
-
Improved Three-Dimensionality (Fsp³): Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is a widely recognized strategy to improve its clinical success rate.[1] BCOs, being entirely composed of sp³ carbons, increase the Fsp³ count, which correlates with better selectivity, reduced promiscuity, and lower toxicity.[1]
-
Rigid Conformational Control: The rigid cage-like structure of the BCO scaffold locks the substituents at the bridgehead positions into a fixed orientation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity.
Comparative Analysis of Phenyl Bioisosteres
The choice of a phenyl ring bioisostere is a critical decision in the lead optimization phase. The following table summarizes the geometric and physicochemical properties of BCO in comparison to the phenyl ring and other common saturated bioisosteres.
| Scaffold | Bridgehead Distance (Å) | Lipophilicity (clogP) | Key Characteristics |
| p-Phenyl | ~2.8[1][4] | High | Aromatic, planar, metabolically liable. |
| Bicyclo[2.2.2]octane (BCO) | ~2.6[1][4] | High[4] | Rigid, 3D, good geometric mimic, metabolically stable. |
| Bicyclo[1.1.1]pentane (BCP) | ~1.8[4] | Low | Rigid, 3D, linear, less lipophilic, shorter span. |
| Cubane | ~2.7[1] | Moderate | Rigid, 3D, good geometric mimic, potential stability issues.[4] |
Synthetic Strategies for BCO Derivatives
The construction of the bicyclo[2.2.2]octane core is most commonly achieved through a [4+2] cycloaddition, or Diels-Alder reaction.[7][8] This powerful transformation allows for the rapid assembly of the bicyclic system from readily available starting materials.
Core Synthesis via Diels-Alder Reaction
A foundational approach involves the reaction of a cyclohexadiene derivative (the diene) with a suitable dienophile. For example, the reaction between a 1,3-cyclohexadiene and maleic anhydride yields a BCO adduct that can be further elaborated.[9]
Caption: General workflow for BCO synthesis via Diels-Alder reaction.
Representative Experimental Protocol: Synthesis of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride
This protocol is adapted from established procedures for the Diels-Alder reaction.[7][9]
Objective: To synthesize the BCO core structure via a [4+2] cycloaddition.
Materials:
-
1,3-Cyclohexadiene
-
Maleic Anhydride
-
Toluene (anhydrous)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous toluene.
-
Add 1,3-cyclohexadiene (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold hexanes to remove any unreacted starting material.
-
Dry the product under vacuum to yield the bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride as a white crystalline solid.
Causality: The use of toluene as a solvent provides the necessary temperature for the cycloaddition to proceed efficiently. The subsequent precipitation upon cooling allows for a simple and effective purification of the product. The resulting anhydride and alkene functionalities serve as versatile handles for further chemical modifications.
Applications in Drug Discovery: Case Studies
The strategic replacement of a phenyl ring with a BCO scaffold has proven effective in several drug discovery programs, leading to compounds with superior properties.
Case Study 1: γ-Secretase Modulators
In the development of γ-secretase modulators for Alzheimer's disease, researchers replaced a phenyl ring with a BCO moiety.[2] This modification was part of a strategy to enhance the drug-like properties of the lead compound.
| Compound | Cellular IC₅₀ (nM) | Aqueous Solubility (µg/mL) |
| Phenyl Analogue | 510 | < 0.1 |
| BCO Analogue | 118 | 15 |
Data adapted from PharmaBlock Whitepaper.[2]
Analysis: The bioisosteric replacement resulted in a significant improvement in both potency (a 4.3-fold increase) and aqueous solubility (a >150-fold increase).[2] This demonstrates the BCO scaffold's ability to maintain or enhance biological activity while drastically improving a critical physicochemical property. The increased solubility is attributed to the disruption of the planar aromatic system, which reduces crystal lattice energy.
Case Study 2: Diacylglycerol Acyltransferase-1 (DAT-1) Inhibitors
In a program targeting DAT-1, a cyclohexane ring was replaced with a BCO system to introduce steric bulk around a carboxylic acid group, a site of phase II metabolism.[1]
Analysis: The resulting BCO-containing analogue was found to be as potent as the original compound but exhibited superior pharmacokinetic (PK) properties, including lower clearance and a smaller volume of distribution.[1] This outcome is a direct result of the BCO's rigid structure sterically shielding the carboxylic acid from metabolic enzymes, thereby reducing its rate of conjugation and clearance from the body.
Caption: Logic diagram of BCO application in medicinal chemistry.
Conclusion and Future Outlook
The bicyclo[2.2.2]octane scaffold is a validated and valuable tool in the medicinal chemist's arsenal for overcoming common challenges in drug development. Its ability to act as a rigid, three-dimensional bioisostere for the para-phenyl ring allows for the systematic improvement of ADME properties without sacrificing biological activity. By increasing Fsp³ character and metabolic stability, BCO derivatives represent a promising strategy for designing next-generation therapeutics with enhanced clinical success rates. As synthetic methodologies continue to evolve, the accessibility and application of functionalized BCO building blocks are expected to expand, further solidifying their role in the creation of innovative medicines.
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An In-depth Technical Guide to Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, with the Chemical Abstracts Service (CAS) registry number 1659-75-2 , is a diester derivative of the highly symmetrical and rigid bicyclo[2.2.2]octane scaffold.[1] This unique three-dimensional structure imparts predictable and desirable properties when incorporated into larger molecules. In the realms of medicinal chemistry and materials science, the bicyclo[2.2.2]octane core is often employed as a rigid linker or a bioisostere for phenyl groups, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates or defining the architecture of advanced polymers.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers and developers in the chemical and pharmaceutical sciences.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the diethyl ester, more extensive characterization has been reported for the closely related dimethyl ester and the parent dicarboxylic acid.
| Property | Value | Source |
| CAS Number | 1659-75-2 | [1] |
| Molecular Formula | C₁₄H₂₂O₄ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| Boiling Point | 118-126 °C at 0.3 mmHg | [3] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies. The most common methods involve the esterification of the corresponding dicarboxylic acid or a multi-step construction of the bicyclic core.
Method 1: Esterification of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
A prevalent and straightforward method for the preparation of this compound is the Fischer esterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid. This reaction is typically carried out by refluxing the diacid in ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[4]
Caption: Application Areas of the Core Scaffold
Conclusion
This compound is a valuable chemical entity with a unique and rigid three-dimensional structure. While detailed characterization data for this specific compound is not as abundant as for its methyl ester analog, its synthesis is achievable through established chemical transformations. The inherent properties of the bicyclo[2.2.2]octane core make this compound and its derivatives of significant interest to researchers in medicinal chemistry and materials science. This guide has provided a foundational understanding of its synthesis, properties, and potential applications, aiming to support and inspire further research and development in these fields.
References
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-
ResearchGate. (n.d.). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal-Organic Frameworks. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. Retrieved from [Link]
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3ASenrise. (n.d.). Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, 98%. Retrieved from [Link]
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American Elements. (n.d.). 1,4-dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. Retrieved from [Link]
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Chemsrc. (2023, August 25). Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. Retrieved from [Link]
-
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An In-Depth Technical Guide to Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is a saturated bicyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid, well-defined three-dimensional structure provides a unique scaffold for the synthesis of complex molecules with specific spatial arrangements of functional groups. This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics and advanced materials. The insights provided herein are intended to equip researchers with the technical knowledge necessary to effectively utilize this versatile compound in their scientific endeavors.
Physicochemical Properties
The distinct molecular architecture of this compound gives rise to a specific set of physical and chemical characteristics. These properties are crucial for its handling, characterization, and application in various synthetic protocols.
Structural and Molecular Data
The structure of this compound is characterized by a bicyclo[2.2.2]octane core with two ethyl ester groups attached to the bridgehead positions (C1 and C4). This rigid framework is a key determinant of its chemical behavior and applications.
Caption: Chemical structure of this compound.
A closely related and often studied analog is Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, for which more extensive physical data is sometimes available. For clarity, a comparative table of the key physical properties of both the diethyl and dimethyl esters is provided below.
| Property | This compound | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate |
| CAS Number | 10037-13-5 | 1459-96-7 |
| Molecular Formula | C₁₄H₂₂O₄ | C₁₂H₁₈O₄[1] |
| Molecular Weight | 254.32 g/mol | 226.27 g/mol [1] |
| Appearance | - | White solid[1] |
| Melting Point | 30 °C | 91 °C |
| Boiling Point | 118-126 °C at 0.3 mmHg | 273.6 ± 20.0 °C[1] |
| Density | - | 1.205 ± 0.06 g/cm³[1] |
| Refractive Index | nD²⁵ ~1.4683 | - |
Solubility
Due to the presence of the ethyl ester functional groups, this compound exhibits moderate solubility in common organic solvents. While specific quantitative data is not extensively documented, it is anticipated to be soluble in solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., dichloromethane, chloroform), and esters (e.g., ethyl acetate). Its solubility in non-polar solvents like hexanes is likely to be lower, and it is expected to be sparingly soluble in water.
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The spectrum would likely show a triplet and a quartet for the ethyl groups and a singlet or a narrow multiplet for the twelve equivalent methylene protons of the bicyclic cage.
-
¹³C NMR: The carbon NMR spectrum would also reflect the molecular symmetry, showing distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the bridgehead carbons, and the methylene carbons of the bicyclic system.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically in the range of 1730-1750 cm⁻¹. Other significant peaks would include C-O stretching and C-H stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of esters, such as the loss of the ethoxy group (-OEt) or the entire ethoxycarbonyl group (-COOEt).
Synthesis of this compound
Several synthetic routes to this compound have been reported. One of the common methods involves a bridging reaction of a pre-formed cyclohexane derivative.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Bridging Reaction
This protocol is a generalized procedure based on commonly employed methods in the literature.
Materials:
-
Diethyl 2,5-diketocyclohexane-1,4-dicarboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,2-Dibromoethane
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DME at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of Diethyl 2,5-diketocyclohexane-1,4-dicarboxylate in anhydrous DME dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period to ensure complete formation of the enolate.
-
Cool the reaction mixture to room temperature and add 1,2-dibromoethane dropwise.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.
-
Purify the crude product by column chromatography or recrystallization.
-
The resulting diketo-diester can then be reduced to the target compound using standard reduction methods such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).
Chemical Reactivity and Transformations
The chemical reactivity of this compound is primarily governed by the ester functional groups. These groups can undergo a variety of transformations, providing access to a range of other important bicyclic intermediates.
Hydrolysis to Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
The diethyl ester can be readily hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. This dicarboxylic acid is a valuable building block for the synthesis of polyesters, polyamides, and metal-organic frameworks (MOFs).
Caption: Hydrolysis of this compound.
Reduction to Bicyclo[2.2.2]octane-1,4-dimethanol
Reduction of the ester groups with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields the corresponding diol, Bicyclo[2.2.2]octane-1,4-dimethanol. This diol is another important precursor for the synthesis of polymers and other functionalized bicyclic compounds.
Experimental Protocol: Reduction with Lithium Aluminum Hydride
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of this compound in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours or until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the ester carbonyl peak).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite or anhydrous magnesium sulfate and wash the solid with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude Bicyclo[2.2.2]octane-1,4-dimethanol.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Research and Development
The rigid and predictable geometry of the bicyclo[2.2.2]octane core makes this compound and its derivatives highly valuable in several areas of research and development.
Drug Discovery and Medicinal Chemistry
The bicyclo[2.2.2]octane scaffold is often used as a bioisostere for phenyl rings in drug design. Its three-dimensional nature can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, and can provide a more defined orientation of substituents for optimal interaction with biological targets. For instance, derivatives of this scaffold have been explored as potential cholesterol-lowering agents and as key intermediates in the synthesis of adenosine A1 receptor antagonists.
Materials Science
The dicarboxylic acid and diol derived from this compound are important monomers for the synthesis of high-performance polymers. The rigidity of the bicyclic unit can impart enhanced thermal stability and mechanical strength to polyesters and polyamides. Furthermore, the dicarboxylic acid is a valuable linker for the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its rigid, well-defined structure provides a unique platform for the design and synthesis of a wide range of complex molecules. This technical guide has provided a comprehensive overview of its physical and chemical properties, synthetic methodologies, and key applications. It is our hope that this information will serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and materials science, enabling them to harness the full potential of this important chemical entity.
References
- S. S. Kauer, et al. (1964). AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Canadian Journal of Chemistry, 42(6), 1373-1383.
Sources
An In-depth Technical Guide on the Stereochemistry of 1,4-Disubstituted Bicyclo[2.2.2]octanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.2]octane (BCO) scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its rigid, three-dimensional structure. This guide provides a comprehensive exploration of the stereochemistry of 1,4-disubstituted BCO derivatives. We will delve into the synthesis of these unique structures, the nuances of their conformational analysis, and the critical techniques for assigning stereochemistry. By understanding these core principles, researchers can effectively leverage the BCO scaffold to design novel therapeutics and advanced materials with precisely controlled three-dimensional architectures.
Introduction: The Bicyclo[2.2.2]octane Scaffold – A Framework of Rigidity and Precision
The bicyclo[2.2.2]octane core is a bridged bicyclic hydrocarbon characterized by its high degree of symmetry and conformational rigidity.[1] This structural rigidity is a significant advantage in drug design, as it minimizes the entropic penalty associated with a molecule binding to its biological target, which can lead to enhanced potency and selectivity.[1] The 1,4-disubstitution pattern fixes substituents at the bridgehead positions, creating a linear and rigid linker that has found applications as a bioisostere for para-substituted phenyl rings.[2][3] This substitution pattern also introduces interesting stereochemical considerations that are the focus of this guide.
The inherent rigidity of the BCO framework provides a well-defined orientation for functional groups, allowing for precise interactions with biological targets.[1][4] This has made BCO derivatives valuable building blocks in the synthesis of a wide array of biologically active molecules.[1]
Stereochemical Landscape of 1,4-Disubstituted BCOs
Unlike flexible acyclic or monocyclic systems, the bridged nature of the BCO core significantly restricts conformational freedom. The parent bicyclo[2.2.2]octane can exist in a twisted conformation of D3 symmetry, although for many practical purposes, it can be considered to have D3h symmetry.[5]
When substituents are introduced at the 1 and 4 positions, the overall symmetry of the molecule is altered, but the core rigidity remains. The key stereochemical features arise from the spatial relationship between the bridgehead substituents and the three equivalent ethano bridges.
Key Stereochemical Considerations:
-
Achirality in Symmetrical Substitution: When the substituents at the 1 and 4 positions are identical and achiral, the resulting molecule is achiral, possessing multiple symmetry elements.
-
Chirality from Unsymmetrical or Chiral Substituents: Chirality is introduced if the substituents at C1 and C4 are different, or if one or both of the substituents are themselves chiral. This can lead to the existence of enantiomers.
-
Diastereomers in Multi-substituted Systems: Further substitution on the ethano bridges can introduce additional stereocenters, leading to the formation of diastereomers. The rigid BCO framework allows for the precise control and prediction of the spatial arrangement of these substituents.
Stereoselective Synthesis: Crafting Chiral BCO Scaffolds
The synthesis of enantiomerically enriched 1,4-disubstituted BCOs is a critical challenge and a testament to the advancements in asymmetric synthesis. Several strategies have been developed to achieve this, often relying on well-established synthetic transformations.
Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool for constructing the BCO core. By employing chiral dienophiles or chiral catalysts, it is possible to achieve high levels of stereocontrol.
-
Chiral Auxiliaries: The use of chiral auxiliaries attached to the dienophile can direct the facial selectivity of the cycloaddition, leading to the formation of one enantiomer in excess.
-
Asymmetric Catalysis: Lewis acid or organocatalytic approaches can be employed to create a chiral environment around the reacting partners, influencing the stereochemical outcome of the cycloaddition. For instance, aminocatalysis has been successfully used in a double Diels-Alder reaction cascade to construct the BCO scaffold with excellent stereoselectivity.[6]
Resolution of Racemates
Classical resolution techniques remain a viable method for obtaining enantiomerically pure BCO derivatives. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
Chiral Pool Synthesis
Starting from readily available chiral natural products, it is possible to construct chiral BCO scaffolds. This approach leverages the inherent chirality of the starting material to build the desired stereochemistry into the final product.
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol provides a general framework for an asymmetric Diels-Alder reaction to synthesize a chiral BCO derivative.
Materials:
-
1,3-Cyclohexadiene (diene)
-
Chiral acrylate (dienophile) bearing a chiral auxiliary (e.g., Evans auxiliary)
-
Lewis acid catalyst (e.g., TiCl4, Et2AlCl)
-
Anhydrous dichloromethane (DCM) as solvent
-
Quenching solution (e.g., saturated aqueous NaHCO3)
-
Drying agent (e.g., MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral acrylate in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the Lewis acid catalyst to the solution and stir for 15-30 minutes.
-
Add the 1,3-cyclohexadiene dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding the quenching solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, wash with brine, and dry over MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired bicyclo[2.2.2]octene derivative.
-
The chiral auxiliary can then be cleaved under appropriate conditions to yield the chiral BCO carboxylic acid or other derivatives.
Conformational Analysis and Stereochemical Assignment
The rigid nature of the BCO scaffold simplifies conformational analysis, but accurate assignment of stereochemistry is paramount. A combination of spectroscopic and computational methods is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the stereochemistry of BCO derivatives.
-
¹H NMR: The coupling constants between vicinal protons on the ethano bridges can provide information about their dihedral angles and, consequently, the overall stereochemistry. The chemical shifts of protons can also be influenced by the anisotropic effects of nearby functional groups.[7]
-
¹³C NMR: The chemical shifts of the carbon atoms in the BCO skeleton are sensitive to the stereochemical environment.[5][8] Substituent effects, particularly γ-gauche and δ-syn-axial interactions, can cause characteristic upfield or downfield shifts, aiding in stereochemical assignments.[5]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space proximity between protons, providing crucial information about the relative stereochemistry of substituents.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of a molecule.[9][10] Obtaining suitable crystals is often the rate-limiting step, but the resulting structural information is invaluable.
Chiroptical Methods
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for studying chiral molecules. The chiroptical properties of BCO derivatives are directly related to their absolute configuration.[11]
Computational Chemistry
Quantum mechanical calculations can be used to predict the stable conformations and spectroscopic properties of BCO derivatives.[12] By comparing calculated and experimental data (e.g., NMR chemical shifts, coupling constants, CD spectra), the stereochemistry can be confidently assigned.
Applications in Drug Discovery and Materials Science
The unique stereochemical and conformational properties of 1,4-disubstituted BCOs have made them attractive scaffolds in various fields.
Medicinal Chemistry
-
Rigid Scaffolds for Bioactive Molecules: The BCO core serves as a non-planar, rigid scaffold for the precise spatial arrangement of pharmacophoric groups, leading to improved binding affinity and selectivity for biological targets.[1][4]
-
Phenyl Ring Bioisosteres: 1,4-Disubstituted BCOs are widely used as three-dimensional bioisosteres for para-substituted phenyl rings.[2][3] This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability.[2][13]
-
Conformationally Restricted Analogs: By incorporating the BCO scaffold, medicinal chemists can design conformationally restricted analogs of known drugs to probe the bioactive conformation and improve pharmacological properties.[14]
Materials Science
-
Liquid Crystals: The rigid, linear nature of 1,4-disubstituted BCOs makes them excellent building blocks for liquid crystalline materials.[15][16]
-
Molecular Rotors and Machines: The symmetrical and rigid structure of the BCO core has been utilized in the design of molecular rotors and other molecular machines.[9]
Conclusion
The stereochemistry of 1,4-disubstituted bicyclo[2.2.2]octanes is a rich and multifaceted area of study with significant implications for drug discovery and materials science. A thorough understanding of the principles of their stereoselective synthesis, conformational analysis, and stereochemical assignment is essential for harnessing the full potential of this remarkable scaffold. As synthetic methodologies and analytical techniques continue to advance, the application of stereochemically defined BCO derivatives is poised to expand into new and exciting areas of research.
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Saktura, M., Frankowski, S., Joachim, B., & Albrecht, Ł. (n.d.). Aminocatalytic Synthesis of Uracil Derivatives Bearing a Bicyclo[2.2.2]octane Scaffold via a Doubly Cycloadditive Reaction Cascade. Synlett. Retrieved from [Link]
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Hock, K. J., et al. (2012). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry, 10(34), 6851-6860. Retrieved from [Link]
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Juaristi, E., et al. (2018). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. Crystal Growth & Design, 18(11), 6949-6955. Retrieved from [Link]
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Zavadlav, S., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Pharmaceuticals, 15(5), 539. Retrieved from [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. Natural Product Reports, 24(6), 1295-1319. Retrieved from [Link]
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Zavadlav, S., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Pharmaceuticals, 15(5), 539. Retrieved from [Link]
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Liu, D., et al. (2020). Convergent Synthesis of Triindanone-Fused Spiro[bicyclo[2.2.2]octane-2,3′-indolines] via Domino Reaction of 1,3-Indanedione and 3-Methyleneoxindoles. Organic Letters, 22(22), 8931-8936. Retrieved from [Link]
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Wang, Y., et al. (2011). Diastereoselective Synthesis of Bicyclo[2.2.2]octan-2-one Derivatives through an Unexpected Organocatalytic Tandem Michael–Michael Reaction. Synthesis, 2011(12), 1984-1987. Retrieved from [Link]
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Gray, G. W., & Kelly, S. M. (1981). The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. Journal of the Chemical Society, Perkin Transactions 2, (2), 201-205. Retrieved from [Link]
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Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry, 15(10), 1436-1444. Retrieved from [Link]
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Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(6), 917-929. Retrieved from [Link]
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Gray, G. W., & Kelly, S. M. (1981). The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. Journal of the Chemical Society, Perkin Transactions 2, (2), 201-205. Retrieved from [Link]
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Zavadlav, S., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL Main Protease. Pharmaceuticals, 15(5), 539. Retrieved from [Link]
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Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(6), 917-929. Retrieved from [Link]
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Katzenellenbogen, J. A., et al. (2007). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Journal of the American Chemical Society, 129(37), 11433-11441. Retrieved from [Link]
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Borne, R. F., Clark, C. R., & Holbrook, J. M. (1974). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry, 17(9), 989-992. Retrieved from [Link]
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Mykhailiuk, P. K., et al. (2023). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. Nature Chemistry, 15(10), 1436-1444. Retrieved from [Link]
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Roberts, J. D., Moreland Jr, W. T., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(3), 637-640. Retrieved from [Link]
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Eastman Chemical Company. (2020). Synthesis of bicyclo[2.2.2]octanes. U.S. Patent No. 10,633,315. Retrieved from [Link]
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Valente, P., Avery, T. D., Taylor, D. K., & Tiekink, E. R. (2009). Synthesis and chemistry of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols. The Journal of Organic Chemistry, 74(1), 274-282. Retrieved from [Link]
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Kaszynski, P., et al. (1999). Homostructural two-ring mesogens: a comparison of p-carboranes, bicyclo[2.2.2]octane and benzene as structural elements. Liquid Crystals, 26(5), 735-742. Retrieved from [Link]
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Hayashi, T., et al. (2004). C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. Journal of the American Chemical Society, 126(20), 6240-6241. Retrieved from [Link]
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Rabbat, P. M. A., & Black, D. StC. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research, 49(10), 2034-2045. Retrieved from [Link]
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Paddon-Row, M. N., et al. (1982). Electron and energy transfer between bicyclo[2.2.2]octane bridgehead moieties. Journal of the American Chemical Society, 104(18), 4975-4977. Retrieved from [Link]
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Guichard, G., et al. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of Chemical Research, 54(4), 1014-1029. Retrieved from [Link]
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Stürmann, M., et al. (2002). 1,2,3,4,5,6-Hexasila-7,8-distannabicyclo[2.2.2]octanes: A Novel Approach toward Bicyclo Derivatives of Group 14 Elements. Organometallics, 21(10), 2088-2092. Retrieved from [Link]
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Reddy, K. S., & Sharpless, K. B. (2001). Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. ChemInform, 32(33). Retrieved from [Link]
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Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry, 15(10), 1436-1444. Retrieved from [Link]
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Collins, D. J., & Jacobs, H. A. (1988). A Study of the Photochemistry of Benzobicyclo[2.2.2]octan-2-ones. Australian Journal of Chemistry, 41(3), 351-364. Retrieved from [Link]
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El-Sawy, E. R., et al. (2015). Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines. Organic & Biomolecular Chemistry, 13(2), 484-493. Retrieved from [Link]
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Rabbat, P. M. A., & Black, D. StC. (2016). Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research, 49(10), 2034-2045. Retrieved from [Link]
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Lyngdoh, R. H. D., & Rohini, R. (2014). A Computational Study on the Isomers of Cyclooctene (C8H14). International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 8(1), 1-7. Retrieved from [Link]
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Lee, D. G., & Chen, T. (1989). Oxidation of Bicyclo[2.2.2]octene-2 and Bicyclo[2.2.1]heptene-2. The Journal of Organic Chemistry, 54(13), 3122-3126. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate: Key Intermediates and Methodologies
Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane framework is a rigid and sterically defined three-dimensional structure that has garnered significant interest in medicinal chemistry, materials science, and drug development. Its unique conformational rigidity allows for the precise spatial orientation of functional groups, making it an invaluable scaffold for the design of enzyme inhibitors, receptor antagonists, and molecular probes. Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, in particular, serves as a crucial starting material for a variety of more complex molecules, including novel adenosine A1 receptor antagonists. This guide provides an in-depth exploration of the key synthetic routes to this important compound, with a focus on the pivotal intermediates that define each pathway.
Synthetic Strategies: A Comparative Overview
Several distinct synthetic strategies have been developed for the preparation of this compound. The choice of a particular route often depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions. The most prominent methods include:
-
The Succinate Condensation Pathway: A classical approach involving the self-condensation of diethyl succinate.
-
The Diels-Alder Approach: A powerful cycloaddition strategy for the direct formation of the bicyclic core.
-
Sequential Alkylation and Intramolecular Cyclization: A method that builds the bicyclic system through a stepwise formation of the carbon framework.
This guide will delve into the mechanistic details and practical considerations of each of these key methodologies.
The Succinate Condensation Pathway: A Stepwise Construction
This synthetic route builds the bicyclo[2.2.2]octane core through a series of well-established organic reactions, starting from the readily available diethyl succinate. The key to this pathway is the initial formation of a six-membered ring, which is then "bridged" to create the characteristic bicyclic structure.
Key Intermediate 1: Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
The first crucial intermediate in this pathway is diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. It is formed through a base-catalyzed self-condensation of diethyl succinate, a reaction mechanistically similar to a Dieckmann condensation.
Mechanism of Formation:
The reaction is initiated by a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of diethyl succinate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of diethyl succinate. Subsequent intramolecular cyclization and elimination of an ethoxide ion lead to the formation of the six-membered ring. The reaction is driven to completion by the tautomerization of the initial β-keto ester to its more stable enolate form.
Experimental Protocol: Synthesis of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate [1][2]
-
To 38 g of ethyl succinate containing a few drops of absolute ethanol, add 10 g of granulated sodium.
-
Allow the mixture to stand for ten days, during which time it will solidify.
-
Break up the solid mass and carefully acidify with dilute hydrochloric acid until faintly acidic.
-
Collect the insoluble product by filtration.
-
Recrystallize the crude product from ethanol to yield pure diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (m.p. 126°C).
Key Intermediate 2: Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
The formation of the bicyclic system is achieved by bridging the cyclohexane ring of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. This is typically accomplished using a reagent that can provide a two-carbon linker, such as 1,2-dibromoethane.
Mechanism of Formation:
In the presence of a strong base like sodium hydride, the α-carbons of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate are deprotonated to form a dianion. This dianion then undergoes a nucleophilic substitution reaction with 1,2-dibromoethane, forming the two new carbon-carbon bonds that constitute the bridge of the bicyclo[2.2.2]octane system.
Experimental Protocol: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate [3]
-
In a suitable solvent such as 1,2-dimethoxyethane, treat diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with sodium hydride.
-
To the resulting dianion, add 1,2-dibromoethane and reflux the mixture.
-
After the reaction is complete, perform an appropriate workup to isolate the diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.
The final step in this pathway would involve the reduction of the two ketone functionalities to methylenes to yield the target molecule. This can be achieved through methods such as Wolff-Kishner or Clemmensen reduction, though these can be harsh. A common alternative involves conversion of the ketones to thioacetals followed by desulfurization with Raney nickel.[3]
Caption: Diels-Alder approach to the target molecule.
One of the significant challenges of this approach is that the reaction between diethyl cyclohexa-1,3-diene-1,4-dicarboxylate and ethylene often requires high pressure (around 1000 atm) to proceed efficiently. This requirement for specialized equipment can be a limitation.
Synthesis from Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
An alternative strategy involves the initial synthesis of the parent dicarboxylic acid, followed by esterification to yield the desired diethyl ester. This approach can be advantageous if a practical and cost-effective synthesis for the diacid is available.
Key Intermediate: Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
A notable synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been developed that utilizes the formation of a semicarbazone intermediate, offering improvements in safety and cost over previous methods.
[4]#### Esterification: The Final Transformation
Once the dicarboxylic acid is obtained, the final step is a straightforward esterification reaction.
Mechanism of Esterification:
The dicarboxylic acid can be converted to the diethyl ester by reacting it with ethanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. T[5]his is a classic Fischer esterification, which proceeds via protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by ethanol. Elimination of water then yields the ester.
Experimental Protocol: Esterification of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
[5]1. Suspend bicyclo[2.2.2]octane-1,4-dicarboxylic acid in ethanol. 2. Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄). 3. Heat the mixture to reflux until the reaction is complete (monitored by techniques such as TLC or GC). 4. After cooling, neutralize the excess acid and perform an extractive workup to isolate the crude this compound. 5. Purify the product by distillation or column chromatography.
Esterification Pathway
Caption: Synthesis via esterification of the diacid.
Quantitative Data Summary
| Synthetic Route | Key Intermediates | Typical Yields | Key Reaction Conditions |
| Succinate Condensation | Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | Variable, can be low in some steps | Strong base (NaH, NaOEt), bridging with 1,2-dibromoethane |
| Diels-Alder | Diethyl cyclohexa-1,3-diene-1,4-dicarboxylate | Moderate to good | High pressure (for ethylene addition), thermal conditions |
| Diacid Esterification | Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid | Good to excellent | Acid catalyst (HCl, H₂SO₄), reflux in ethanol |
Conclusion and Future Perspectives
The synthesis of this compound is a well-established area of organic chemistry with several viable synthetic routes. The choice of the optimal pathway depends on the specific requirements of the researcher or drug development professional. The classical succinate condensation method, while lengthy, utilizes readily available starting materials. The Diels-Alder approach offers a more convergent synthesis but can be hampered by the need for high-pressure equipment. The esterification of the pre-formed dicarboxylic acid is efficient, provided a good synthesis for the diacid is available.
Future research in this area may focus on the development of more efficient and environmentally friendly methods for the synthesis of the key intermediates, particularly the substituted cyclohexadiene for the Diels-Alder reaction. Catalytic methods that avoid the need for stoichiometric strong bases or high pressures would be of significant interest. As the demand for structurally complex molecules containing the bicyclo[2.2.2]octane scaffold continues to grow, so too will the need for robust and scalable synthetic methodologies.
References
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PrepChem.com. (n.d.). Preparation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. Retrieved from [Link]
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Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]
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-
ResearchGate. (n.d.). A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1964). Agents affecting lipid metabolism: XIII. The synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid reported by.... Retrieved from [Link]
-
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Methodological & Application
Application Note and Protocol: A Comprehensive Guide to the Synthesis of Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate from Diethyl Succinate
Abstract
This document provides a detailed guide for the multi-step synthesis of diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, a valuable rigid molecular scaffold for applications in medicinal chemistry, materials science, and polymer chemistry.[1] The synthetic strategy commences with the readily available diethyl succinate and proceeds through key intermediates, including diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. This guide elucidates the mechanistic underpinnings of each synthetic transformation, offering field-proven insights and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane core is a conformationally restricted, three-dimensional structure that has garnered significant interest in various fields of chemical research. Its rigid framework allows for the precise spatial orientation of substituents at the bridgehead positions (1 and 4), making it an ideal building block for designing molecules with specific geometric and electronic properties. In drug discovery, incorporating this scaffold can enhance metabolic stability, modulate pharmacokinetic profiles, and improve binding affinity to biological targets.[1] Furthermore, its structural integrity is leveraged in materials science for the creation of advanced polymers and functional materials.
This application note details a reliable and well-documented synthetic route to this compound, starting from the simple and inexpensive diethyl succinate.
Synthetic Strategy: A Three-Stage Approach
The synthesis of this compound from diethyl succinate is a multi-step process that can be logically divided into three key stages:
-
Stage 1: Ring Formation via Dieckmann-like Condensation. The initial step involves the self-condensation of two molecules of diethyl succinate to form the six-membered ring of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. This reaction is a variation of the Dieckmann condensation.
-
Stage 2: Construction of the Bicyclic Core via a Bridging Reaction. The second stage involves the formation of the bicyclo[2.2.2]octane skeleton by reacting diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with a two-carbon electrophile, 1,2-dibromoethane, in the presence of a strong base.
-
Stage 3: Deoxygenation to the Final Product. The final stage is the removal of the two ketone functionalities from the bicyclic intermediate to yield the target saturated diester, this compound. The Clemmensen reduction is a well-established method for this transformation.
Figure 1: Overall synthetic workflow.
Detailed Experimental Protocols
Stage 1: Synthesis of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
This reaction is a base-catalyzed intramolecular condensation of two molecules of diethyl succinate. While mechanistically similar to a Dieckmann condensation, it is often referred to as an acyloin-type condensation in some literature due to the nature of the starting material.
Protocol:
-
To 38 g of diethyl succinate in a flask, add two to three drops of absolute ethanol.
-
Carefully add 10 g of granulated sodium metal to the mixture.
-
Allow the reaction mixture to stand for ten days at room temperature, during which it will solidify.
-
After ten days, carefully break up the solid mass.
-
Neutralize the mixture by slowly adding dilute hydrochloric acid until it is faintly acidic.
-
Collect the insoluble solid product by filtration.
-
Recrystallize the crude product from ethanol to yield pure diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.[2]
Expected Outcome: A crystalline solid with a melting point of approximately 126 °C.[2]
Figure 2: Simplified mechanism of the Dieckmann-like condensation.
Stage 2: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
This step involves a double alkylation reaction where the enolates of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate react with 1,2-dibromoethane to form the bicyclic structure. The use of a strong, non-nucleophilic base like sodium hydride is crucial for efficient enolate formation.
Protocol:
-
In a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, suspend 9.6 g (0.28 mol) of sodium hydride in 80 mL of ethylene glycol dimethyl ether.
-
Successively add 25.6 g (0.1 mol) of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate to the suspension.
-
Heat the mixture to 60 °C.
-
Slowly add 86.8 g (0.46 mol) of 1,2-dibromoethane dropwise to the reaction mixture.
-
After the addition is complete, raise the reaction temperature to 90 °C and continue stirring for 20 hours.
-
Upon completion, remove the unreacted 1,2-dibromoethane and the solvent by distillation under reduced pressure.
-
Dissolve the residue in a large volume of dichloromethane.
-
Adjust the pH of any remaining solid to approximately 5-6 with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane and combine the organic phases.
-
Remove the solvent in vacuo.
-
Purify the crude product by recrystallization from ethanol to obtain diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.[3]
Expected Outcome: A solid product with a purity of approximately 95% and a yield of around 50%.[3]
Figure 3: Simplified mechanism of the bridging reaction.
Stage 3: Synthesis of this compound
The Clemmensen reduction is a classic method for the deoxygenation of ketones using amalgamated zinc and concentrated hydrochloric acid. This method is particularly effective for this substrate, although it requires strongly acidic conditions.
Protocol:
-
Prepare amalgamated zinc by mixing 190 g of mossy zinc with 9.5 g of mercuric chloride in 45 mL of concentrated hydrochloric acid.
-
Wash the amalgamated zinc with four 100 mL portions of absolute ethanol.
-
To the amalgamated zinc, add 500 mL of absolute ethanol followed by 9.65 g of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.
-
Reflux the mixture for 60 hours. During this period, saturate the solution with hydrogen chloride gas four times.
-
Decant the ethanol solution from the zinc amalgam.
-
Remove the ethanol in vacuo.
-
Partition the residue between ether and water.
-
Wash the ether phase with water and a dilute sodium bicarbonate solution.
-
Dry the ether phase over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Fractionally distill the product under reduced pressure to yield this compound.[4]
Expected Outcome: A liquid with a boiling point of 118-126 °C at 0.3 mmHg. The reported yield is approximately 40%.[4]
Alternative Deoxygenation: Wolff-Kishner Reduction
For substrates that are sensitive to strong acids, the Wolff-Kishner reduction, which is performed under basic conditions, serves as a viable alternative.[5][6] This involves the formation of a hydrazone followed by elimination of nitrogen gas upon heating with a strong base.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Diethyl succinate | C8H14O4 | 174.19 | Liquid | -21 | 217-218 |
| Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | C12H16O6 | 256.25 | Solid | 126 | - |
| Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | C14H18O6 | 282.29 | Solid | - | - |
| This compound | C14H22O4 | 254.32 | Liquid | - | 118-126 @ 0.3 mmHg[4] |
Concluding Remarks
The synthesis of this compound from diethyl succinate is a robust and reproducible multi-step process. Careful control of reaction conditions, particularly in the bridging and reduction steps, is essential for achieving good yields and purity. The protocols provided in this application note are based on established literature procedures and offer a reliable pathway to this valuable synthetic building block. Researchers can adapt and optimize these methods based on their specific laboratory settings and scale requirements.
References
- Humber, L. G., et al. (1964). Agents affecting lipid metabolism: XIII. The synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives. Canadian Journal of Chemistry, 42(12), 2841-2849.
-
Wikipedia. (2023, December 19). Clemmensen reduction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Wolff–Kishner reduction. Retrieved from [Link]
-
Scribd. (n.d.). Clemmensen Reduction 1. Retrieved from [Link]
-
Vdocuments. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Clemmensen reduction. Retrieved from [Link]
-
Yale University Department of Chemistry. (2016, October 12). Redox Reactions: Wolff - Kishner Type. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 15). Clemmensen reduction of 1,3 diketones. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-Bis(trimethylsilyloxy)cyclobutene. Retrieved from [Link]
-
3A Senrise. (n.d.). diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, 95+%. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Retrieved from [Link]
-
3A Senrise. (n.d.). Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, 98%. Retrieved from [Link]
-
Molbase. (n.d.). 1,4-DIETHYL 2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE. Retrieved from [Link]
-
BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyloin Condensation. Retrieved from [Link]
- Google Patents. (n.d.). US6147185A - 1,4-diazabicyclo[2.2.2]octane compounds and their use for the production of polyurethanes.
- National Center for Biotechnology Information. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane.
- ResearchGate. (1971). The Acyloin Condensation. Tetrahedron Letters, 12(51), 4921-4924.
-
PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. Retrieved from [Link]
- ResearchGate. (2006). Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. The Journal of Organic Chemistry, 71(16), 5981-5991.
-
PubChemLite. (n.d.). 1,4-diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. Retrieved from [Link]
-
Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and hydroxide ions. Retrieved from [Link]
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Application Note & Protocol: Strategic Synthesis of the Bicyclo[2.2.2]octane Core via Diels-Alder Reaction
<_
For: Researchers, scientists, and drug development professionals.
Abstract: The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure increasingly recognized for its utility in medicinal chemistry as a bioisostere for phenyl rings and other aromatic systems.[1] Its unique conformational constraints can lead to improved metabolic stability, solubility, and target-binding affinity in drug candidates.[1] This document provides a comprehensive guide to the synthesis of the bicyclo[2.2.2]octane core using the powerful and versatile Diels-Alder reaction. We will delve into the mechanistic underpinnings of this cycloaddition, offer a detailed experimental protocol, and discuss key considerations for achieving high yield and stereoselectivity.
Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane framework is a key structural motif in a variety of applications, from polymer science to the synthesis of complex natural products and pharmaceuticals.[2][3] Its rigid structure provides a well-defined orientation for substituents, making it an invaluable tool in rational drug design for probing ligand-receptor interactions.[4] Furthermore, replacing aromatic rings with saturated bicyclic systems like bicyclo[2.2.2]octane can mitigate issues related to metabolic oxidation, a common pathway for drug deactivation. This application note focuses on the most reliable and efficient method for constructing this scaffold: the [4+2] cycloaddition, or Diels-Alder reaction.
The Diels-Alder Reaction: A Primer
The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene or alkyne). The reaction is highly stereospecific and often proceeds with a high degree of regioselectivity, making it a cornerstone of modern organic synthesis.
Core Components: The Diene and Dienophile
For the synthesis of the bicyclo[2.2.2]octane core, a cyclic diene is required. 1,3-cyclohexadiene is a common and readily available starting material for this purpose.[5] The dienophile can be varied to introduce a wide range of functionalities into the final product. Electron-withdrawing groups on the dienophile generally accelerate the reaction rate.
Mechanism and Stereoselectivity
The concerted nature of the Diels-Alder reaction means that all bond-forming and bond-breaking events occur in a single transition state. A key stereochemical consideration is the endo versus exo selectivity. In many cases, the endo product is kinetically favored due to secondary orbital overlap between the developing pi system of the diene and the substituents on the dienophile.[4] However, the exo product is often the thermodynamically more stable isomer. Reaction conditions, particularly temperature and the use of catalysts, can influence the endo/exo ratio.[6][7]
Experimental Protocol: Synthesis of a Bicyclo[2.2.2]octane Derivative
This protocol details a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between 1,3-cyclohexadiene and a suitable dienophile to yield a bicyclo[2.2.2]octane derivative.
Materials and Reagents
-
1,3-cyclohexadiene
-
Dienophile (e.g., maleic anhydride, acrylates)
-
Lewis Acid Catalyst (e.g., Titanium tetrachloride (TiCl₄), Zirconium tetrachloride (ZrCl₄), Hafnium tetrachloride (HfCl₄))[8]
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile and anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst to the stirred solution of the dienophile. The use of a Lewis acid can dramatically increase both the reaction rate and the stereoselectivity, often favoring the endo product.[6][8]
-
Diene Addition: Add 1,3-cyclohexadiene dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding the quenching solution.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over the drying agent.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Condition | Rationale |
| Diene | 1,3-cyclohexadiene | Provides the four carbons for the six-membered ring and the bridged structure. |
| Dienophile | e.g., Maleic Anhydride | The two-carbon component; electron-withdrawing groups enhance reactivity. |
| Catalyst | Lewis Acid (e.g., TiCl₄) | Increases reaction rate and enhances endo-selectivity.[8] |
| Temperature | -78 °C to RT | Lower temperatures often improve stereoselectivity. |
| Solvent | Anhydrous CH₂Cl₂ | A common aprotic solvent that is inert under these conditions. |
Mechanistic Insights and Optimization
Frontier Molecular Orbital (FMO) Theory
The reactivity and selectivity of the Diels-Alder reaction can be understood using FMO theory. The reaction occurs through the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups on the diene raise the HOMO energy, while electron-withdrawing groups on the dienophile lower the LUMO energy, decreasing the HOMO-LUMO gap and accelerating the reaction.
The Role of Lewis Acid Catalysis
Lewis acids coordinate to the carbonyl oxygen (or other Lewis basic site) of the dienophile. This coordination lowers the energy of the dienophile's LUMO, further reducing the HOMO-LUMO gap and dramatically accelerating the reaction.[4] This also often enhances the endo selectivity by exaggerating the secondary orbital overlap in the transition state.
Diagram: General Workflow for Bicyclo[2.2.2]octane Synthesis
Caption: A streamlined workflow for the synthesis of bicyclo[2.2.2]octane derivatives.
Diagram: Endo vs. Exo Transition States
Caption: A depiction of the competing transition states leading to endo and exo products.
Troubleshooting and Considerations
-
Low Yield: Ensure all reagents are pure and the solvent is strictly anhydrous, as Lewis acids are highly water-sensitive. Consider using a more reactive dienophile or a different Lewis acid catalyst.
-
Poor Stereoselectivity: Lowering the reaction temperature can often improve the endo/exo ratio. The choice of Lewis acid can also have a significant impact on stereoselectivity.[6]
-
Side Reactions: Polymerization of the diene or dienophile can be an issue, particularly at higher temperatures. Ensure the reaction is conducted at the lowest effective temperature and for the minimum time necessary.
Conclusion
The Diels-Alder reaction is an exceptionally powerful and reliable method for the synthesis of the bicyclo[2.2.2]octane scaffold. By carefully selecting the diene, dienophile, and catalyst, and by controlling the reaction conditions, researchers can access a wide array of substituted bicyclo[2.2.2]octane derivatives with high efficiency and stereocontrol. The protocols and insights provided in this application note serve as a robust starting point for scientists and professionals engaged in the synthesis of these valuable molecular building blocks for drug discovery and beyond.
References
- Vertex AI Search. (n.d.). Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-2,5-dione.
- Tamariz, J., et al. (2017). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Journal of the Mexican Chemical Society, 61(2), 123-138.
- Katzenellenbogen, J. A., et al. (2007). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Journal of Medicinal Chemistry, 50(24), 5898-5909.
- Cativiela, C., et al. (2011). Synthesis of Enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic Acids and Their Bicyclic 1,3-amino Alcohol Derivatives via the [4+2] Cycloaddition of 1,3-cyclohexadiene to a Chiral β-nitroacrylate. Chirality, 23(3), 245-249.
- Kim, S., et al. (2009). An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. Bulletin of the Korean Chemical Society, 30(11), 2737-2740.
- Chem-Impex. (n.d.). Bicyclo[2.2.2]Octane-1,4-Dicarboxylic Acid.
- Vertex AI Search. (n.d.). Application Notes and Protocols for the Synthesis of Bicyclo[2.2.2]octane-2,5-dione via Diels-Alder Reaction.
- PubMed. (2010). Synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their bicyclic 1,3-amino alcohol derivatives via the [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate.
- Jurczak, J., et al. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Organic Letters, 22(5), 1935-1939.
- Porco, J. A., Jr., et al. (2011). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Organic Letters, 13(10), 2542-2545.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone in Natural Product Synthesis.
- Venkatasubramanian, R., et al. (1989). Cycloadditions of 1,4-Bis-Trimethyl-siloxy-1,3-cyclohexadiene. Synthetic Communications, 19(3-4), 423-429.
- Kumar, M., et al. (2018). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. RSC Advances, 8(26), 14436-14442.
- Movassaghi, M., et al. (2009). Further Investigation of the Intermolecular Diels-Alder Cycloaddition for the Synthesis of Bicyclo[2.2.2]diazaoctane Alkaloids. Organic Letters, 11(16), 3682-3685.
- Kumar, M., et al. (2018). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. Semantic Scholar.
- Yates, P., & Auksi, H. (1979). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Canadian Journal of Chemistry, 57(21), 2853-2864.
- Kopecký, J., et al. (2020). Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
-
Fallis, A. G., et al. (1995). Facial (syn–anti) stereoselectivity in the Diels–Alder reactions of spiro(bicyclo[2.2.2]octane-2,1′-[5][6]cyclopentadiene). Canadian Journal of Chemistry, 73(10), 1615-1626. Retrieved from
- Mlinarić-Majerski, K., et al. (1993). Transannular Ring Expansion in the Acid‐Catalyzed Reaction of the Oxirane Derived from Spirocyclopropane‐Substituted Bicyclo[2.2.2]oct‐2‐ene. Chemische Berichte, 126(1), 211-215.
- Welker, M. E., & Wright, M. W. (1996). Transition Metal Mediated Exo Selective Diels−Alder Reactions. The Journal of Organic Chemistry, 61(1), 133-141.
- Beecham Group PLC. (1994). Bicyclo [2.2.2.] octene derivatives. Google Patents.
- Mykhailiuk, P. K. (2022). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry, 14(1), 82-89.
- Gising, J., et al. (2012). Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines. Organic & Biomolecular Chemistry, 10(28), 5403-5411.
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Application of Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate in Polymer Chemistry: A Technical Guide
Introduction: The Strategic Integration of Rigidity in Polymer Design
In the pursuit of high-performance polymers, the judicious selection of monomers is paramount. The incorporation of rigid structural motifs into the polymer backbone is a well-established strategy to enhance thermomechanical properties. Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, and its corresponding diacid and dimethyl ester derivatives, are exemplary rigid monomers that offer a unique three-dimensional, non-coplanar structure. This bicyclic alkane core imparts significant steric hindrance, restricting segmental motion of the polymer chains. Consequently, polymers derived from this monomer exhibit notable improvements in glass transition temperature (Tg), thermal stability, and mechanical strength compared to their counterparts synthesized from linear, flexible aliphatic monomers.[1][2] This technical guide provides a comprehensive overview of the application of this compound in the synthesis of high-performance polyesters and polyimides, complete with detailed experimental protocols and an exploration of the underlying structure-property relationships.
I. Enhancing the Thermal and Mechanical Properties of Polyesters
The introduction of the bicyclo[2.2.2]octane unit into polyester chains disrupts the packing efficiency that can lead to crystallinity in polymers derived from linear monomers, often resulting in amorphous materials with high glass transition temperatures.[1] The rigidity of the bicyclic structure is directly correlated with an increase in the polymer's Tg.[1]
A. Causality of Experimental Choices in Polyester Synthesis
The synthesis of polyesters from this compound is typically achieved through melt polycondensation.[1] This solvent-free method is favored for its simplicity and reduced environmental impact. The choice of catalyst, typically a titanium or tin compound, is critical for achieving high molecular weight polymers in a reasonable timeframe. The reaction temperature is carefully staged to facilitate the initial transesterification and subsequent polycondensation while minimizing thermal degradation of the polymer. A high vacuum is applied in the final stages to effectively remove the condensation byproducts, driving the equilibrium towards the formation of high molecular weight polymer.
B. Experimental Protocol: Melt Polycondensation for Polyester Synthesis
This protocol outlines the synthesis of a polyester from this compound and a suitable diol (e.g., ethylene glycol, 1,4-butanediol).
Materials:
-
This compound
-
Diol (e.g., Ethylene Glycol)
-
Titanium(IV) isopropoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Vacuum source (<1 Torr)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the diol. Add the catalyst (typically 200-500 ppm based on the weight of the diester) and a small amount of antioxidant.
-
Inerting the System: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen purge during the initial heating phase.
-
Transesterification: Gradually heat the reactor to 180-200°C under a nitrogen atmosphere. The transesterification reaction will commence, and ethanol will begin to distill off. Maintain this temperature until approximately 80-90% of the theoretical amount of ethanol has been collected. This step typically takes 2-3 hours.
-
Polycondensation: Gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 Torr over a period of about one hour.
-
High Vacuum Stage: Maintain the reaction at high temperature and low pressure for an additional 2-4 hours to drive the polycondensation to completion. The viscosity of the molten polymer will increase significantly during this stage. The process can be monitored by observing the torque on the mechanical stirrer.
-
Product Recovery: Once the desired viscosity is achieved, stop the reaction by cooling the reactor under a nitrogen atmosphere. The resulting polymer can be extruded from the reactor and pelletized for further analysis.
Self-Validation:
-
Ethanol Collection: The amount of ethanol collected during the transesterification stage should be close to the theoretical amount.
-
Viscosity Increase: A noticeable increase in the melt viscosity during the polycondensation stage is a key indicator of successful polymerization.
-
Characterization: The final polymer should be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and distribution, and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature.
Diagram of the Polyester Synthesis Workflow
Caption: Workflow for the melt polycondensation of this compound.
C. Expected Properties and Comparative Data
The incorporation of the bicyclo[2.2.2]octane moiety significantly elevates the glass transition temperature of polyesters. For instance, copolyesters of dimethyl-1,4-cyclohexanedicarboxylate and dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate show a linear increase in Tg with increasing content of the bicyclic monomer.[1]
| Monomer Composition (molar ratio) | Glass Transition Temperature (Tg) | Reference |
| 100% Dimethyl-1,4-cyclohexanedicarboxylate | ~80 °C | [1] |
| 50% Dimethyl-1,4-cyclohexanedicarboxylate / 50% Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | ~98 °C | [1] |
| 100% Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | ~115 °C | [1] |
II. Application in High-Performance Polyimides
Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The introduction of the bicyclo[2.2.2]octane structure, typically through the use of a tetracarboxylic dianhydride derivative, can further enhance these properties while also improving solubility in organic solvents.[3] The non-coplanar and rigid nature of the bicyclic unit disrupts interchain packing, leading to increased free volume and, consequently, better solubility without significantly compromising thermal stability.[3]
A. Rationale for Synthetic Approach in Polyimide Synthesis
The synthesis of polyimides from bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride and an aromatic diamine is typically a two-step process. The first step involves the formation of a poly(amic acid) intermediate at room temperature in a polar aprotic solvent. This is followed by a thermal or chemical imidization step to form the final polyimide. This two-step approach allows for the formation of a processable poly(amic acid) solution, which can be cast into films or coatings before being converted to the final, often insoluble, polyimide. A one-step, high-temperature solution polymerization can also be employed for soluble polyimides.[3]
B. Experimental Protocol: Two-Step Synthesis of Polyimides
This protocol describes the synthesis of a polyimide from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (a commercially available derivative) and an aromatic diamine (e.g., 4,4'-oxydianiline).
Materials:
-
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine
-
Acetic anhydride
-
High-purity nitrogen gas
Equipment:
-
Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Ice bath.
-
Glass plate for film casting.
-
Vacuum oven.
Procedure:
-
Poly(amic acid) Synthesis: In a three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of the aromatic diamine in anhydrous NMP. Cool the solution in an ice bath.
-
Dianhydride Addition: Slowly add an equimolar amount of the bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride powder to the stirred diamine solution. Maintain the temperature below 5°C during the addition.
-
Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
Film Casting (Optional): The resulting viscous poly(amic acid) solution can be cast onto a glass plate to form a film of the desired thickness.
-
Thermal Imidization: Place the cast film in a vacuum oven and subject it to a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to complete the imidization process.
-
Chemical Imidization (Alternative): To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit). Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate and can be collected by filtration, washed with ethanol, and dried.
Self-Validation:
-
Viscosity: A significant increase in solution viscosity is indicative of successful poly(amic acid) formation.
-
FTIR Spectroscopy: The disappearance of the amic acid peaks and the appearance of characteristic imide peaks (around 1780 and 1720 cm⁻¹) in the FTIR spectrum confirms successful imidization.
-
Film Quality: For thermally imidized films, the formation of a flexible and creasable film indicates good molecular weight and successful conversion.
Diagram of the Polyimide Synthesis and Imidization Process
Caption: Two-step synthesis of polyimides via a poly(amic acid) intermediate.
D. Performance Enhancements in Polyimides
Polyimides derived from bicyclo[2.2.2]octane-based dianhydrides exhibit high glass transition temperatures, often exceeding 350°C, and excellent thermal stability with decomposition temperatures above 400°C.[3]
| Polyimide System | Glass Transition Temperature (Tg) | Decomposition Temperature (Td, 5% weight loss) | Reference |
| BTD-MIMA | 272 °C | ~440 °C | [3] |
| BTD-HFA | 355 °C | ~460 °C | [3] |
| BTD-FND | >350 °C | ~450 °C | [3] |
BTD: Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride MIMA: 4,4′-methylenebis(2-isopropyl-6-methylaniline) HFA: 4,4′-(hexafluoroisopropylidene)dianiline FND: 4,4′-(9-fluorenylidene)dianiline
Conclusion
This compound and its derivatives are valuable monomers for the synthesis of high-performance polymers. Their rigid, three-dimensional structure effectively restricts polymer chain mobility, leading to significant enhancements in the thermal and mechanical properties of the resulting polyesters and polyimides. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this unique monomer in the development of advanced polymer materials for a wide range of applications.
References
-
Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. Virginia Tech. [Link]
- Kricheldorf, H. R., & Tonnes, K. U. (1976). Polyesters of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. Journal of Polymer Science: Polymer Chemistry Edition, 14(9), 2213-2221.
- Yanchun Liu, & S. Richard Turner. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. Virginia Tech.
-
Camacho-Zuñiga, C., et al. (2016). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Polymers, 8(10), 365. [Link]
- Sandhya, T. E., & Sivaram, S. (2004). Synthesis and Characterization of Aliphatic-Aromatic Polyesters.
- East, A. J., & Morsello, J. A. (2020). Synthesis of bicyclo[2.2.2]octane derivatives.
-
Hall, H. K. (2012). Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. Polymers, 4(4), 1674-1696. [Link]
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Application Note: A Validated Protocol for the Reduction of Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate to Bicyclo[2.2.2]octane-1,4-dimethanol
For: Researchers, scientists, and drug development professionals engaged in the synthesis of rigid molecular scaffolds and advanced chemical intermediates.
Abstract
This document provides a comprehensive, field-tested protocol for the efficient reduction of diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate to its corresponding diol, bicyclo[2.2.2]octane-1,4-dimethanol. The bicyclo[2.2.2]octane (BCO) framework is a critical structural motif in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups.[1][2][3] This protocol emphasizes safety, reproducibility, and high-yield synthesis, leveraging lithium aluminum hydride (LAH) as the reducing agent. We delve into the causality behind each experimental step, from reagent handling to reaction workup, to ensure robust and reliable outcomes.
Introduction: The Strategic Importance of the BCO Scaffold
The bicyclo[2.2.2]octane (BCO) cage system serves as a non-aromatic, conformationally restricted linker, making it an invaluable building block in the design of novel therapeutics and advanced materials.[1][2] Its defined geometry is crucial for probing protein-ligand interactions and for constructing polymers with predictable physical properties. The target molecule, bicyclo[2.2.2]octane-1,4-dimethanol, is a key intermediate, providing two primary alcohol functionalities at the bridgehead positions for further synthetic elaboration.[4]
The reduction of the parent diester is the most direct route to this diol. While several reducing agents exist, lithium aluminum hydride (LiAlH₄ or LAH) is exceptionally well-suited for this transformation due to its high reactivity, capable of reducing esters to primary alcohols efficiently.[5][6][7] Unlike weaker agents such as sodium borohydride, which typically fails to reduce esters, LAH ensures a complete and clean conversion.[5][6] This protocol is designed to maximize the efficacy of LAH while stringently managing its associated hazards.
Mechanistic Rationale: Ester Reduction via Hydride Attack
The reduction of an ester by LiAlH₄ proceeds through a two-stage mechanism. First, a hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide group to yield an aldehyde.[7] Because aldehydes are more reactive than esters towards LAH, the intermediate is immediately reduced by a second hydride ion to form an aluminum alkoxide.[5][7] A final aqueous workup protonates the alkoxide to yield the primary alcohol.[8]
Materials and Reagents
Ensure all reagents are of appropriate purity and all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under an inert atmosphere before use.
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Major suppliers | Starting material. |
| Lithium Aluminum Hydride (LAH) | Powder or granules | Major suppliers | Highly reactive with water. Handle under inert atmosphere only.[9] |
| Anhydrous Diethyl Ether (Et₂O) or THF | Dri-Solv or equiv. | Major suppliers | Reaction solvent. Must be anhydrous.[10] |
| Ethyl Acetate (EtOAc) | ACS Grade | Major suppliers | For quenching excess LAH. |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Major suppliers | For preparing 15% aqueous solution for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous powder | Major suppliers | For drying the organic phase. |
| Celite® 545 | N/A | Major suppliers | Filtration aid. |
| Deionized Water | N/A | In-house | For workup procedure. |
| Nitrogen (N₂) or Argon (Ar) | High purity | Gas supplier | For maintaining an inert atmosphere.[9] |
Safety Precautions:
-
Lithium Aluminum Hydride is a highly water-reactive, flammable solid. It can ignite upon contact with moisture, releasing flammable hydrogen gas.[9] All manipulations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (N₂ or Ar).[9]
-
Always wear appropriate Personal Protective Equipment (PPE): a flame-resistant lab coat, chemical-resistant gloves, and safety goggles or a face shield.[9]
-
Never use a metal spatula to transfer LAH powder , as this can generate sparks.[11] Use a ceramic or plastic spatula.
-
Have a Class D fire extinguisher (for combustible metals) or a container of dry sand readily accessible. DO NOT use water or a CO₂ extinguisher on an LAH fire.
Experimental Protocol
This protocol is based on a 10 mmol scale of the starting diester. Adjust quantities accordingly for different scales, paying special attention to the workup ratios.
Reaction Setup
-
Inert Atmosphere: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a thermometer, and a rubber septum for additions. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the experiment.
-
LAH Suspension: In the reaction flask, suspend lithium aluminum hydride (1.14 g, 30 mmol, 3.0 eq) in anhydrous diethyl ether (80 mL).
-
Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.
-
Causality: The reaction is highly exothermic. Initial cooling is critical to control the reaction rate and prevent dangerous thermal runaways.[9]
-
Substrate Addition and Reaction
-
Prepare Substrate Solution: Dissolve this compound (2.54 g, 10 mmol) in anhydrous diethyl ether (20 mL).
-
Slow Addition: Using a syringe, add the diester solution dropwise to the stirred LAH suspension at 0 °C over a period of 30-45 minutes.
-
Causality: Slow, portion-wise addition is a crucial safety measure to manage the exothermicity of the reaction.[11] Adding the substrate to the hydride (inverse addition) helps maintain a controlled excess of the reducing agent.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The reaction is complete when the starting material spot has been completely consumed.
Quenching and Workup (Fieser Method)
The Fieser workup is a widely adopted, reliable method for quenching LAH reactions and precipitating aluminum salts into a filterable solid.[11][12] Perform this procedure with extreme caution behind a safety shield.
-
Cooling: Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Quench Excess LAH: Slowly and dropwise, add ethyl acetate (5 mL) to quench any unreacted LAH. Vigorous bubbling (H₂ evolution) will be observed.
-
Hydrolysis (Fieser Protocol): For a reaction starting with X grams of LAH, sequentially and dropwise add:
-
X mL of water
-
X mL of 15% aqueous NaOH solution
-
3X mL of water In this protocol (X = 1.14 g):
-
Slowly add 1.14 mL of deionized water.
-
Slowly add 1.14 mL of 15% (w/v) aqueous NaOH.
-
Slowly add 3.42 mL of deionized water.
-
Causality: This specific sequence is designed to convert the aluminum byproducts into a granular, easily filterable solid (a white precipitate), avoiding the formation of gelatinous aluminum hydroxides that are notoriously difficult to filter and can trap the product.[5][12][14]
-
-
Stirring: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. The slurry should become a free-flowing white precipitate.
-
Drying and Filtration: Add a spatula tip of anhydrous magnesium sulfate (MgSO₄) and stir for another 15 minutes.[12][14] Filter the mixture through a pad of Celite® in a Büchner funnel, washing the solid residue thoroughly with several portions of diethyl ether or ethyl acetate (3 x 30 mL).
-
Causality: The MgSO₄ helps to granulate the aluminum salts further.[12] Washing ensures complete recovery of the product from the solid byproduct.
-
Product Isolation and Purification
-
Solvent Removal: Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting white solid crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Yield: The expected yield of bicyclo[2.2.2]octane-1,4-dimethanol is typically in the range of 85-95%.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Value / Observation |
| Appearance | White crystalline solid |
| Yield | 85-95% |
| Melting Point | Literature values are typically in the range of 190-195 °C. |
| ¹H NMR | Consistent with the structure of bicyclo[2.2.2]octane-1,4-dimethanol. Expect signals for the -CH₂- protons of the cage and the -CH₂OH groups, as well as the -OH proton. |
| ¹³C NMR | Consistent with the symmetrical structure of the diol. |
| FT-IR (KBr) | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and C-O stretch (~1050 cm⁻¹). Absence of the ester C=O stretch (~1730 cm⁻¹). |
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Reaction does not go to completion | Insufficient LAH; deactivated LAH due to moisture exposure; impure starting material. | Ensure LAH is fresh and handled under strictly anhydrous conditions.[9] Use the recommended excess (at least 2.5-3.0 eq.). Verify the purity of the starting diester. |
| Low Yield | Incomplete reaction; product loss during workup (trapped in aluminum salts). | Ensure the reaction has gone to completion via TLC. During workup, ensure vigorous stirring to break up clumps and wash the filtered solids thoroughly with ample solvent to extract all the product.[14] |
| Gelatinous precipitate during workup | Incorrect ratio of quenching reagents; addition was too fast. | Adhere strictly to the Fieser ratios (1:1:3 of H₂O:NaOH(aq):H₂O relative to grams of LAH).[12][14] Add reagents slowly with vigorous stirring. If a gel forms, adding more anhydrous MgSO₄ and stirring for an extended period can sometimes help granulate it. |
| Thermal runaway during addition | Addition of diester was too rapid; insufficient initial cooling. | Immediately cease addition and ensure the cooling bath is effective. Reduce the rate of addition significantly. For larger scales, consider using a syringe pump for better control.[9] |
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-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]
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How to handle lithium aluminum hydride? Bloom Tech. [Link]
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Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link]
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Workup: Aluminum Hydride Reduction. University of Rochester Department of Chemistry. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. [Link]
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Quenching and Disposal of Water Reactive Materials. The Ohio State University Environmental Health and Safety. [Link]
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DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.2. YouTube. [Link]
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Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts. [Link]
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Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. PubMed Central. [Link]
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Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
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Synthesis of bicyclo[2.2.2]octanes. Justia Patents. [Link]
-
Bicyclo[2.2.2]octane-1,4-diol Production. Technical Support Center. [Link]
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A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. ResearchGate. [Link]
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Esters can be reduced to 1° alcohols using ngcontent-ng-c1703228563="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
. Chemistry LibreTexts. [Link] -
The stereochemistry of reduction of cyclic and bicyclic ketones by lithium diisobutyl-tert-butylaluminum hydride. American Chemical Society. [Link]
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Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. [Link]
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Lithium aluminum hydride reduction. YouTube. [Link]
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Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
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Hydride Reduction. Chad's Prep. [Link]
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Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. HAL Open Science. [Link]
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- 14. researchgate.net [researchgate.net]
Application Note: Efficient Saponification of Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate to Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
Abstract
This application note provides a comprehensive and detailed protocol for the preparation of bicyclo[2.2.2]octane-1,4-dicarboxylic acid via the saponification of its corresponding diethyl ester. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a rigid, non-aromatic dicarboxylic acid linker of significant interest in the fields of materials science for the synthesis of metal-organic frameworks (MOFs) and in drug development as a bioisosteric replacement for para-substituted phenyl rings.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible method for obtaining the target diacid in high purity. This guide emphasizes the rationale behind key experimental steps, ensuring both technical accuracy and practical applicability.
Introduction
The bicyclo[2.2.2]octane (BCO) scaffold is a highly symmetrical and sterically constrained three-dimensional structure that has garnered considerable attention in various chemical disciplines. Its rigid framework makes it an ideal component in the design of advanced materials and complex molecular architectures.[3] Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, in particular, serves as a crucial building block for high-performance polymers and as a linker in the synthesis of novel MOFs.[4] In medicinal chemistry, the BCO core is utilized as a saturated bioisostere of a 1,4-disubstituted benzene ring, enabling the exploration of chemical space in drug design.
The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid is most commonly achieved through the hydrolysis of its corresponding dialkyl esters. This application note details a standard saponification procedure for the conversion of diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate to the desired dicarboxylic acid. The protocol is based on well-established ester hydrolysis principles and is optimized for laboratory-scale synthesis.
Reaction Scheme
Figure 1: Saponification of this compound to bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Experimental Protocol
This section provides a step-by-step procedure for the saponification of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Various |
| Sodium Hydroxide (NaOH) | Reagent Grade | Various |
| Ethanol (EtOH) | Anhydrous | Various |
| Deionized Water (H₂O) | - | - |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Various |
| Diethyl Ether (Et₂O) | Anhydrous | Various |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Various |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and flask
-
pH paper or pH meter
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 19.7 mmol) in ethanol (30 mL).
-
Preparation of Base Solution: In a separate beaker, dissolve sodium hydroxide (2.4 g, 60.0 mmol, 3.0 eq.) in deionized water (15 mL).
-
Saponification: Add the sodium hydroxide solution to the stirred solution of the diethyl ester at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is complete when the starting ester spot has disappeared (typically 4-6 hours).
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: To the remaining aqueous solution, add deionized water (30 mL). Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material or organic impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate of bicyclo[2.2.2]octane-1,4-dicarboxylic acid will form.
-
Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
Workflow Diagram
Caption: Workflow for the saponification of this compound.
Scientific Rationale and Expert Insights
The successful synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid relies on a fundamental understanding of the saponification mechanism and careful execution of the work-up procedure.
-
Choice of Base and Solvent: Sodium hydroxide is a strong base that readily hydrolyzes the ester linkages. The use of an ethanol/water solvent system is crucial; ethanol solubilizes the organic diethyl ester, while water dissolves the sodium hydroxide, creating a homogeneous reaction mixture that facilitates efficient hydrolysis. A similar protocol using potassium hydroxide in a methanol/water mixture has also been reported to be effective.[5]
-
Reaction Conditions: Heating the reaction mixture to reflux accelerates the rate of hydrolysis. The progress of the reaction should be monitored to avoid prolonged heating, which could potentially lead to side reactions, although the bicyclo[2.2.2]octane core is generally stable under these conditions.
-
Work-up Strategy: The initial wash with diethyl ether after solvent removal is a critical step to remove any non-polar impurities and unreacted starting material, ensuring a purer final product. The target dicarboxylate salt is highly soluble in the aqueous basic solution and will not be extracted into the organic layer.
-
Acidification and Precipitation: The dicarboxylic acid is insoluble in acidic aqueous media.[4] Careful and slow acidification to a low pH ensures complete protonation of the dicarboxylate salt, leading to its precipitation out of the solution. Performing this step in an ice bath maximizes the yield by minimizing the solubility of the product in the aqueous medium.
-
Purification: For most applications, the precipitated product is of sufficient purity after washing with cold water. If further purification is required, recrystallization from a suitable solvent system, such as ethanol/water, can be performed.
Characterization of Starting Material and Product
Proper characterization of both the starting material and the final product is essential to confirm the success of the synthesis and the purity of the obtained compound.
| Property | This compound | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid |
| CAS Number | 1659-75-2 | 711-02-4 |
| Molecular Formula | C₁₄H₂₂O₄ | C₁₀H₁₄O₄ |
| Molecular Weight | 254.32 g/mol | 198.22 g/mol [6] |
| Appearance | Colorless oil or low melting solid | White crystalline solid[4] |
| Melting Point | 30 °C[7] | 350 °C[8][9] |
| Boiling Point | 145-146 °C @ 4 Torr[7] | N/A |
| Solubility | Soluble in common organic solvents | Soluble in polar solvents (e.g., water, alcohols)[4] |
| ¹H NMR (Expected) | Signals for ethyl and BCO protons | Signal for BCO protons and carboxylic acid proton |
| ¹³C NMR (Expected) | Signals for ethyl and BCO carbons | Signals for BCO and carboxyl carbons |
Note: NMR spectral data should be acquired and compared with literature values or reference spectra for confirmation of structure.[10][11][12][13]
Conclusion
The protocol described in this application note provides a reliable and efficient method for the preparation of bicyclo[2.2.2]octane-1,4-dicarboxylic acid from its diethyl ester. By following the detailed steps and understanding the underlying chemical principles, researchers can consistently obtain a high-purity product suitable for a wide range of applications in materials science and medicinal chemistry.
References
- S. S. Kulp, et al. (1964). AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Canadian Journal of Chemistry, 42.
- H. Chang, et al. (2007). Convenient One-Pot Preparation of Dimethyl Bicyclo[2.2.2]octane-1,4.
- J. D. Roberts, et al. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids1. Journal of the American Chemical Society, 75(3), 637–640.
- N. Le Marquer, et al. (2012). A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. Synlett, 23(10), 1511-1513.
- W. Adcock, et al. (1985). Synthesis of Bridgehead-Bridgehead Substituted Bicycloalkanes. Australian Journal of Chemistry, 38(10), 1535-1545.
- P. E. Eaton, et al. (2023). Chlorinated Cubane-1,4-dicarboxylic Acids. The Journal of Organic Chemistry, 88(5), 2949–2957.
-
PubChem. (n.d.). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo-. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, dimethyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, dimethyl ester [FTIR]. Retrieved from [Link]
- J. B. Stothers, et al. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(8), 1211-1221.
- C. Lemouchi & P. Batail. (2015). Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Beilstein Journal of Organic Chemistry, 11, 1948–1954.
- E. K. F. Bohlmann, et al. (2020). Synthesis of bicyclo[2.2.2]octane derivatives.
- J. H. Freisheim, et al. (1987). Synthesis and antifolate evaluation of the aminopterin analogue with a bicyclo. Journal of Medicinal Chemistry, 30(10), 1933-1936.
- P. J. Garratt & R. Riguera. (1976). Carbon-13 chemical shifts in bicyclo[2.2.2]octanes. The Journal of Organic Chemistry, 41(3), 465–467.
Sources
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- 2. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. This compound [benchchem.com]
- 4. CAS 711-02-4: bicyclo[2.2.2]octane-1,4-dicarboxylic acid [cymitquimica.com]
- 5. Bicyclo[2.2.2.]octane-1,4-dicarboxylate | C10H12O4-2 | CID 6933024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Diethylbicyclo[2.2.2]octane-1,4-dicarboxylate CAS#: 1659-75-2 [m.chemicalbook.com]
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- 13. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of High-Performance Copolyesters Using Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate
Introduction: The Strategic Role of Bicyclic Monomers in Advanced Polyesters
The quest for high-performance polymers with superior thermal and mechanical properties has driven the exploration of novel monomer architectures. Standard aliphatic polyesters, while offering biodegradability, often suffer from low glass transition temperatures (Tg) and modest mechanical strength, limiting their application in demanding environments. Aromatic polyesters, conversely, provide high thermal stability but can be brittle and are often derived from non-renewable resources.
The incorporation of rigid, non-aromatic cyclic monomers into the polyester backbone presents a compelling strategy to bridge this performance gap. Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DBCOD), a bicyclic aliphatic diester, is a monomer of significant interest. Its rigid, three-dimensional structure introduces significant steric hindrance to polymer chain rotation. This structural constraint dramatically elevates the glass transition temperature (Tg) of the resulting copolyesters, leading to materials with enhanced thermal stability, high modulus, and excellent dimensional stability.[1][2]
This application note provides a detailed guide for researchers and polymer scientists on the synthesis of high-performance copolyesters incorporating DBCOD. We will present field-proven protocols for melt polycondensation, discuss the underlying chemical principles, and summarize the expected performance characteristics of these advanced materials.
The Causality of Performance: Why Bicyclo[2.2.2]octane?
The efficacy of the bicyclo[2.2.2]octane moiety stems from its unique geometry. Unlike flexible linear aliphatic chains or planar aromatic rings, the bicyclo[2.2.2]octane structure is a bulky, cage-like system. When integrated into a polymer chain, it acts as a rigid "strut," disrupting the close packing that can lead to crystallinity in some polyesters while severely restricting the segmental motion of the polymer chains in the amorphous phase.
The direct consequence of this restricted motion is a significant increase in the energy required for the polymer to transition from a glassy, rigid state to a more rubbery state. This is observed as a marked increase in the glass transition temperature (Tg). Studies on copolyesters incorporating the dimethyl analog of DBCOD have shown that Tg increases linearly with the mole content of the bicyclic monomer.[1] Copolyesters based on dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate have achieved Tg values as high as 115 °C, a substantial improvement over their purely aliphatic counterparts.[1][2] This enhancement in thermal properties makes these copolyesters suitable for applications requiring heat resistance, such as in automotive components, electronic substrates, and durable coatings.
Synthesis Methodology: Melt Polycondensation
Melt polycondensation is the most common and industrially scalable method for polyester synthesis. It is a two-stage process performed in the absence of a solvent, which simplifies purification and reduces environmental impact. The process involves an initial transesterification step followed by a polycondensation step under high vacuum and temperature to build molecular weight.
A typical copolyester synthesis involves the reaction of DBCOD and a co-diester (e.g., a bio-based succinate or adipate for enhanced biodegradability) with a diol, such as 1,4-butanediol (BDO).
Experimental Protocol: Melt Polycondensation of a DBCOD-based Copolyester
This protocol details the synthesis of a copolyester containing DBCOD and a linear aliphatic diester with 1,4-butanediol.
Materials:
-
This compound (DBCOD)
-
Dimethyl succinate (DMS) (or other co-diester)
-
1,4-butanediol (BDO) (ensure >99.8% purity, excess is used)
-
Titanium(IV) isopropoxide (TIPT) or other suitable catalyst (e.g., antimony trioxide)
-
Antioxidant (e.g., Irganox® 1010)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet leading to a condenser and collection flask.
-
Heating mantle with a programmable temperature controller.
-
High-vacuum pump capable of reaching <1 mbar.
-
Manometer for monitoring pressure.
Protocol Steps:
Stage 1: Transesterification (Ester Interchange)
-
Reactor Setup: Charge the reactor with this compound, dimethyl succinate (in the desired molar ratio), and a 50-100% molar excess of 1,4-butanediol. Add the antioxidant (approx. 0.1 wt%).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen, which can cause degradation and discoloration at high temperatures. Maintain a slow, constant nitrogen flow.
-
Catalyst Addition: Add the Titanium(IV) isopropoxide catalyst (typically 200-500 ppm relative to the total diester weight).
-
Heating Ramp: Begin stirring and gradually heat the mixture to 180-200°C.
-
Byproduct Removal: As the temperature increases, the transesterification reaction will commence, producing ethanol (from DBCOD) and methanol (from DMS) as byproducts. These will distill from the reactor. The reaction is monitored by collecting the distilled alcohol. This stage is typically continued for 2-4 hours, or until approximately 90% of the theoretical amount of alcohol has been collected.[3]
Stage 2: Polycondensation
-
Temperature Increase: After the transesterification is largely complete, gradually increase the temperature to 230-250°C.[3]
-
Vacuum Application: Slowly and carefully apply a vacuum to the system. The pressure should be gradually reduced to below 1 mbar over a period of about 1 hour. This gradual reduction prevents excessive foaming as the viscosity of the mixture increases.
-
High Polymer Formation: Maintain the reaction at high temperature and high vacuum. During this stage, the excess 1,4-butanediol is removed, and the molecular weight of the polyester increases. The progress of the reaction can be monitored by observing the increase in the stirrer's torque, which is proportional to the melt viscosity.
-
Reaction Completion: Continue the reaction for 2-4 hours under these conditions, or until the desired melt viscosity is achieved.
-
Extrusion and Quenching: Once the desired molecular weight is reached, stop the reaction by removing the heat source and breaking the vacuum with nitrogen. Extrude the molten polymer from the reactor into a strand and quench it in a water bath.
-
Pelletization: Dry the polymer strand and cut it into pellets for subsequent analysis and processing.
Diagram of the Melt Polycondensation Workflow
Caption: Workflow for the two-stage melt polycondensation synthesis of copolyesters.
Alternative Methodology: Solution Polycondensation
Solution polycondensation offers an alternative route that can be advantageous for achieving very high molecular weights or for synthesizing polymers that are thermally sensitive. The reaction is carried out in a high-boiling point solvent.
Protocol: Solution Polycondensation of a DBCOD-based Copolyester
-
Reactor Setup: In a reactor equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve this compound and 1,4-butanediol in a high-boiling aprotic solvent (e.g., diphenyl ether).
-
Catalyst Addition: Add a suitable catalyst, such as p-toluenesulfonic acid.
-
Reaction: Heat the solution to reflux. The water or alcohol byproduct of the condensation reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Polymer Isolation: After the reaction is complete (typically several hours), the polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Performance Characteristics and Data
The incorporation of DBCOD into a polyester backbone significantly enhances its thermal and mechanical properties. The rigid bicyclic structure leads to amorphous copolyesters with high Tg values and good mechanical strength.
Table 1: Expected Thermal and Mechanical Properties of DBCOD-based Copolyesters
| Property | Expected Value Range | Test Standard | Causality |
| Glass Transition Temp. (Tg) | 80 - 120 °C | ASTM D3418 (DSC) | The rigid bicyclic structure restricts chain mobility, increasing the energy needed for the glass transition.[1][2] |
| Decomposition Temp. (Td, 5%) | > 300 °C | ASTM E1131 (TGA) | The stable aliphatic ring structure contributes to good thermal stability.[4] |
| Tensile Strength | 50 - 70 MPa | ASTM D882 | The stiffness imparted by the bicyclic units enhances the material's resistance to tensile stress.[5] |
| Tensile Modulus | 1.5 - 2.5 GPa | ASTM D882 | The restricted chain motion leads to a higher modulus, indicating a stiffer material.[4][6] |
| Elongation at Break | 5 - 15% | ASTM D882 | The rigid nature of the polymer chains typically results in lower ductility compared to flexible aliphatic polyesters. |
| Appearance | Transparent, Amorphous | Visual Inspection | The bulky and asymmetric nature of the bicyclic unit disrupts chain packing and prevents crystallization. |
Note: The expected values are based on data from copolyesters containing similar bicyclic monomers and will vary depending on the specific co-monomer used and its molar ratio, as well as the final molecular weight of the polymer.[5][6][7]
Characterization and Validation
To ensure the successful synthesis and to validate the properties of the copolyester, a suite of analytical techniques is essential.
-
¹H NMR Spectroscopy: Confirms the chemical structure of the copolyester and allows for the determination of the molar ratio of the different monomer units incorporated into the polymer chain.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) and to confirm the amorphous nature of the material (absence of a melting peak).[2]
-
Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring its weight loss as a function of temperature.[7]
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the storage modulus (stiffness) and tan delta (damping), and offers a highly sensitive method for determining Tg.[2]
-
Tensile Testing: Measures key mechanical properties such as tensile strength, modulus, and elongation at break, providing direct insight into the material's performance under stress.[5]
Conclusion and Future Outlook
The synthesis of copolyesters using this compound offers a robust pathway to high-performance materials with significantly enhanced thermal stability and mechanical stiffness. The protocols outlined in this note provide a reliable framework for researchers to produce and characterize these advanced polymers. The unique properties derived from the rigid bicyclic structure make these copolyesters promising candidates for a wide range of applications, from high-temperature films and coatings to rigid components in the automotive and electronics industries. Further research can explore the copolymerization of DBCOD with a wider array of bio-based diols and di-acids to create a new generation of sustainable, high-performance thermoplastics.
References
-
Gubbels, E., et al. (2016). Bio-based PBS copolyesters derived from a bicyclic D-glucitol. ResearchGate. Available at: [Link]
-
Pellis, A., et al. (2023). High-Performance Thermoplastics from a Unique Bicyclic Lignin-Derived Diol. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
De Ilarduya, A. M., et al. (2013). High Tg Bio-Based Aliphatic Polyesters from Bicyclic D-Mannitol. ResearchGate. Available at: [Link]
-
Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks. Available at: [Link]
-
Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks. Available at: [Link]
-
Zakharova, E., et al. (2017). Sugar-based bicyclic monomers for aliphatic polyesters: a comparative appraisal of acetalized alditols and isosorbide. ResearchGate. Available at: [Link]
-
Wu, J., et al. (2023). Investigating the thermomechanical behavior, molecular structure and dynamics of rigid–flexible bio-based copolyesters. Polymer Chemistry. Available at: [Link]
Sources
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- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the thermomechanical behavior, molecular structure and dynamics of rigid–flexible bio-based copolyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate Synthesis
Welcome to the technical support center for the synthesis of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging molecule. The rigid bicyclo[2.2.2]octane scaffold is a valuable building block in medicinal chemistry and materials science, often used to create structurally constrained analogues of therapeutic agents or advanced polymers.[1][2]
However, its synthesis can be fraught with challenges, from low yields to difficult purifications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and published methodologies. Our goal is to help you navigate the common pitfalls and optimize your synthetic outcomes.
The primary focus of this guide is the widely adopted and relatively robust method involving the bridging of a pre-formed cyclohexane ring system, specifically the reaction of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with 1,2-dibromoethane.
Core Synthesis Protocol: Bridging Reaction
This protocol is adapted from methodologies that have demonstrated consistent, high-yield results for bridging diethyl 2,5-diketocyclohexane-1,4-dicarboxylate.[3]
Reaction: Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate + 1,2-dibromoethane → Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate → this compound
Step 1: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
-
Setup: In a multi-necked flask equipped with a mechanical stirrer, condenser, dropping funnel, and thermometer, suspend sodium hydride (NaH, 0.28 mol) in anhydrous 1,2-dimethoxyethane (DME, 80 mL).
-
Addition of Diester: Add diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (0.1 mol) to the suspension.
-
Addition of Bridging Agent: Heat the mixture to 60 °C and slowly add 1,2-dibromoethane (0.46 mol) dropwise.
-
Reaction: After the addition is complete, increase the temperature to 90 °C and maintain stirring for 20 hours.[4]
-
Work-up: Cool the reaction mixture. Remove unreacted 1,2-dibromoethane and DME by distillation under reduced pressure. Dissolve the residue in dichloromethane (DCM), and adjust the pH to ~5-6 with concentrated HCl. Extract with DCM, combine the organic phases, and remove the solvent.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the bridged diketo-diester intermediate.[4]
Step 2: Reduction to this compound
The reduction of the ketone groups can be achieved through several methods, such as a Clemmensen reduction or, more effectively, through desulphurization of a thioketal intermediate.
-
Thioacetal Formation: Convert the diketo-diester to its bis-ethylenethioketal derivative using ethanedithiol.
-
Desulphurization: Desulphurize the thioketal derivative using Raney nickel in a suitable solvent like ethanol to yield the final product, this compound.[3]
-
Purification: The final product is typically a high-boiling oil and should be purified by fractional distillation under high vacuum (e.g., 113-115 °C at 0.3 mm Hg).[3]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide
Q1: My reaction yield is consistently low (<30%). What are the most probable causes?
Answer: Low yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach is required to identify the root cause.
-
Purity of Starting Materials:
-
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: This starting material can undergo self-condensation or degradation upon storage. Ensure its purity by checking the melting point or running an NMR spectrum before use. It can be synthesized from diethyl succinate.[5]
-
Sodium Hydride (NaH): NaH is highly reactive and degrades upon exposure to moisture. Use a fresh bottle or a previously opened one that has been stored meticulously under an inert atmosphere. A common sign of old NaH is a grayish appearance instead of white/off-white.
-
Solvent Anhydrousness: The use of anhydrous 1,2-dimethoxyethane (DME) is critical. The enolate formation is highly sensitive to protic impurities like water. Ensure the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Reaction Conditions:
-
Inefficient Mixing: The reaction is heterogeneous, involving solid NaH. Vigorous mechanical stirring is essential to ensure proper contact between the base and the diester for efficient enolate formation.
-
Temperature Control: The temperature profile is crucial. The initial addition at 60 °C helps control the initial exothermic reaction, while the prolonged heating at 90 °C is necessary to drive the second alkylation (ring closure) to completion.[4] Inadequate temperature can lead to incomplete conversion.
-
-
Work-up and Purification Losses:
-
Product Isolation: The final product is a high-boiling oil. Significant losses can occur during solvent removal or transfer.
-
Vacuum Distillation: Achieving a high vacuum (e.g., <0.5 mm Hg) is necessary to distill the product without thermal decomposition. Ensure your vacuum pump and distillation setup are performing optimally.[3]
-
Troubleshooting Decision Tree
Caption: A decision tree to diagnose the cause of low reaction yields.
Q2: I am recovering a large amount of my starting material. Why is the reaction not proceeding?
Answer: Recovering the starting diester is a clear indication that the initial deprotonation and/or the subsequent alkylation steps are failing.
-
Inactive Base: As mentioned above, this is the most common culprit. The surface of the NaH may have reacted with atmospheric moisture, rendering it inert. Use fresh, finely powdered NaH from a reliable source.
-
Poor Solubility/Mixing: The sodium salt of the enolate must be formed effectively. Ensure your stirring is vigorous enough to maintain a good suspension.
-
Insufficient Temperature: While the initial reaction is exothermic, the subsequent ring-closing alkylation requires thermal energy to overcome the activation barrier. Ensure your reaction is maintained at the target temperature of 90 °C for the full duration.[4]
Q3: My NMR shows the formation of diethyl terephthalate as a byproduct. How does this happen and how can I avoid it?
Answer: The formation of diethyl terephthalate indicates that the bicyclo[2.2.2]octane skeleton is fragmenting. This occurs via a retro-Diels-Alder reaction. The bicyclo[2.2.2]octane system can be viewed as an adduct of a cyclohexadiene and ethylene. Under thermal stress, especially if the bridgehead positions contain electron-withdrawing groups, the molecule can decompose back into these components (or related stable aromatic systems).[3]
-
Cause: This decomposition is typically caused by excessive heat during the reaction, work-up, or most commonly, during the final vacuum distillation.
-
Prevention:
-
Reaction Temperature: Do not exceed the recommended reaction temperature.
-
Distillation: Use the highest vacuum possible to lower the boiling point of your product, thereby minimizing the required distillation temperature. A short-path distillation apparatus can also reduce the time the compound spends at high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like potassium tert-butoxide or LDA?
Answer: While other strong bases can generate the necessary enolate, NaH in DME is particularly effective for this transformation. Using a soluble base like potassium tert-butoxide could potentially lead to different side reactions, such as the formation of terephthalate derivatives, as observed in related elimination experiments.[3] LDA is a very strong, kinetically controlled base that might not be ideal for this thermodynamically driven double alkylation. Sticking to the proven NaH/DME system is highly recommended for reproducibility.[3]
Q2: Is the Diels-Alder reaction a viable alternative for synthesizing this molecule?
Answer: While the bicyclo[2.2.2]octane core is classically formed via a Diels-Alder reaction, the synthesis of the 1,4-dicarboxylate derivative this way is problematic. The reaction between dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate and simple dienophiles like ethylene often fails, resulting only in the recovery of starting materials.[3][6] The electron-withdrawing groups on the diene deactivate it towards cycloaddition with electron-poor or neutral dienophiles. More reactive dienophiles can be used, but this introduces other functional groups that would need to be removed later.[3] Therefore, the bridging strategy is generally more reliable for this specific target.
Q3: What are the best analytical methods to confirm my product's identity and purity?
Answer: A combination of techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The high symmetry of the molecule will result in a relatively simple spectrum. Check for the characteristic bridgehead and bridge protons and the absence of olefinic or keto-carbonyl signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for assessing purity and confirming the molecular weight of the volatile diester.
-
Infrared (IR) Spectroscopy: Look for the characteristic ester C=O stretch (~1730 cm⁻¹) and the absence of ketone C=O (~1710 cm⁻¹) or hydroxyl (-OH) stretches.
Summary of Optimized Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Base | Sodium Hydride (NaH) | Proven efficacy and minimizes side reactions compared to soluble bases.[3] |
| Solvent | Anhydrous 1,2-Dimethoxyethane (DME) | High-boiling ether that effectively solvates the sodium cation, promoting the reaction.[3] |
| Temperature | 90 °C | Ensures the reaction proceeds to completion without significant thermal decomposition.[4] |
| Reaction Time | 20 hours | Sufficient time for the slower, ring-closing alkylation step to complete.[4] |
| Purification | High-Vacuum Distillation | Best method for purifying the high-boiling point liquid product.[3] |
References
- Sestanj, K. (1964). AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Canadian Journal of Chemistry, 42(1), 1-10.
- Chemicalbook. (n.d.). DIETHYL 2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE. Chemicalbook.com.
- Sestanj, K. (1964). AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.
- Synthonix. (n.d.). Exploring the Synthesis Potential of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate. Synthonix.com.
- Google Patents. (n.d.). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
- Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. orgsyn.org.
Sources
- 1. nbinno.com [nbinno.com]
- 2. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. DIETHYL 2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE | 843-59-4 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate via recrystallization. This document provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol, grounded in established chemical principles to ensure procedural success and high product purity.
Section 1: Troubleshooting Guide
Recrystallization is a powerful purification technique, but its success hinges on the precise interplay of solubility, temperature, and kinetics.[1] This section addresses common problems encountered during the purification of this compound.
Q1: I've followed the procedure, but no crystals are forming after cooling. What's wrong?
Answer: This is one of the most common issues and typically points to one of two primary causes: excessive solvent or supersaturation.[2]
-
Probable Cause 1: Excessive Solvent. The concentration of the diester in the solvent is too low to reach the saturation point upon cooling. A significant amount of the compound remains dissolved in the mother liquor, preventing crystallization and leading to poor yields.[3]
-
Solution: Gently reheat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off in a fume hood. This increases the solute concentration. Allow the concentrated solution to cool again. To check if you've used too much solvent, you can dip a glass stirring rod into the filtrate (mother liquor) after an unsuccessful attempt; if a significant solid residue forms upon evaporation, too much solvent was the issue.[3]
-
-
Probable Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should at that temperature, but there are no nucleation sites for crystal growth to begin.[2]
-
Solution 1 (Induce Nucleation): Try scratching the inside surface of the flask just below the solvent level with a glass rod. The microscopic scratches on the glass provide an ideal surface for initial crystal formation.[4]
-
Solution 2 (Seed Crystals): If available, add a single, tiny crystal of pure this compound to the cooled solution. This "seed" crystal acts as a template for other molecules to deposit onto, initiating crystallization.[2]
-
Solution 3 (Drastic Cooling): As a last resort, cool the flask in an ice-salt bath. While this can induce precipitation, be aware that rapid cooling may trap impurities, reducing the overall purity of the final product.[2]
-
Q2: My product has separated as an oil instead of a solid. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[3] This can happen if the compound is highly impure, causing significant melting point depression, or if the boiling point of the solvent is higher than the melting point of the solute.
-
Probable Cause 1: High Impurity Load. Significant quantities of impurities lower the melting point of the mixture, causing it to liquefy in the hot solvent.
-
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (perhaps 5-10% more volume) to lower the saturation temperature.[3][4] This ensures that the compound precipitates at a lower temperature where it is a solid. Slow, undisturbed cooling is critical to favor crystal formation over oiling.[2]
-
-
Probable Cause 2: Inappropriate Solvent Choice. The compound's melting point might be naturally low or close to the solvent's boiling point.
-
Solution: Consider switching to a lower-boiling point solvent or using a mixed-solvent system. In a mixed-solvent system, you dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Reheating to clarify and then slowly cooling often resolves oiling issues.
-
Q3: The yield of my recrystallized product is very low (<50%). How can I improve it?
Answer: A low yield is typically a result of using too much solvent, premature crystallization during hot filtration, or selecting a solvent in which the compound has moderate solubility even at low temperatures.
-
Probable Cause 1: Excessive Solvent. As detailed in Q1, too much solvent will keep a large fraction of your product dissolved in the mother liquor.[3]
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. After filtration, you can recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling, though this crop may be less pure.
-
-
Probable Cause 2: Premature Crystallization. The product crystallizes in the filter funnel during the hot gravity filtration step, which is intended only to remove insoluble impurities.[4]
-
Solution: This happens when the solution cools too quickly. To prevent this, use a stemless or short-stemmed funnel to minimize the surface area for cooling. Pre-heat the funnel and the receiving flask by placing them in an oven or rinsing them with hot solvent before filtration. Using a slight excess of hot solvent (~5-10%) can also help keep the compound in solution during this brief step; this excess can be evaporated before cooling.[4]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.
Caption: A troubleshooting flowchart for recrystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
Answer: The ideal solvent is one in which the diester is highly soluble at high temperatures but sparingly soluble or insoluble at low temperatures.[1][5] For an ester like this, which has polar functional groups but a nonpolar bicyclic core, moderately polar solvents are often a good starting point. A rule of thumb is that solvents with functional groups similar to the solute can be effective.[6]
Based on these principles, ethanol is a commonly cited and effective solvent for recrystallizing related structures like diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.[7] Ethyl acetate or a mixed solvent system like ethanol/water or ethyl acetate/hexane could also be effective. The choice must be determined experimentally.
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Suitability for this compound | Rationale & Comments |
| Ethanol | 78 | Excellent | Often cited for similar structures.[7] Good balance of polarity. Low toxicity. |
| Ethyl Acetate | 77 | Good | "Like dissolves like" principle for esters.[6] May be too good a solvent, potentially requiring a co-solvent. |
| Isopropanol | 82 | Good | Similar properties to ethanol, slightly higher boiling point. |
| Acetone | 56 | Fair | May be too strong a solvent, leading to high solubility even when cold.[8] Low boiling point can be a safety hazard. |
| Water | 100 | Poor (as single solvent) | The compound is likely insoluble in water due to its large nonpolar core. However, it can be an excellent "anti-solvent" in a mixed pair with ethanol. |
| Hexane/Heptane | 69 / 98 | Poor (as single solvent) | The compound is likely insoluble in nonpolar alkanes. Can be used as an "anti-solvent" with ethyl acetate or acetone. |
Q2: What are the key steps in a standard recrystallization protocol for this compound?
Answer: A successful recrystallization follows a logical sequence designed to separate the desired compound from both soluble and insoluble impurities. The general workflow is outlined below.
Caption: General experimental workflow for recrystallization.
Q3: What are the likely impurities in my crude sample?
Answer: Impurities depend heavily on the synthetic route. A common synthesis involves bridging diethyl 2,5-diketocyclohexane-1,4-dicarboxylate with an ethylene dihalide using a base like sodium hydride.[9] Potential impurities could include:
-
Unreacted Starting Materials: Diethyl 2,5-diketocyclohexane-1,4-dicarboxylate.
-
Reagents: Residual base or salts.
-
Side-Products: Products from elimination reactions or other non-bridging pathways.[9]
-
Solvents: Residual synthesis solvents like 1,2-dimethoxyethane.[9]
Recrystallization is effective at removing impurities with different solubility profiles than the target compound.
Q4: How do I confirm the purity of my final product?
Answer: Purity should be assessed using multiple analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[8]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system. Compare the crude material and the recrystallized product side-by-side.
-
Spectroscopy (NMR, IR): Proton and Carbon-13 NMR spectroscopy are definitive methods to confirm the structure and identify any residual impurities. The absence of peaks corresponding to starting materials or solvents in the ¹H NMR spectrum is a strong indicator of high purity.
Section 3: Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the purification of this compound using ethanol.
Materials:
-
Crude this compound
-
95% or Absolute Ethanol
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (2), Beaker
-
Hot plate with stirring capability
-
Stemless or short-stemmed glass funnel
-
Fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a stir bar. In a separate beaker, heat the recrystallization solvent (ethanol) to its boiling point on a hot plate.
-
Add Hot Solvent: Carefully add the minimum amount of hot ethanol to the flask containing the crude solid, just enough to cover it. Bring the mixture to a gentle boil with stirring. Continue adding hot ethanol dropwise until the solid just completely dissolves.[1] Causality: Using the minimum volume ensures the solution is saturated, maximizing yield upon cooling.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (spatula tip). Re-boil the solution for 2-3 minutes. Causality: Charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.
-
Hot Gravity Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper into the clean, hot flask. Causality: This step removes insoluble impurities (and charcoal, if used) while the desired compound remains dissolved in the hot solvent.[1]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, which would re-dissolve in warm solvent.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the solid to a pre-weighed watch glass and dry to a constant weight, either in a low-temperature oven (e.g., 50 °C, well below the melting point) or in a desiccator.
References
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. DIETHYL 2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE | 843-59-4 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Navigating the Scale-Up of Diels-Alder Reactions for Bicyclo[2.2.2]octane Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the scale-up of Diels-Alder reactions for the synthesis of bicyclo[2.2.2]octanes. This guide is designed to provide practical, experience-driven advice and troubleshooting strategies to ensure the successful and safe transition of your synthesis from the laboratory bench to larger-scale production.
The Diels-Alder reaction is a cornerstone of organic synthesis, prized for its ability to form six-membered rings with high stereocontrol, making it invaluable for constructing the bicyclo[2.2.2]octane core found in many pharmaceuticals and complex molecules.[1][2] However, scaling this powerful reaction from milligram to kilogram quantities introduces a new set of challenges that can impact yield, purity, and safety. This resource is structured in a question-and-answer format to directly address the common issues encountered in the field.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction works perfectly on a small scale, but the yield drops significantly upon scale-up. What are the likely causes?
This is a classic scale-up challenge. The drop in yield can often be attributed to a combination of factors that are less pronounced at the bench scale. The primary culprits are typically related to mass and heat transfer limitations.[3]
-
Inadequate Mixing: In a large reactor, achieving homogeneous mixing of reactants is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decomposition, thereby lowering the yield of your desired bicyclo[2.2.2]octane adduct.
-
Inefficient Heat Transfer: Diels-Alder reactions are often exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient dissipation of heat. In a large reactor, this ratio decreases dramatically, making it harder to remove the heat generated.[4] The resulting increase in temperature can lead to thermal degradation of reactants or products and favor the retro-Diels-Alder reaction, especially at elevated temperatures.[1]
-
Extended Reaction Times: Larger scale reactions often require longer addition times for safety and temperature control. This prolonged exposure of reactants to reaction conditions can lead to the formation of byproducts.
Q2: I'm observing significant polymerization of my diene or dienophile during the reaction. How can I mitigate this?
Polymerization is a common and troublesome side reaction, particularly with electron-rich dienes and activated dienophiles.[5] Here are several strategies to control it:
-
Lower Reaction Temperature: Polymerization reactions often have a higher activation energy than the desired Diels-Alder reaction. Running the reaction at the lowest effective temperature can significantly reduce the rate of polymerization.
-
Use of Inhibitors: For radically induced polymerization, adding a small amount of a radical inhibitor like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or butylated hydroxytoluene (BHT) can be effective.[4]
-
Controlled Addition: Instead of adding all reactants at once, a semi-batch process where one reactant (usually the more reactive or polymerization-prone one) is added slowly to the other can help maintain a low instantaneous concentration, thus minimizing polymerization.
-
Solvent Choice: The choice of solvent can influence polymerization. Some solvents can act as radical initiators or promote ionic polymerization pathways. A thorough solvent screen is advisable.
Q3: Should I use thermal conditions or a Lewis acid catalyst for my scale-up?
The choice between thermal and Lewis acid-catalyzed conditions is a critical decision in the scale-up of Diels-Alder reactions. Each approach has its own set of advantages and disadvantages that become more pronounced at a larger scale.
| Feature | Thermal Conditions | Lewis Acid Catalysis |
| Reaction Rate | Generally slower, requiring higher temperatures. | Significantly faster, often proceeding at lower temperatures.[1][6][7] |
| Selectivity | May have lower regio- and stereoselectivity. | Often enhances endo selectivity and regioselectivity.[8][9] |
| Side Reactions | Prone to polymerization and thermal decomposition at high temperatures. | Can promote side reactions like catalyst-induced decomposition or polymerization. |
| Work-up | Typically simpler. | Can be complicated by the need to quench and remove the Lewis acid. |
| Cost & Safety | Higher energy costs. | Catalyst cost and handling of often moisture-sensitive and corrosive Lewis acids.[4] |
Recommendation: For many scale-up applications, Lewis acid catalysis is preferred due to the milder reaction conditions and improved selectivity.[10] However, the challenges associated with the catalyst must be carefully managed.
Troubleshooting Guide
Issue 1: Poor Endo/Exo Selectivity on Scale-Up
Underlying Cause: The endo/exo ratio in a Diels-Alder reaction is influenced by kinetic versus thermodynamic control. While the endo product is often the kinetically favored product due to secondary orbital interactions, it can be the less thermodynamically stable isomer.[2] On a larger scale, longer reaction times and potential temperature excursions can lead to equilibration towards the more stable exo isomer, especially if the retro-Diels-Alder reaction is facile.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This will favor the kinetically controlled endo product.
-
Employ a Lewis Acid Catalyst: Lewis acids can enhance the rate of the forward reaction to a greater extent than the retro-Diels-Alder, often improving the endo selectivity.[11][12]
-
Optimize Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting materials are consumed to prevent isomerization to the exo product.
Issue 2: Difficulty in Removing the Lewis Acid Catalyst During Work-up
Underlying Cause: Many common Lewis acids, such as aluminum chloride or titanium tetrachloride, form stable complexes with the product or react with water during aqueous work-up to form insoluble metal hydroxides that can complicate extraction and filtration.
Troubleshooting Steps:
-
Quenching Strategy: Instead of quenching with pure water, consider using a buffered aqueous solution or a solution of a chelating agent like tartaric acid or EDTA to sequester the metal ions and keep them in the aqueous phase.
-
Alternative Lewis Acids: Explore the use of water-tolerant Lewis acids like Ytterbium(III) triflate or Scandium(III) triflate, which can simplify the work-up.[13]
-
Heterogeneous Catalysts: Consider using a solid-supported Lewis acid catalyst that can be easily removed by filtration at the end of the reaction.[14]
Issue 3: Exotherm and Temperature Control Issues
Underlying Cause: The significant heat generated in a large-scale exothermic reaction can be difficult to manage with standard reactor cooling systems, leading to a dangerous runaway reaction.[4][15]
Troubleshooting Steps:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for assessing the thermal risk and designing an appropriate cooling strategy.[4]
-
Semi-Batch Operation: As mentioned earlier, the controlled addition of one reactant allows for the rate of heat generation to be matched by the reactor's cooling capacity.
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature window for safe operation. However, be mindful that higher temperatures could also increase side reactions.
-
Continuous Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor can be an inherently safer approach. The small internal volume of a flow reactor allows for very efficient heat transfer and precise temperature control.[15]
Experimental Protocols
Protocol 1: Screening for an Optimal Lewis Acid Catalyst
This protocol outlines a parallel screening approach to identify the most effective Lewis acid for your specific Diels-Alder reaction.
-
Preparation: In an inert atmosphere (e.g., a glovebox), prepare stock solutions of your diene and dienophile in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Array Setup: In an array of oven-dried reaction tubes, add your diene solution.
-
Catalyst Addition: To each tube, add a different Lewis acid catalyst (e.g., AlCl₃, TiCl₄, SnCl₄, ZnCl₂, Sc(OTf)₃, Yb(OTf)₃) at a specific molar loading (e.g., 10 mol%).
-
Reaction Initiation: Cool the tubes to the desired starting temperature (e.g., 0 °C) and add the dienophile stock solution to each.
-
Monitoring: Stir the reactions at the set temperature and monitor their progress by taking aliquots at regular intervals for analysis by HPLC, GC, or TLC.
-
Analysis: Compare the conversion rates, product yields, and endo/exo selectivity for each catalyst to identify the optimal choice.
Protocol 2: Managing Exotherms with a Semi-Batch Approach
This protocol provides a general procedure for scaling up an exothermic Diels-Alder reaction using a controlled addition strategy.
-
Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel or pump.
-
Initial Charge: Charge the reactor with the diene and the solvent.
-
Cooling: Cool the reactor contents to the desired initial temperature using the jacketed cooling system.
-
Dienophile Addition: Prepare a solution of the dienophile in the reaction solvent and charge it to the addition funnel or pump.
-
Controlled Addition: Begin the slow, dropwise addition of the dienophile solution to the stirred reactor. Monitor the internal temperature closely. The addition rate should be controlled to ensure the temperature does not exceed the set limit.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete as determined by in-process controls (e.g., HPLC).
-
Work-up: Proceed with the appropriate quenching and work-up procedure.
Visualizations
Decision-Making Workflow for Scale-Up Strategy
Caption: A workflow diagram for selecting a Diels-Alder scale-up strategy.
Impact of Poor Mixing on Side Product Formation
Caption: The effect of mixing on Diels-Alder reaction outcomes.
References
-
Abele, S., Schwaninger, M., Fierz, H., Schmidt, G., Funel, J. A., & Stoessel, F. (2018). Safety Assessment of Diels–Alder Reactions with Highly Reactive Acrylic Monomers. Organic Process Research & Development, 22(9), 1234-1243. [Link]
-
Chad's Prep. (n.d.). Introduction to Diels Alder Reactions. Retrieved from [Link]
- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
-
Gao, X., et al. (2020). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 25(5), 1134. [Link]
- Valenta, Z., & Goodbrand, B. (1987). Thermal and Lewis acid promoted Diels-Alder reactions of 6a,b and cyclopentadiene. Canadian Journal of Chemistry, 65(10), 2345-2350.
-
Domingo, L. R., & Aurell, M. J. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. International Journal of Molecular Sciences, 21(21), 8093. [Link]
- Goodbrand, B., Kaiser, S. M., & Valenta, Z. (1987). Facial (syn-anti) stereoselectivity in the Diels-Alder reactions of spiro(bicyclo[2.2.2]octane...). Canadian Journal of Chemistry, 65(1), 154-161.
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Perera, D. (2007). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) (Doctoral dissertation, University of Saskatchewan). [Link]
-
Thomson, R. J., & Dudley, G. B. (2007). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. The Journal of organic chemistry, 72(20), 7449–7455. [Link]
-
Kumar, A., & Kumar, V. (2017). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 129(7), 1037-1042. [Link]
- Reddy, G. S. R., & Kumar, M. P. (2016). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. RSC Advances, 6(81), 77855-77861.
- Abele, S., et al. (2013). High-Temperature Diels–Alder Reactions: Transfer from Batch to Continuous Mode. Organic Process Research & Development, 17(1), 113-119.
-
Funel, J. A., & Abele, S. (2013). Industrial applications of the Diels-Alder reaction. Angewandte Chemie International Edition, 52(14), 3822-3863. [Link]
- Brönnimann, R., Chun, S., Marti, R., & Abele, S. (2015). Scalable Synthesis of Enantiomerically Pure Bicyclo[2.2.2]octadiene Ligands. The Journal of Organic Chemistry, 80(11), 5873-5880.
-
Fuh, V., et al. (2008). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Journal of medicinal chemistry, 51(15), 4539–4553. [Link]
- Wheeler, D. S., et al. (2019). Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. In Flow Chemistry for the Synthesis of Heterocycles (pp. 381-409). Springer, Cham.
-
Leah4sci. (2015, February 21). Diels Alder Reaction Mechanism and Product Trick [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2023, January 22). The Diels-Alder Cycloaddition. [Link]
-
NPTEL-NOC IITM. (2022, August 22). Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction [Video]. YouTube. [Link]
- Bickelhaupt, F. M., & van der Meer, M. P. (2019). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry–A European Journal, 25(63), 14346-14356.
- Silber, E. (1972).
- Kappe, C. O. (2000). The intramolecular Diels–Alder reaction: recent advances and synthetic applications. Current Organic Chemistry, 4(7), 655-696.
- Jurczak, J., & Gryko, D. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Organic Letters, 22(5), 1986-1989.
-
Scribd. (n.d.). Industrial Applications of The DielsAlder Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Retrieved from [Link]
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LibreTexts Chemistry. (2019, June 5). 11.3.7 The Diels-Alder Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
Hanashima, M., et al. (2020). Bridged-Selective Intramolecular Diels-Alder Reactions in the Synthesis of Bicyclo[2.2.2]octanes. Chemical & pharmaceutical bulletin, 68(12), 1201–1209. [Link]
-
Organic Chemistry Lab. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
- Funel, J. A., & Abele, S. (2013). Industrial Applications of the Diels-Alder Reaction.
-
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 1: The Diels-Alder Reaction Safety. Retrieved from [Link]
-
NileRed. (2020, May 10). Diels-Alder Reaction [Video]. YouTube. [Link]
- Rana, A., & Kumar, V. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5345-5381.
-
Corma, A., et al. (2016). The influence of catalyst structure and the nature of active sites for the retro-Diels-Alder reaction. Catalysis Science & Technology, 6(22), 8049-8056. [Link]
- Sánchez, A., et al. (2021). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors.
- Fringuelli, F., et al. (2001). Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. Green Chemistry, 3(4), 183-185.
- Jones, C. M., & Jones, K. (2015). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Molecules, 20(10), 18641-18656.
- Rogachev, V. O., & Metz, P. (2006). Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides.
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Technical Support Center: Optimizing Intramolecular Diels-Alder (IMDA) Cyclization
Welcome to the technical support center for Intramolecular Diels-Alder (IMDA) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization strategy. Here, we move beyond simple protocols to dissect the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your success in the lab.
Introduction to the Intramolecular Diels-Alder Reaction
The Intramolecular Diels-Alder (IMDA) reaction is a cornerstone of modern organic synthesis, enabling the construction of complex polycyclic systems in a single, often highly stereocontrolled, step.[1] By tethering the diene and dienophile within the same molecule, we overcome the entropic challenge of bringing two separate reactants together, often leading to reactions that proceed under milder conditions than their intermolecular counterparts.[1] However, the constrained nature of the intramolecular process also introduces unique challenges related to substrate conformation, tether length, and transition state energetics. This guide will help you address these challenges head-on.
Troubleshooting Guide: Common Issues in IMDA Reactions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My IMDA reaction is not proceeding, or the yield is very low. What are the first parameters I should investigate?
Answer:
When faced with a sluggish or low-yielding IMDA reaction, a systematic approach to optimization is crucial. The primary factors to consider are temperature, solvent, and the potential need for catalysis.
1. Thermal Conditions (Thermolysis):
-
Initial Approach: The simplest approach is heating the reaction mixture. Many IMDA reactions require elevated temperatures (ranging from 80 °C to over 200 °C) to overcome the activation energy barrier.[2]
-
Causality: Heat provides the necessary kinetic energy for the substrate to adopt the required boat-like transition state geometry for cycloaddition.
-
Troubleshooting:
-
Insufficient Heat: If your reaction is not proceeding, the most straightforward first step is to increase the temperature incrementally. Solvents with higher boiling points, such as toluene, xylene, or even decalin, may be necessary. Microwave irradiation can also be a powerful tool to access higher temperatures and significantly reduce reaction times.
-
Decomposition: Be mindful of substrate stability. If you observe decomposition at higher temperatures, a catalyzed, lower-temperature approach is warranted. The use of an antioxidant like butylated hydroxytoluene (BHT) can sometimes mitigate decomposition at high temperatures.[3]
-
2. Solvent Effects:
-
The Role of the Solvent: Solvents can influence IMDA reactions through polarity and their ability to stabilize the transition state.[4] While non-polar solvents like toluene are common, polar aprotic solvents such as acetonitrile or DMSO can sometimes accelerate reactions, particularly if the transition state has significant polar character.[4]
-
Experimental Protocol: Solvent Screening:
-
Set up several small-scale reactions in parallel.
-
Use a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, DMSO).
-
Run all reactions at the same concentration and temperature (a good starting point is the reflux temperature of the lowest-boiling solvent).
-
Monitor reaction progress by TLC, LC-MS, or GC-MS to identify the optimal solvent.
-
3. Lewis Acid Catalysis:
-
Mechanism of Action: Lewis acids are frequently used to accelerate Diels-Alder reactions.[5] They coordinate to a Lewis basic site on the dienophile (often a carbonyl group), which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[5] This smaller HOMO-LUMO gap between the diene and dienophile leads to a significant rate enhancement, often allowing the reaction to proceed at much lower temperatures.[5][6] Recent computational studies also suggest that Lewis acids can accelerate the reaction by reducing Pauli repulsion between the reactants.[7]
-
Common Lewis Acids: A wide range of Lewis acids can be employed, with varying strengths and steric properties. Common choices include BF₃·OEt₂, AlCl₃, Et₂AlCl, SnCl₄, and TiCl₄.[5]
-
Troubleshooting & Optimization:
-
No Reaction (Thermal): If thermal conditions fail, introducing a Lewis acid is the next logical step. Start with a common, moderately strong Lewis acid like BF₃·OEt₂ or Et₂AlCl.
-
Catalyst Selection: The choice of Lewis acid can be critical. If one catalyst fails, it is worth screening others. For example, chelating substrates may require specific Lewis acids.
-
Stoichiometry: While some reactions require only catalytic amounts, others may need stoichiometric or even excess Lewis acid, especially if the substrate contains multiple Lewis basic sites.
-
| Parameter | Thermal Conditions | Lewis Acid Catalysis |
| Temperature | Typically high (80-250 °C)[2] | Often much lower (e.g., -78 °C to room temp)[8] |
| Mechanism | Overcoming activation energy through kinetic energy | Lowering the dienophile LUMO, reducing activation energy[5] |
| Advantages | Simple, no need to remove catalyst | Faster rates, milder conditions, can enhance stereoselectivity[5][8] |
| Disadvantages | Potential for side reactions/decomposition | Catalyst sensitivity (water, air), potential for catalyst-induced side reactions |
Question 2: My IMDA reaction is producing a mixture of stereoisomers. How can I improve the stereoselectivity?
Answer:
Controlling stereoselectivity is a key challenge in IMDA reactions. The formation of endo vs. exo products, as well as the stereochemistry at the newly formed ring junction (cis vs. trans), is determined by the transition state geometry.
1. Understanding the Endo Rule and Secondary Orbital Overlap:
-
In many Diels-Alder reactions, the endo product is kinetically favored due to stabilizing secondary orbital interactions between the p-orbitals of the activating group on the dienophile and the central carbons of the diene in the transition state.[9]
2. The Role of Lewis Acids in Stereoselectivity:
-
Lewis acid catalysis can often dramatically enhance endo selectivity.[3][5] By coordinating to the dienophile, the Lewis acid can lock it into a conformation that favors the endo transition state and enhances secondary orbital interactions.[5] In some cases, switching from thermal conditions to Lewis acid catalysis can change the product from a mixture of diastereomers to a single isomer.[3][8]
3. Tether Length and Conformation:
-
The length and rigidity of the tether connecting the diene and dienophile play a crucial role in dictating the facial selectivity of the cycloaddition.[10]
-
Short Tethers (2-3 atoms): Often lead to the formation of cis-fused ring systems.
-
Longer Tethers (4+ atoms): Can allow for the formation of trans-fused systems, which are often thermodynamically more stable.
-
-
The conformation of the tether in the transition state is critical. Steric interactions within the tether can disfavor one transition state over another, leading to high stereoselectivity.[11]
4. Strategic Use of Substituents:
-
Bulky substituents on the tether or the diene/dienophile can introduce steric bias, forcing the molecule to adopt a specific transition state geometry. This is a powerful strategy for directing stereochemical outcomes.
Experimental Workflow for Optimizing Stereoselectivity:
Caption: Troubleshooting workflow for poor stereoselectivity.
Frequently Asked Questions (FAQs)
Q: What is the minimum tether length required for an IMDA reaction to occur?
A: Generally, a tether of at least three to four atoms connecting the diene and dienophile is required.[10] Tethers of one or two atoms are typically too short to allow the molecule to adopt the necessary geometry for cycloaddition.[10] The most common IMDA reactions form an additional five- or six-membered ring.[10]
Q: My diene is in the s-trans conformation. Will the reaction still work?
A: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[5] If the diene is locked in an s-trans conformation due to steric or cyclic constraints, the IMDA reaction will not occur. For acyclic dienes, there is typically a low-energy equilibrium between the s-cis and s-trans conformers, and the reaction proceeds through the reactive s-cis form.
Q: Can I predict the major product of my IMDA reaction?
A: Predicting the stereochemical outcome can be complex, but some general principles apply. Numbering the carbons of the chain connecting the diene and dienophile is a crucial first step.[10][12] The stereochemistry of the dienophile is retained in the product.[10] For the newly formed ring junction, computational modeling (e.g., DFT calculations) can be a powerful tool to compare the energies of the different possible transition states (endo vs. exo, leading to cis or trans products) and predict the major isomer.[11]
Q: Are there any alternatives if both thermal and Lewis acid-catalyzed conditions fail?
A: Yes, other methods can be explored. Organocatalysis, for example, using chiral secondary amines (e.g., MacMillan catalysts) can activate α,β-unsaturated aldehydes and ketones towards IMDA reactions, often with high enantioselectivity.[8] Additionally, high-pressure conditions can sometimes promote reluctant cycloadditions.
References
-
Craig, D. (1987). Contemporary Organic Synthesis. A review on intramolecular Diels-Alder reactions. [Link]
-
Ishihara, K., & Fushimi, M. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. [Link]
-
Ashenhurst, J. (2017). How To Figure Out Those Tough INTRAmolecular Diels-Alder Reactions. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2021). 1.3: Diels-Alder_Reactions. [Link]
-
Indian Academy of Sciences. (2018). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences. [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. [Link]
-
Ashenhurst, J. (2019). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]
-
Kovács, E., et al. (2017). Stereoselectivity in intramolecular Diels-Alder reactions of 2,4-pentadienyl butadienamides in the “Remote Stereocontrol Group” approach. ResearchGate. [Link]
-
ResearchGate. (2015). Optimization of the reaction conditions for the Diels-Alder reaction. [Link]
-
Longdom Publishing. (2017). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Journal of Computer Science & Systems Biology. [Link]
-
LibreTexts Chemistry. (2023). 13.4: Diels-Alder Regio- and Stereoselectivity. [Link]
-
Garg, N. K., & Houk, K. N. (2013). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. Journal of the American Chemical Society. [Link]
-
Wilson, R. (2001). Intramolecular Diels-Alder Reactions. MacMillan Group, Caltech. [Link]
-
Dr. May Group. (n.d.). Intramolecular Diels-Alder Reaction (IMDA). University of Missouri. [Link]
-
Chamberlin, A. R., et al. (2018). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Molecules. [Link]
-
Baran, P. S., & Houk, K. N. (2012). Why a Proximity-Induced Diels–Alder Reaction is So Fast. Journal of the American Chemical Society. [Link]
-
Domingo, L. R. (2021). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. Molecules. [Link]
-
Danishefsky, S. J., et al. (2014). Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions. The Journal of Organic Chemistry. [Link]
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- 3. Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. How To Figure Out Those Tough INTRAmolecular Diels-Alder Reactions - The OChem Whisperer [organicchemistoncall.com]
Removal of unreacted reagents in bicyclo[2.2.2]octane synthesis
Technical Support Center: Bicyclo[2.2.2]octane Synthesis
Welcome to the technical support center for challenges related to the synthesis and purification of bicyclo[2.2.2]octane and its derivatives. This guide is structured to provide direct, actionable solutions to common problems encountered during the crucial post-reaction workup phase, specifically focusing on the removal of unreacted reagents. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower researchers to anticipate and mitigate future purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted reagents I need to remove after a bicyclo[2.2.2]octane synthesis?
The majority of bicyclo[2.2.2]octane core structures are synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction.[1][2] Consequently, the primary contaminants in your crude product are typically unreacted diene and dienophile. For the classic synthesis of the bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride scaffold, these would be:
-
Diene: 1,3-Cyclohexadiene (or a substituted variant)
-
Dienophile: Maleic Anhydride (or other activated alkenes/alkynes)[3]
The physical properties of these reagents versus your desired product are the cornerstone of a successful purification strategy.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 1,3-Cyclohexadiene | 80.13 | -89 | 80 | Insoluble in water; soluble in organic solvents. |
| Maleic Anhydride | 98.06 | 52-55 | 202 | Soluble in organic solvents; reacts with water. |
| cis-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | 178.18 | 145-148 | - | Sparingly soluble in cold, non-polar solvents; more soluble in hot solvents and polar organic solvents. |
Data compiled from standard chemical supplier information.
Q2: My crude product contains a significant amount of unreacted maleic anhydride. What is the most efficient removal method?
Relying solely on recrystallization to remove a large excess of maleic anhydride can be inefficient. A more robust and chemically-driven approach is to perform a hydrolytic workup followed by a liquid-liquid extraction.
The Causality: Maleic anhydride reacts readily with water to form maleic acid. This dicarboxylic acid can then be deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Your bicyclo[2.2.2]octane product, being less polar and lacking acidic protons, will remain in the organic phase. This difference in reactivity and solubility is the key to an effective separation.[4][5]
Below is a workflow diagram illustrating this highly effective purification strategy.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 5. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
Preventing polymerization by-products in bicyclo[2.2.2]octane synthesis
Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable synthetic scaffold. In this guide, we will delve into one of the most common challenges encountered during the synthesis of bicyclo[2.2.2]octane systems: the formation of unwanted polymerization by-products.
The bicyclo[2.2.2]octane framework is a rigid, three-dimensional structure that has found widespread application in medicinal chemistry, materials science, and natural product synthesis.[1][2] Its unique conformational constraints and stereochemical properties make it a desirable building block. However, the very reactivity that makes its synthesis—often via a Diels-Alder reaction—so powerful can also lead to undesired side reactions, primarily polymerization. This guide will provide in-depth troubleshooting advice and frequently asked questions to help you minimize these by-products and optimize your synthetic outcomes.
Understanding the Root Cause: The Mechanism of Polymerization
The primary route to bicyclo[2.2.2]octane systems is the [4+2] cycloaddition, or Diels-Alder reaction, between a cyclohexadiene derivative and a dienophile. Polymerization can arise from several competing pathways:
-
Dienophile Self-Polymerization: Many activated dienophiles, such as acrylates and maleimides, are susceptible to free-radical or anionic polymerization, especially at elevated temperatures.
-
Diene Polymerization: Substituted cyclohexadienes can also undergo polymerization, particularly in the presence of Lewis acid catalysts which can initiate cationic polymerization.
-
Product Instability: Under harsh reaction conditions, the bicyclo[2.2.2]octane product itself can sometimes be susceptible to ring-opening or other rearrangements that may initiate polymerization.[3][4]
The key to preventing these unwanted side reactions lies in carefully controlling the reaction conditions to favor the desired intramolecular cycloaddition over intermolecular polymerization pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of polymerization in my reaction?
A1: The most obvious sign is the formation of an insoluble, often sticky or solid, precipitate in your reaction vessel. You may also observe a significant decrease in the yield of your desired product, even with complete consumption of starting materials. Characterization of the crude product by NMR may show broad, unresolved signals characteristic of polymeric material, in addition to the sharp peaks of your target molecule.
Q2: How does temperature control affect the formation of by-products?
A2: Temperature is a critical parameter. While higher temperatures can accelerate the desired Diels-Alder reaction, they also significantly increase the rate of polymerization.[5] It is crucial to find the optimal temperature that promotes the cycloaddition without initiating significant polymerization. We recommend starting at a lower temperature and gradually increasing it if the reaction is too slow.
Q3: Can the choice of catalyst influence polymerization?
A3: Absolutely. Lewis acid catalysts, often used to accelerate Diels-Alder reactions, can also be potent initiators of cationic polymerization.[5] The choice and concentration of the Lewis acid are critical. For sensitive substrates, milder Lewis acids or even non-catalytic, thermally-induced reactions should be considered. In some cases, using a polymer-supported reagent can help to localize the catalytic activity and reduce side reactions.[6][7]
Q4: Are there specific dienophiles that are more prone to polymerization?
A4: Yes, dienophiles with electron-withdrawing groups that can stabilize a radical or an anion are particularly susceptible. Examples include nitroacrylates, which are known to be sensitive and prone to polymerization.[8] When possible, consider using less reactive, but more stable, dienophiles.
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Polymerization
This section provides a structured approach to troubleshooting and optimizing your bicyclo[2.2.2]octane synthesis.
Issue 1: Significant Formation of Insoluble Polymer
Root Cause Analysis: This is often due to excessively high reaction temperatures or a highly reactive dienophile.
Troubleshooting Protocol:
-
Temperature Optimization:
-
Step 1: Set up a series of parallel reactions at different temperatures, starting from room temperature and increasing in 10-20°C increments.
-
Step 2: Monitor the reactions by TLC or LC-MS to determine the temperature at which product formation is efficient with minimal polymer formation.
-
Step 3: If polymerization still occurs at the lowest effective temperature, consider a solvent with a lower boiling point to maintain a consistent temperature.
-
-
Dienophile Stability:
-
Step 1: If using a highly activated dienophile, consider adding a radical inhibitor (e.g., hydroquinone, BHT) to the reaction mixture.
-
Step 2: Alternatively, explore the use of a more stable dienophile precursor that generates the reactive species in situ.
-
Issue 2: Low Yield with Evidence of Soluble Oligomers
Root Cause Analysis: This may indicate that while widespread polymerization is not occurring, competing side reactions are still significant. The choice of catalyst or solvent may be a contributing factor.
Troubleshooting Protocol:
-
Catalyst Screening:
-
Step 1: If using a strong Lewis acid (e.g., AlCl₃), switch to a milder one (e.g., Yb(OTf)₃, Sc(OTf)₃). Stoichiometric amounts of Lewis acids may be necessary for substrates containing Lewis basic functional groups like amides.[2]
-
Step 2: Evaluate the effect of catalyst loading. A lower catalyst concentration may be sufficient to promote the desired reaction without initiating significant side reactions.
-
Step 3: Consider a non-catalytic, high-pressure approach if the necessary equipment is available.
-
-
Solvent Effects:
-
Step 1: The polarity of the solvent can influence both the rate of the Diels-Alder reaction and the propensity for side reactions.
-
Step 2: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). In some cases, aqueous conditions can accelerate the Diels-Alder reaction through the hydrophobic effect.
-
Data Summary: Impact of Reaction Parameters on Polymerization
| Parameter | Condition | Expected Outcome on Polymerization | Recommendation |
| Temperature | High (>100°C) | Increased rate of polymerization | Optimize for the lowest effective temperature. |
| Low (RT - 50°C) | Reduced rate of polymerization | Start with lower temperatures and gradually increase. | |
| Catalyst | Strong Lewis Acid | Increased risk of cationic polymerization | Use milder Lewis acids or non-catalytic conditions. |
| High Concentration | Higher probability of side reactions | Titrate catalyst loading to the minimum effective amount. | |
| Dienophile | Highly Activated | Prone to self-polymerization | Use radical inhibitors or more stable dienophile precursors. |
| Solvent | Non-optimal Polarity | May favor side reactions | Screen a range of solvents to find the best balance. |
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting polymerization in bicyclo[2.2.2]octane synthesis.
Caption: A logical workflow for troubleshooting common issues.
Mechanistic Insight: The Diels-Alder Reaction
The core of bicyclo[2.2.2]octane synthesis is the Diels-Alder reaction. Understanding the desired reaction pathway is key to preventing side reactions.
Caption: The fundamental Diels-Alder reaction pathway.
By systematically addressing each of the potential contributing factors to polymerization, researchers can significantly improve the yield and purity of their bicyclo[2.2.2]octane products. This structured approach, combined with a solid understanding of the underlying reaction mechanisms, will pave the way for more efficient and successful syntheses.
References
Sources
- 1. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 2. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Polymer supported reagents in synthesis: preparation of bicyclo[2.2.2] octane derivates via Tandem Michael addition reactions and subsequent combinatorial decoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel solution-phase syntheses of functionalised bicyclo[2.2.2]octanes: generation of a library using orchestrated multi-step sequences of polymer-supported reagents and sequesterants - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Further Investigation of the Intermolecular Diels-Alder Cycloaddition for the Synthesis of Bicyclo[2.2.2]diazaoctane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting workup procedures for bicyclo[2.2.2]octane esters
Welcome to the technical support center for the synthesis and purification of bicyclo[2.2.2]octane esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and sterically demanding scaffold. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your workup processes. The bicyclo[2.2.2]octane core, while robust, presents unique challenges during the isolation and purification of its ester derivatives. This resource is built on a foundation of established protocols and field-proven insights to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the workup of bicyclo[2.2.2]octane esters.
Q1: My crude product is an oil that is difficult to purify. What are the recommended initial purification strategies?
A1: For oily bicyclo[2.2.2]octane esters, a good starting point after initial solvent removal is high-vacuum distillation, such as using a Kugelrohr apparatus.[1] This is particularly effective for removing non-volatile polymeric byproducts and some unreacted starting materials.[1] Following distillation, or as an alternative for thermally sensitive compounds, column chromatography on silica gel is the method of choice. For less polar esters, solvent systems like diethyl ether/pentane or ethyl acetate/hexanes are often effective.[1]
Q2: I am having trouble visualizing my bicyclo[2.2.2]octane ester on a TLC plate. What visualization techniques are most effective?
A2: Bicyclo[2.2.2]octane esters are often saturated aliphatic compounds and may not be UV-active unless they contain an aromatic or conjugated system. Therefore, relying solely on a UV lamp (254 nm) may not be sufficient.[2] The most reliable methods are staining techniques. A potassium permanganate (KMnO₄) stain is excellent for detecting any remaining unsaturation (if you started with a bicyclo[2.2.2]octene) or other oxidizable groups.[3] For general-purpose visualization of the ester itself, a p-anisaldehyde or vanillin stain, followed by gentle heating, is highly effective for a wide range of functional groups.[2][3] An iodine chamber is another simple and often effective method.[4]
Q3: My synthesis is expected to produce diastereomers. What is the best general approach for their separation?
A3: The separation of diastereomers of bicyclo[2.2.2]octane esters is typically achieved by flash column chromatography on silica gel. The key to a successful separation is careful optimization of the mobile phase. A good starting point is a low-polarity solvent system, such as a mixture of hexanes and ethyl acetate. A gradual increase in the polarity of the eluent will often allow for the separation of the diastereomers. In some cases, specialized chromatography on different stationary phases may be necessary if separation on silica is not effective.
Q4: Can I use a strong base during my aqueous workup to remove acidic impurities?
A4: It is strongly advised to avoid strong bases like sodium hydroxide or potassium hydroxide during the aqueous workup of bicyclo[2.2.2]octane esters, especially if elevated temperatures are involved.[5] These esters are susceptible to saponification (base-catalyzed hydrolysis) back to the corresponding carboxylic acid, which would lead to significant yield loss.[1] If a basic wash is necessary, a milder base like a saturated aqueous solution of sodium bicarbonate should be used, and the contact time should be minimized.
Troubleshooting Guide
This section provides a deeper dive into specific problems you might encounter during the workup and purification of your bicyclo[2.2.2]octane ester, along with the causal logic and recommended solutions.
Problem 1: Low or No Yield After Aqueous Workup
Symptoms:
-
You observe a significant loss of product after performing an aqueous extraction, particularly after a basic wash.
-
TLC analysis of the aqueous layer shows a new, more polar spot that may correspond to the carboxylic acid.
Root Cause Analysis: The ester functionality of your product is likely undergoing hydrolysis. Bicyclo[2.2.2]octane esters, like other esters, are sensitive to both acidic and basic conditions, which can be present during the workup.
-
Base-Catalyzed Hydrolysis (Saponification): This is the most common culprit. Washing with even dilute solutions of strong bases like NaOH or KOH can rapidly cleave the ester, especially if the workup is prolonged or performed at room temperature or higher.[1][5] The resulting carboxylate salt will be water-soluble, leading to its loss into the aqueous phase.
-
Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, prolonged exposure to strong acidic conditions (e.g., quenching with concentrated acid without subsequent neutralization) can also lead to ester cleavage.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Preventative Measures and Solutions:
| Strategy | Rationale | Detailed Protocol |
| Use a Mild Base for Washes | Saturated sodium bicarbonate (NaHCO₃) solution is sufficiently basic to neutralize residual acid catalysts but is generally not strong enough to cause rapid saponification of the ester. | During the workup, wash the organic layer with saturated aqueous NaHCO₃ solution instead of NaOH or KOH. Perform the wash quickly and without excessive agitation. |
| Control Temperature | Hydrolysis rates increase with temperature. | If possible, perform the aqueous workup using cold solutions and an ice bath to keep the separatory funnel cool. |
| Acidify and Re-extract | If you suspect product has been hydrolyzed and is in the aqueous layer as a carboxylate, you can recover it. | Combine all aqueous layers, cool in an ice bath, and acidify to pH ~2 with cold 1N HCl. Extract the resulting carboxylic acid with several portions of an organic solvent like dichloromethane or ethyl acetate. This allows for recovery of the acid, which can be re-esterified if necessary.[1] |
Problem 2: Product is Contaminated with Starting Materials or Byproducts
Symptoms:
-
NMR or GC-MS analysis of the purified product shows the presence of unreacted dienophiles (e.g., methyl crotonate) or dienes.[1]
-
A greasy or polymeric residue is present in the product.[1]
Root Cause Analysis: Many syntheses of bicyclo[2.2.2]octane esters, such as Diels-Alder reactions, are equilibrium processes or may not go to completion. Additionally, some starting materials, particularly electron-deficient alkenes, can polymerize under the reaction conditions.[1]
Troubleshooting Workflow:
Caption: Workflow for purifying contaminated product.
Purification Protocols:
Protocol 2.1: Removal of Polymeric Byproducts via Silica Gel Plug Filtration
-
Prepare a short column or a fritted funnel with a 2-3 inch plug of silica gel.
-
Dissolve the crude product in a minimal amount of a non-polar solvent in which your product is soluble (e.g., dichloromethane or diethyl ether).[1]
-
Apply the solution to the top of the silica plug.
-
Elute with the same or a slightly more polar solvent, collecting the eluent. The highly polar polymeric material will remain adsorbed to the top of the silica.
-
Concentrate the collected eluent under reduced pressure to yield the purified product.
Protocol 2.2: Recrystallization for Solid Esters
Recrystallization is an excellent method for purifying solid products and can sometimes separate diastereomers.
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold. Common choices for non-polar compounds like these include pentane, hexanes, or mixtures of ethanol and water.[1][6]
-
Procedure:
-
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or freezer.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
References
-
Humber, L. G., & Grivsky, J. (1964). Agents Affecting Lipid Metabolism: XIII. The Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octane Derivatives. Canadian Journal of Chemistry, 42(12), 2852-2857. [Link]
- Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. John Wiley & Sons.
-
Krajnc, P., & Stavber, S. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. Arkivoc, 2008(1), 209-231. [Link]
-
Lange, T., & Hoffmann, H. M. R. (1983). 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid. Organic Syntheses, 61, 86. [Link]
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]
- US Patent No. US20200270191A1. (2020). Synthesis of bicyclo[2.2.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
Technical Support Center: Stereoselectivity in Bicyclo[2.2.2]octane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane (BCO) scaffolds. The rigid, three-dimensional structure of the BCO core makes it a highly valuable motif in medicinal chemistry, materials science, and asymmetric catalysis.[1][2] However, its rigid geometry also presents significant stereochemical challenges during synthesis. The construction of the bicyclic framework, often via cycloaddition reactions, creates multiple stereocenters whose relative and absolute configurations must be precisely controlled.
This guide is designed for researchers, chemists, and drug development professionals. It provides practical, in-depth solutions to common stereoselectivity problems encountered in the lab, moving beyond simple procedural steps to explain the underlying mechanistic principles that govern success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, outcome-based problems in a direct question-and-answer format.
Issue 1: Poor endo:exo Diastereoselectivity in Diels-Alder Reactions
Question: My Diels-Alder reaction to form a bicyclo[2.2.2]octene is producing a nearly 1:1 mixture of endo and exo products, but I need the endo isomer. What's going wrong and how can I fix it?
Answer: This is one of the most common challenges in BCO synthesis via the Diels-Alder reaction. The endo product is the kinetically favored isomer, primarily due to stabilizing secondary orbital interactions in the transition state.[3] However, it is often the more sterically hindered and thermodynamically less stable product. If you are seeing a poor ratio, it suggests your reaction conditions are not sufficiently favoring the kinetic pathway.
Causality & Solution Workflow:
The formation of the endo adduct is preferred under kinetic control, where the transition state of lower energy is favored. At higher temperatures, the reaction can begin to equilibrate to the more stable exo product, eroding selectivity.
Troubleshooting Decision Workflow
Caption: Simplified transition states for endo and exo Diels-Alder products.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder for Enhanced endo-Selectivity
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Dienophile: Add anhydrous dichloromethane (DCM) via syringe. Cool the flask to -78°C using a dry ice/acetone bath. Add the dienophile (e.g., maleic anhydride, 1.0 eq).
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq, as a 1M solution in DCM) dropwise to the stirred solution. A color change is often observed. Stir for 15-20 minutes to allow for complexation.
-
Diene Addition: Add the diene (e.g., 1,3-cyclohexadiene, 1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at -78°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt (for Al-based Lewis acids).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the endo:exo ratio using ¹H NMR spectroscopy or Gas Chromatography (GC).
Issue 2: Low Enantioselectivity in an Asymmetric Diels-Alder Reaction
Question: I'm using a chiral Lewis acid catalyst to synthesize an optically active BCO derivative, but my enantiomeric excess (ee) is below 50%. How can I improve this?
Answer: Achieving high enantioselectivity requires a highly organized transition state where one facial approach of the diene to the dienophile is significantly favored. Low ee suggests that either the catalyst is not exerting sufficient stereocontrol or that a competing, non-selective background reaction is occurring.
Key Factors and Troubleshooting Steps:
-
Catalyst Choice & Integrity:
-
Causality: The catalyst's structure (ligand, metal center) dictates the shape of the chiral pocket around the dienophile. An ill-fitting pocket provides poor discrimination between the two transition states leading to the enantiomers.
-
Action: Ensure the chiral ligand is enantiopure. Screen different metal precursors (e.g., Cu(OTf)₂, Sc(OTf)₃) and different ligand families (e.g., BOX, PYBOX, TADDOL). The optimal combination is substrate-dependent. A unified strategy for synthesizing diverse BCO-based ligands has been developed, which can be useful for this screening. [4]
-
-
Reaction Temperature:
-
Causality: Asymmetric induction is often more effective at lower temperatures. Higher thermal energy can overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.
-
Action: Run the reaction at the lowest practical temperature (e.g., -78°C).
-
-
Non-Catalyzed Background Reaction:
-
Causality: The uncatalyzed Diels-Alder reaction is often faster at higher concentrations or temperatures and produces a racemic product, which directly erodes the ee.
-
Action: Use lower concentrations (e.g., 0.05 - 0.1 M). Ensure the catalyst loading is sufficient (typically 5-20 mol%). Add the diene slowly over several hours using a syringe pump to keep its instantaneous concentration low, minimizing the background reaction.
-
-
Influence of Water:
-
Causality: Many Lewis acids are water-sensitive. Trace moisture can deactivate the catalyst or alter its chiral environment.
-
Action: Use rigorously dried solvents and reagents. Consider adding activated molecular sieves (3Å or 4Å) to the reaction flask.
-
Data-Driven Catalyst Selection
The choice of chiral catalyst is critical. Below is a representative table illustrating how ligand and metal choice can impact a model asymmetric Diels-Alder reaction.
| Entry | Lewis Acid Precursor | Chiral Ligand | Temp (°C) | Yield (%) | endo:exo | ee (%) of endo |
| 1 | Cu(OTf)₂ | L1 (BOX) | 0 | 95 | >99:1 | 85 |
| 2 | Cu(OTf)₂ | L1 (BOX) | -78 | 96 | >99:1 | 92 |
| 3 | Sc(OTf)₃ | L1 (BOX) | -78 | 90 | 95:5 | 78 |
| 4 | Cu(OTf)₂ | L2 (PYBOX) | -78 | 92 | >99:1 | 95 |
Data is illustrative and based on trends reported in asymmetric catalysis literature.[5]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing stereoselectivity in the formation of the bicyclo[2.2.2]octane core?
A1: The stereochemical outcome is primarily dictated by the mechanism of the key ring-forming reaction. For the most common method, the [4+2] Diels-Alder cycloaddition, the key principles are:
-
The Endo Rule: The kinetic preference for the endo product is driven by stabilizing secondary orbital interactions between the developing π-system of the diene and unsaturated substituents on the dienophile. [3]* Facial Selectivity: When one or both reactants are prochiral, the cycloaddition can occur on one of two "faces" (syn or anti). This is governed by sterics; the reactants will approach from the least hindered face. [6][7]In some cases, directing groups (e.g., hydroxyls) can chelate to a Lewis acid catalyst, forcing a specific facial approach.
-
Concerted Suprafacial-Suprafacial Mechanism: The Diels-Alder reaction is a concerted pericyclic reaction where the diene and dienophile approach each other in parallel planes. This preserves the stereochemistry of the starting materials in the product. A cis-dienophile will yield a cis-substituted BCO, and a trans-dienophile will yield a trans-substituted product.
Q2: Beyond the Diels-Alder reaction, what other methods are used to synthesize BCOs, and what are their stereochemical challenges?
A2: While the Diels-Alder is dominant, other powerful methods exist:
-
Domino Michael-Aldol Annulations: This method can build highly substituted BCO systems in one pot. [8]The stereochemical challenge lies in controlling the relative configuration of multiple newly formed stereocenters. The choice of base, solvent, and temperature can influence which diastereomer predominates by affecting the geometry of the intermediate enolates and the reversibility of the aldol step. [8]* Intramolecular Alkylation: This strategy often involves forming one of the rings by an intramolecular Sₙ2 reaction on a pre-formed cyclohexane system. The primary challenge is ensuring the reactive groups have the correct stereochemical and conformational alignment for the cyclization to occur, which can be limited by the rigid chair/boat conformations of the six-membered ring. [9]* Nature-Inspired Enzyme-Catalyzed Reactions: Recently, bifunctional oxidoreductase/Diels-Alderase enzymes have been discovered that can catalyze the formation of bicyclo[2.2.2]diazaoctane scaffolds with strict and often "anti-thermodynamic" stereoselectivity, showcasing nature's ability to control complex cyclizations. [10][11] Q3: How can I achieve stereocontrol at the bridgehead positions of a bicyclo[2.2.2]octane?
A3: Direct functionalization at the bridgehead positions is challenging due to their steric hindrance and the inertness of the C-H bonds. [12]Therefore, stereocontrol at these positions must be established during the construction of the bicyclic skeleton.
-
Using Substituted Dienes/Dienophiles: The most common strategy is to use a diene or dienophile that already contains the desired substituent. For example, a 1-substituted cyclohexadiene will react in a Diels-Alder reaction to place that substituent at a bridgehead position.
-
Rearrangement Reactions: In some cases, rearrangements of other bicyclic systems (e.g., bicyclo[3.2.1]octanes) can be used to form the BCO skeleton, but controlling the stereochemistry of the migrating carbon can be difficult. [13] Q4: My reaction involves forming multiple contiguous quaternary stereocenters on the BCO core. What are the major hurdles?
A4: The formation of contiguous all-carbon quaternary stereocenters is one of the most significant challenges in modern synthesis due to severe steric congestion. [14]* Steric Hindrance: The primary hurdle is overcoming the immense steric repulsion in the transition state. Reactions must often be run at high temperatures or pressures, which can negatively impact other aspects of stereoselectivity.
-
Strategic Bond Formation: Intramolecular reactions are often more successful than intermolecular ones for creating these centers, as the entropic penalty is lower. Nature-inspired intramolecular Diels-Alder reactions have been shown to be highly effective in building sterically congested BCO cores with multiple quaternary centers in a single step. [14]* Catalyst Design: Developing catalysts that can operate effectively in such a sterically demanding environment is a frontier of research. The catalyst must be robust and create a chiral pocket large enough to accommodate the substrates while still enforcing high facial discrimination.
References
-
Burnell, D. J., Goodbrand, H. B., Kaiser, S. M., & Valenta, Z. (n.d.). Facial (syn–anti) stereoselectivity in the Diels–Alder reactions of spiro(bicyclo[2.2.2]octane-2,1′-c[1][8]yclopentadiene). Canadian Science Publishing. [Link]
-
(n.d.). Synthesis of bicyclo[2.2.2]octane. ResearchGate. [Link]
-
Meeprasert, J., Taylor, R. J. K., & Unsworth, W. P. (2018). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. RSC Publishing. [Link]
-
(n.d.). Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of. UCL Discovery. [Link]
- (n.d.). Synthesis of bicyclo[2.2.2]octane derivatives.
-
(n.d.). Diels–Alder reaction. Wikipedia. [Link]
-
(n.d.). Asymmetric Syntheses of Highly Functionalized Bicyclo[2.2.2]octene Derivatives. Sci-Hub. [Link]
-
(n.d.). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. [Link]
-
Cote, A., & Britton, R. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. PubMed. [Link]
-
(n.d.). A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands. ACS Publications. [Link]
-
Liu, Y., et al. (n.d.). An NmrA-like enzyme-catalysed redox-mediated Diels-Alder cycloaddition with anti-selectivity. PubMed Central. [Link]
-
(n.d.). Facial (syn–anti) stereoselectivity in the Diels–Alder reactions of spiro(bicyclo[2.2.2]octane-2,1′-c[1][8]yclopentadiene). Canadian Science Publishing. [Link]
-
(n.d.). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. PubMed. [Link]
-
(n.d.). Synthesis of chiral bicyclo[2.2.2]octane 11 Reagents and conditions. ResearchGate. [Link]
-
(n.d.). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. PubMed Central. [Link]
-
(n.d.). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. PubMed Central. [Link]
-
Roberts, C. A. (n.d.). Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. eScholarship.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An NmrA-like enzyme-catalysed redox-mediated Diels-Alder cycloaddition with anti-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 13. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide [escholarship.org]
- 14. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Diethyl and Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate for Advanced Research Applications
In the landscape of medicinal chemistry and materials science, the rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane (BCO) scaffold offers a unique platform for the design of novel therapeutics and functional materials.[1][2] Its utility as a non-aromatic, rigid linker has garnered significant attention, providing a bioisostere for phenyl rings with improved physicochemical properties.[2] Among the various derivatives of the BCO core, the 1,4-dicarboxylate esters, particularly the dimethyl and diethyl variants, serve as critical starting materials and building blocks. This guide provides an in-depth, objective comparison of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate and diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, supported by experimental data to inform researchers in their selection and application of these versatile compounds.
The Bicyclo[2.2.2]octane Core: A Scaffold of Rigidity and Precision
The BCO scaffold is a saturated bicyclic hydrocarbon with a highly symmetrical and rigid cage-like structure. This inherent rigidity is a key attribute, as it allows for precise spatial positioning of functional groups, a critical factor in designing molecules with specific biological targets or material properties.[1] Unlike flexible aliphatic chains, the BCO core restricts conformational freedom, which can lead to enhanced binding affinity and selectivity in drug candidates. Furthermore, its non-planar and non-aromatic nature can improve solubility and metabolic stability compared to analogous aromatic systems.[2] The 1,4-disubstituted pattern is particularly valuable as it provides a linear and rigid linkage between two functional groups.
Physicochemical Properties: A Head-to-Head Comparison
The choice between the dimethyl and diethyl esters of bicyclo[2.2.2]octane-1,4-dicarboxylic acid often depends on the specific requirements of a synthetic route or the desired properties of the final product. The seemingly minor difference in the ester alkyl chain length can influence solubility, reactivity, and thermal properties.
| Property | Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate | This compound |
| CAS Number | 1459-96-7[3][4][5][6] | 1659-75-2[1][7] |
| Molecular Formula | C₁₂H₁₈O₄[4][5] | C₁₄H₂₂O₄[7] |
| Molecular Weight | 226.27 g/mol [3][4][5] | 254.32 g/mol [7] |
| Physical Form | Solid[3] | Liquid (at room temperature) |
| Boiling Point | Not readily available (decomposes) | 118-126 °C at 0.3 mmHg[8] |
| Refractive Index (n²⁵D) | Not applicable (solid) | 1.4683[8] |
| Solubility | Moderately soluble in organic solvents | Generally more soluble in nonpolar organic solvents |
The most notable physical difference is the state of the two compounds at room temperature, with the dimethyl ester being a solid and the diethyl ester a liquid. This has practical implications for handling and reaction setup. The higher molecular weight and longer alkyl chains of the diethyl ester contribute to its liquid state and likely enhance its solubility in a wider range of organic solvents.
Synthesis and Experimental Protocols
The synthesis of both esters typically starts from bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which can be prepared through various routes, including a multi-step sequence involving a Diels-Alder reaction.[9]
Synthesis of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate
A common method for the preparation of the dimethyl ester is through the esterification of the corresponding dicarboxylic acid using methanol in the presence of an acid catalyst.
Experimental Protocol: Esterification of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
Caption: Workflow for the synthesis of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
-
Reaction Setup: To a round-bottom flask charged with bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq), add an excess of methanol (e.g., 10-20 volumes).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent such as hexane to yield the pure dimethyl ester.
Synthesis of this compound
The synthesis of the diethyl ester can be achieved through a similar esterification process using ethanol. An alternative reported synthesis involves the reduction of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.[8]
Experimental Protocol: Reduction of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: In a flask, dissolve diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (1.0 eq) in ethanol.
-
Reduction: Add activated zinc dust and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Workup: Once the reaction is complete, decant the solution from the remaining zinc. Remove the ethanol under reduced pressure. Partition the residue between ether and water.
-
Purification: Wash the ether layer with water and brine, then dry over an anhydrous drying agent. The crude product is then purified by fractional distillation under reduced pressure to yield the pure diethyl ester.[8]
Applications in Research and Development
Both esters are valuable intermediates in the synthesis of a wide range of molecules.
-
Drug Discovery: The BCO scaffold is incorporated into drug candidates to enhance their pharmacological profiles. The dicarboxylate esters can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with amines or other functional groups to build more complex molecules. For instance, derivatives of the BCO core have been investigated as potential inhibitors of the SARS-CoV-2 main protease.[1]
-
Materials Science: The rigid BCO linker is used in the synthesis of metal-organic frameworks (MOFs) and high-performance polymers.[1][2][9] The non-aromatic nature of the BCO linker is particularly advantageous for creating transparent MOFs.[2] The choice between the dimethyl and diethyl ester can influence the resulting polymer's properties, such as its thermal stability and mechanical strength.
Conclusion: Making an Informed Choice
The selection between dimethyl and this compound should be guided by the specific needs of the research project.
-
Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate: As a solid, it is often easier to handle and weigh accurately. It is a well-characterized and commercially available starting material for many synthetic applications.
-
This compound: Its liquid state can be advantageous for certain reaction setups, and its potentially higher solubility in organic solvents may be beneficial. The ethyl ester groups may also offer different reactivity profiles in subsequent transformations compared to the methyl esters.
Ultimately, the decision will depend on a combination of practical considerations, such as handling and purification, and the desired chemical and physical properties of the downstream products. This guide provides the foundational data to assist researchers in making an informed and strategic choice between these two valuable building blocks.
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A Comparative Guide to Bicyclo[2.2.2]octane and Aromatic Linkers in Metal-Organic Frameworks
For researchers, scientists, and drug development professionals navigating the intricate world of Metal-Organic Frameworks (MOFs), the choice of the organic linker is a critical design parameter that dictates the ultimate properties and functionality of the material. While aromatic linkers, such as terephthalic acid, have been the cornerstone of MOF chemistry, there is a growing interest in aliphatic alternatives like bicyclo[2.2.2]octane (BCO) for the unique advantages they offer. This guide provides an in-depth, objective comparison of BCO and aromatic linkers, supported by experimental data, to inform the rational design of next-generation MOFs.
The Decisive Role of the Linker: A Structural and Functional Overview
The organic linker in a MOF acts as a strut, connecting the metal nodes to form a porous, crystalline framework. The geometry, rigidity, and chemical nature of this linker directly influence the MOF's topology, pore size and environment, stability, and its interactions with guest molecules. Aromatic linkers, with their planar, rigid structures and π-electron systems, have been extensively studied and are known for producing robust, open frameworks.[1] In contrast, aliphatic linkers, particularly the rigid, three-dimensional BCO, offer a distinct set of properties that can be leveraged for specific applications.[2][3]
The fundamental difference lies in their electronic structure and dimensionality. Aromatic linkers are planar (2D) and possess a delocalized π-electron system, which contributes to strong light absorption and potential for π-π stacking interactions.[4][5] BCO, on the other hand, is a saturated, non-conjugated, and three-dimensional (3D) hydrocarbon.[6] This seemingly subtle distinction has profound implications for the resulting MOF's characteristics.
Comparative Analysis: BCO vs. Aromatic Linkers
To provide a clear, evidence-based comparison, we will focus on the well-studied isostructural MOFs, UiO-66 and NU-403. UiO-66 is constructed from zirconium-based nodes and the aromatic linker terephthalic acid (benzene-1,4-dicarboxylate), while NU-403 utilizes the same zirconium node but with bicyclo[2.2.2]octane-1,4-dicarboxylate as the linker.[7]
Structural Rigidity and Framework Flexibility
Aromatic linkers, due to their planarity, can sometimes lead to "breathing" or flexible behavior in MOFs, where the framework undergoes large volume changes in response to external stimuli.[8] While this can be advantageous for certain applications, it can be detrimental for others that require stable pore environments for molecular sieving. The 3D nature of the BCO linker has been shown to reduce this structural flexibility.[8] For instance, in the MIL-53 system, replacing the aromatic 1,4-benzenedicarboxylate linker with BCO-dicarboxylate has been demonstrated to minimize structural breathing.[8] This is because the rigid, barrel-shaped BCO unit resists the rotational and torsional motions that can lead to framework distortions.
Optical Properties: The Advent of Transparent MOFs
A significant advantage of employing BCO linkers is the ability to create highly transparent MOFs.[9][10] Aromatic linkers, with their conjugated π-systems, exhibit strong light absorption, rendering the resulting MOFs opaque.[10] The absence of a chromophore in the BCO linker minimizes light absorption, leading to materials with high optical transparency.[9] This property is particularly valuable for applications involving in-situ spectroscopic studies of guest molecules within the MOF pores or for the development of optical materials.[2][10]
Porosity and Surface Area
The choice of linker can significantly impact the porosity and surface area of the resulting MOF. While both aromatic and BCO linkers can produce highly porous materials, the specific geometry of the BCO linker can lead to unique pore structures and, in some cases, exceptionally high surface areas. For example, a MOF constructed with bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been reported to exhibit a BET surface area as high as 2810 m²/g, which is among the highest for MOFs with aliphatic-dicarboxylate linkers.[1]
Stability: A Tale of Two Linkers
The stability of a MOF is paramount for its practical application. Here, a clear distinction emerges between BCO and aromatic linkers.
-
Thermal Stability: Both types of linkers can form thermally robust MOFs. BCO-based MOFs have been shown to be stable up to 300°C.[2] The thermal stability of UiO-66, with its aromatic linker, is even higher, with decomposition occurring above 450°C.[11]
-
Chemical Stability: The robust Zr-O cluster in the UiO family imparts exceptional chemical stability to both UiO-66 and NU-403. However, the stability of MOFs in buffered aqueous solutions can be a concern, with evidence of linker leaching from UiO-66 in certain buffers.[11]
-
Radiolytic Stability: A study directly comparing the effects of ionizing radiation on the UiO series of MOFs revealed a significant advantage for aromatic linkers. UiO-66 and its functionalized aromatic analogues were found to be significantly more stable to both γ-rays and He-ion irradiation than NU-403, which contains the aliphatic BCO linker.[7] NU-403 showed significant structural damage at lower radiation doses, indicating that the aromatic rings in the linkers of UiO-66 provide a degree of radioprotection to the framework.[7]
Host-Guest Interactions and Applications in Drug Delivery
The chemical nature of the linker's surface that lines the pores of the MOF is critical for its interaction with guest molecules. Aromatic linkers can engage in π-π stacking and other non-covalent interactions with aromatic guest molecules.[5] The aliphatic nature of the BCO linker provides a more non-polar and hydrophobic environment, which can lead to different and sometimes highly selective adsorption properties.[2][4]
For drug development professionals, the choice of linker is a key consideration for biocompatibility and drug loading/release kinetics.[12][13] Bicyclo[2.2.2]octane is considered a bioisostere for the benzene ring, meaning it has a similar size and shape and can be used to modulate a molecule's physicochemical properties in a biological context.[6] The use of non-aromatic, polycarboxylic acid-based linkers is often favored in the design of biocompatible MOFs for drug delivery due to their potential for lower toxicity and favorable metabolic clearance.[12] The difference in the pore environment created by BCO versus aromatic linkers can be exploited to tune the loading and release of specific drug molecules, with the more hydrophobic BCO-lined pores potentially favoring the encapsulation of non-polar drugs.
Quantitative Data Summary
| Property | Bicyclo[2.2.2]octane Linker (e.g., in NU-403) | Aromatic Linker (e.g., in UiO-66) | Rationale/Causality |
| BET Surface Area | Can be very high (e.g., 2810 m²/g for a Ni-BODC MOF)[1] | Typically high (e.g., ~1200 m²/g for pristine UiO-66)[14] | The 3D structure of BCO can lead to unique packing and high accessible surface area. |
| Thermal Stability | High (up to 300°C)[2] | Very high (up to >450°C for UiO-66)[11] | The aromatic ring and its strong bonds contribute to higher thermal decomposition temperatures. |
| Radiolytic Stability | Lower[7] | Significantly Higher[7] | The aromatic linker is less susceptible to degradation by ionizing radiation.[7] |
| Optical Properties | High transparency[9][10] | Opaque (strong light absorption)[10] | Absence of a conjugated π-system in BCO minimizes light absorption.[9] |
Experimental Protocols
Representative Solvothermal Synthesis of a UiO-66 Analogue
The following is a generalized protocol for the solvothermal synthesis of a UiO-66 type MOF, highlighting the key step where the linker is varied.
Diagram of the Experimental Workflow
Caption: Workflow for the solvothermal synthesis of a UiO-66 type MOF.
Step-by-Step Methodology:
-
Preparation of Precursor Solutions:
-
Solvothermal Reaction:
-
Product Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
A white powder should be visible at the bottom of the vessel.
-
Separate the solid product from the solvent by centrifugation.
-
Wash the solid product multiple times with fresh DMF to remove any unreacted starting materials.[2]
-
-
Activation:
-
To remove the DMF solvent molecules from the pores of the MOF, perform a solvent exchange by immersing the powder in a more volatile solvent like chloroform or acetone for several hours.[2][7]
-
After the solvent exchange, dry the MOF under vacuum at an elevated temperature (e.g., 120°C) to fully activate the material, yielding a porous, high-surface-area powder.[7]
-
Key Characterization Techniques
Diagram of the Characterization Workflow
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A Comparative Guide to the Synthetic Routes of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a rigid, non-aromatic dicarboxylic acid that has garnered significant interest in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and specialty polymers. Its unique three-dimensional structure imparts desirable properties to these materials, such as high thermal stability and porosity. The synthesis of this key building block can be approached through several distinct routes, each with its own set of advantages and challenges. This guide provides a comprehensive comparison of the most prominent synthetic pathways, offering insights into the experimental choices, scalability, safety, and overall efficiency of each method.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route to bicyclo[2.2.2]octane-1,4-dicarboxylic acid is often dictated by a balance of factors including the availability and cost of starting materials, the desired scale of the synthesis, and the safety and environmental considerations of the chemical transformations involved. Here, we compare three primary approaches: the classical Bridging Route, the more contemporary Semicarbazone Route, and the elegant Diels-Alder Route.
| Parameter | Bridging Route | Semicarbazone Route | Diels-Alder Route |
| Starting Materials | Diethyl succinate | Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | 1,4-Cyclohexanedione, Isopropenyl acetate, Maleic anhydride |
| Key Reactions | Dieckmann condensation, Alkylation, Thioacetalization, Raney Nickel Reduction | Semicarbazone formation, Wolff-Kishner reduction | Diene formation, Diels-Alder cycloaddition, Hydrogenation, Oxidative decarboxylation |
| Overall Yield | ~30-40% | ~60-70% | ~28-31% |
| Number of Steps | 5 | 3 | 5 |
| Scalability | Moderate; use of large quantities of Raney Nickel can be problematic. | Good; amenable to microwave-assisted synthesis, reducing reaction times. | Good; Diels-Alder reactions are generally scalable, though some steps may require optimization.[1][2][3] |
| Safety & Hazards | Use of sodium hydride (highly flammable) and large quantities of pyrophoric Raney Nickel.[4][5] | Avoids the large-scale use of Raney Nickel, improving safety.[6] | Involves the use of toxic lead tetraacetate and pyridine.[7][8][9][10] |
| Cost-Effectiveness | Moderate; starting materials are relatively inexpensive, but the multi-step process and use of specific reagents can increase costs. | High; avoids expensive reagents and can be performed more efficiently.[6] | Moderate; depends on the cost of the starting ketone and reagents for subsequent transformations. |
Synthetic Pathways: A Visual Representation
The logical flow of each synthetic route is depicted in the following diagrams, illustrating the key transformations from starting materials to the final product.
Route 1: The Bridging Route
Caption: A multi-step synthesis involving the construction of the bicyclic core via a bridging reaction.
Route 2: The Semicarbazone Route
Caption: A more efficient and safer route utilizing a Wolff-Kishner reduction of a semicarbazone intermediate.
Route 3: The Diels-Alder Route
Caption: A synthesis route based on the powerful Diels-Alder reaction to construct the bicyclic framework.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key synthetic routes discussed.
Protocol 1: The Bridging Route
This classical approach builds the bicyclo[2.2.2]octane core through an intramolecular alkylation of a pre-formed cyclohexane derivative.
Step 1: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate [11]
-
Suspend sodium hydride (9.6 g, 0.28 mol) in 80 mL of ethylene glycol dimethyl ether in a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser.
-
Add diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (25.6 g, 0.1 mol) to the suspension.
-
At 60 °C, slowly add 1,2-dibromoethane (86.8 g, 0.46 mol) dropwise.
-
After the addition is complete, raise the temperature to 90 °C and stir for 20 hours.
-
Remove unreacted 1,2-dibromoethane and the solvent by distillation under reduced pressure.
-
Dissolve the residue in dichloromethane, and adjust the pH of any remaining solid to ~5-6 with concentrated hydrochloric acid.
-
Extract with dichloromethane, combine the organic phases, and remove the solvent.
-
Purify the crude product by recrystallization from ethanol to yield the title compound (yield: ~50%).
Step 2: Reduction and Hydrolysis [12]
-
The resulting diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is converted to its bis-ethylenethioketal derivative using ethanedithiol.
-
Desulfurization of the thioketal with Raney nickel in a high-yield procedure (80-85%) affords this compound.[12]
-
Finally, hydrolysis of the diester with sodium hydroxide followed by acidification with hydrochloric acid yields bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Protocol 2: The Semicarbazone Route
This modified route offers a safer and more efficient alternative to the classical bridging method, particularly in the reduction step.[6]
Step 1: Synthesis of Diethyl 2,5-bis(semicarbazone)bicyclo[2.2.2]octane-1,4-dicarboxylate [13]
-
To a solution of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate in a suitable solvent, add semicarbazide hydrochloride and a base such as sodium acetate.
-
Stir the reaction mixture until the formation of the bis(semicarbazone) is complete, which can be monitored by TLC.
-
Isolate the product by filtration and wash with a suitable solvent.
Step 2: Wolff-Kishner Reduction and Hydrolysis [6]
-
Place the diethyl 2,5-bis(semicarbazone)bicyclo[2.2.2]octane-1,4-dicarboxylate, potassium hydroxide, and diethylene glycol in a microwave reactor vial.
-
Heat the mixture under microwave irradiation for a short period (e.g., 20 minutes) at a high temperature (e.g., 200 °C).
-
After cooling, the reaction mixture contains the this compound, which can be directly hydrolyzed by adding aqueous sodium hydroxide and heating.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
-
Collect the product by filtration, wash with water, and dry. This method reports an overall yield of 60-70%.[6]
Protocol 3: The Diels-Alder Route
This route utilizes the powerful and convergent Diels-Alder reaction to construct the bicyclic core in a stereocontrolled manner.[14][15][16]
Step 1: Synthesis of 1,4-Diacetoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride [14][15]
-
An acid-catalyzed reaction of isopropenyl acetate with 1,4-cyclohexanedione generates 1,4-diacetoxy-1,3-cyclohexadiene in situ.
-
This diene undergoes a Diels-Alder cycloaddition with maleic anhydride to provide 1,4-diacetoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride.[14][15]
Step 2: Subsequent Transformations [14][15][16]
-
Hydrogenation of the double bond in the anhydride using a palladium on carbon catalyst affords the saturated anhydride.
-
Hydrolysis of the anhydride yields the corresponding dicarboxylic acid.
-
Oxidative decarboxylation of this diacid with lead tetraacetate in pyridine in the presence of oxygen gives 1,4-diacetoxybicyclo[2.2.2]oct-2-ene.[14][15]
-
A second hydrogenation step saturates the remaining double bond to give 1,4-diacetoxybicyclo[2.2.2]octane.
-
The final product, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, can be obtained through carboxylation of the diacetate using carbon monoxide in the presence of a strong acid like fuming sulfuric acid, followed by hydrolysis. The overall yield for this sequence is reported to be in the range of 28-31%.[14][15]
Conclusion
The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid can be accomplished through several viable routes. The classical Bridging Route , while established, suffers from the use of hazardous reagents and moderate yields. The Diels-Alder Route offers an elegant and convergent approach, but the multi-step sequence and the use of toxic lead tetraacetate are significant drawbacks. The more recently developed Semicarbazone Route appears to be the most promising for laboratory-scale synthesis, offering higher yields, improved safety by avoiding large quantities of pyrophoric Raney Nickel, and the potential for accelerated reaction times through microwave heating. The choice of the optimal route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety protocols.
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A Senior Application Scientist's Guide to the Mass Spectrometry of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: A Comparative Analysis
The Analytical Challenge: Scarcity of Direct Data
A comprehensive search of available scientific literature and spectral databases reveals a notable absence of publicly accessible mass spectrometry data for Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. This is not uncommon for specialized research chemicals. However, this data gap provides an opportunity to apply our expertise in predicting fragmentation patterns based on the well-established principles of electron ionization (EI) mass spectrometry and by drawing comparisons with structurally similar molecules for which data is available. This predictive and comparative approach is a critical skill for any analytical scientist.
Predicted Mass Spectrum of this compound
The molecular weight of this compound (C₁₄H₂₂O₄) is 254.32 g/mol .[1] Under electron ionization, we can anticipate the formation of a molecular ion (M⁺˙) at m/z 254. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses, primarily influenced by the ethyl ester groups and the bicyclic alkane core.
Key Predicted Fragmentation Pathways
The fragmentation of esters under EI-MS is a well-understood process, often initiated by ionization at one of the oxygen atoms of the ester group.[2][3] The primary fragmentation routes for this compound are predicted to be:
-
α-Cleavage: The loss of the ethoxy radical (•OCH₂CH₃) is a highly probable event, leading to the formation of a stable acylium ion.
-
McLafferty Rearrangement: This classic rearrangement involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene).
-
Cleavage of the Bicyclic Core: Fragmentation of the bicyclo[2.2.2]octane ring system, though generally less favored than fragmentation of the ester groups, can also occur.
These predicted pathways are illustrated in the workflow diagram below.
Caption: Predicted Electron Ionization Fragmentation Pathways for this compound.
Comparative Analysis with Analogous Compounds
To substantiate our predictions, we will compare the expected fragmentation of this compound with the known mass spectral data of its dimethyl analog and the corresponding dicarboxylic acid.
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
The dimethyl ester (C₁₂H₁₈O₄, MW = 226.27 g/mol ) is the closest structural analog with available mass spectral information.[4][5][6] Mass spectral analysis has shown the presence of a protonated molecule [MH]⁺ at m/z 227, likely under soft ionization conditions.[4] Under electron ionization, we would expect a molecular ion at m/z 226.
The fragmentation of the dimethyl ester is expected to parallel that of the diethyl ester, with the key difference being the mass of the alkoxy group.
| Predicted Fragment (Diethyl Ester) | m/z | Corresponding Fragment (Dimethyl Ester) | m/z |
| [M]⁺˙ | 254 | [M]⁺˙ | 226 |
| [M - •OCH₂CH₃]⁺ | 209 | [M - •OCH₃]⁺ | 195 |
| [M - C₂H₄]⁺˙ | 226 | [M - CH₂O]⁺˙ (via rearrangement) | 196 |
| [M - •CH₂CH₃]⁺ | 225 | [M - •CH₃]⁺ | 211 |
This comparison allows us to build confidence in our predicted fragmentation pattern for the diethyl ester. The foundational fragmentation mechanisms of esters, such as α-cleavage and McLafferty-type rearrangements, are consistently observed across different alkyl esters.[7][8][9]
Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
The corresponding dicarboxylic acid (C₁₀H₁₄O₄, MW = 198.22 g/mol ) provides insight into the fragmentation of the core bicyclic structure. While the fragmentation will be dominated by the carboxylic acid groups, the stability of the bicyclo[2.2.2]octane ring can be inferred. The fragmentation of dicarboxylic acids often proceeds through the loss of water (H₂O) and carbon dioxide (CO₂).
Experimental Protocols
For the analysis of this compound and its analogs, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol would be employed.
GC-MS Analysis Protocol
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
This protocol is a robust starting point for the analysis of semi-volatile organic compounds and would be suitable for the bicyclic esters discussed. The use of comprehensive multidimensional GC-MS (GCxGC-MS) could be employed for more complex mixtures containing these compounds.[10]
Caption: A generalized workflow for the GC-MS analysis of bicyclic esters.
Conclusion and Future Outlook
While direct experimental mass spectrometry data for this compound is currently elusive, a thorough understanding of fundamental mass spectrometric principles allows for a confident prediction of its fragmentation behavior. By comparing these predictions with the known data of its dimethyl analog and considering the fragmentation of the parent dicarboxylic acid, we can establish a reliable analytical framework. This comparative guide underscores the importance of leveraging foundational scientific knowledge to navigate data gaps in research and development. The acquisition of experimental data for this compound would be a valuable contribution to the scientific community, allowing for the validation and refinement of the predictions outlined herein.
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Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Structural characterization of wax esters by electron ionization mass spectrometry. ResearchGate. Available at: [Link]
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A Comparative Guide to the Thermal Stability of Polymers: The Impact of Bicyclo[2.2.2]octane Moieties
This guide provides a detailed comparison of the thermal stability of polymers incorporating bicyclo[2.2.2]octane units against traditional polymer structures. We will delve into the structural rationale for the enhanced thermal properties and present supporting experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and application of high-performance polymers.
Introduction: The Quest for Thermally Stable and Processable Polymers
In the realm of advanced materials, particularly for aerospace, electronics, and biomedical applications, the demand for polymers that can withstand extreme temperatures without degrading is paramount. Aromatic polyimides, for example, are renowned for their exceptional thermal and chemical resistance. However, their rigid, planar backbones often lead to strong interchain interactions, resulting in poor solubility and high melting temperatures, which severely limits their processability.[1]
A key strategy in polymer design is to introduce structural modifications that disrupt chain packing and improve solubility, ideally with minimal compromise to thermal stability.[1][2] One of the most successful approaches is the incorporation of bulky, non-coplanar, and rigid alicyclic units into the polymer backbone. This guide focuses on the bicyclo[2.2.2]octane moiety, a three-dimensional cage-like structure, and its profound effect on enhancing the thermal properties of polymers.
The Structural Impact of Bicyclo[2.2.2]octane Units
The unique, rigid, three-dimensional structure of the bicyclo[2.2.2]octane unit is central to its ability to enhance polymer performance. When incorporated into a polymer backbone, it imparts several key characteristics:
-
Increased Chain Stiffness: The rigid bicyclic structure restricts rotational freedom along the polymer chain. This increased main-chain stiffness is a primary contributor to higher glass transition temperatures (Tg).[3]
-
Disruption of Chain Packing: Unlike flat aromatic rings, the bulky, non-planar shape of the bicyclo[2.2.2]octane unit prevents polymer chains from packing closely together. This reduces intermolecular forces, which surprisingly enhances solubility in organic solvents without significantly lowering thermal stability.[1][2][4]
-
Elevated Decomposition Temperature: The inherent stability of the bicyclic aliphatic ring system contributes to the overall thermal robustness of the polymer, leading to high decomposition temperatures (Td).
To visualize this, consider the structural difference between a polyimide derived from a bicyclo[2.2.2]octane-based dianhydride and one from a conventional aromatic dianhydride.
Caption: Structural comparison of a bicyclo[2.2.2]octane-containing polyimide vs. a fully aromatic polyimide.
Comparative Analysis of Thermal Properties
The most direct way to assess thermal stability is through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures weight loss as a function of temperature, indicating the onset of decomposition, while DSC detects heat flow changes associated with phase transitions, such as the glass transition.
Thermal Decomposition (TGA Data)
Polymers containing bicyclo[2.2.2]octane units consistently demonstrate excellent thermal stability, with decomposition temperatures often exceeding 400°C.[1][2][4][5] Studies on polyimides synthesized from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) show that the onset of thermal decomposition occurs between 437°C and 460°C in a nitrogen atmosphere.[2] These values are only slightly lower than those of fully aromatic polyimides, representing a minor trade-off for significantly improved processability.[2]
| Polymer ID | Monomers | Decomposition Temp. (Td, 5% loss) | Source |
| BTD-MIMA | BTD + 4,4'-methylenebis(2,6-dimethylaniline) | 460°C | [2] |
| BTD-HFA | BTD + 2,2-bis(4-aminophenyl)hexafluoropropane | 437°C | [2] |
| BTD-FND | BTD + 4,4'-(9-fluorenylidene)dianiline | 455°C | [2] |
| BTD-TPM | BTD + 4,4',4''-tris(p-aminophenyl)triphenylmethane | 448°C | [2] |
| PI-1 | Bicyclo(2.2.2)oct-7-ene dianhydride + 1,4-phenylenediamine | 460°C | [6] |
| PI-2 | Bicyclo(2.2.2)oct-7-ene dianhydride + 1,3-phenylenediamine | 379°C | [6] |
Table 1: Decomposition temperatures of various polyimides containing bicyclo[2.2.2]octane units.
Glass Transition Temperature (DSC Data)
The glass transition temperature (Tg) is a critical indicator of a polymer's operational temperature limit, especially for amorphous polymers. The rigidity of the bicyclo[2.2.2]octane unit significantly elevates the Tg. Polyimides based on this structure exhibit high glass transition temperatures, generally ranging from 272°C to over 380°C.[1][2][4] This high Tg ensures that the material retains its mechanical properties at elevated temperatures. In contrast, polymers with flexible aliphatic chains typically have much lower Tg values.[7]
| Polymer ID | Monomers | Glass Transition Temp. (Tg) | Source |
| BTD-MIMA | BTD + 4,4'-methylenebis(2,6-dimethylaniline) | 355°C | [2] |
| BTD-HFA | BTD + 2,2-bis(4-aminophenyl)hexafluoropropane | 272°C | [2] |
| BTD-TPM | BTD + 4,4',4''-tris(p-aminophenyl)triphenylmethane | 344°C | [2] |
| Various PIs | Bicyclo[2.2.2]octane dianhydrides + aromatic diamines | > 380°C | [4] |
Table 2: Glass transition temperatures of polyimides containing bicyclo[2.2.2]octane units.
Experimental Protocols for Thermal Analysis
To ensure reproducible and reliable data, standardized protocols for TGA and DSC are essential.
Workflow for Polymer Thermal Characterization
The process involves sample preparation followed by sequential analysis using TGA and DSC to determine decomposition and transition temperatures, respectively.
Caption: A standardized workflow for the thermal analysis of polymer samples.
Protocol for Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a clean TGA pan (typically platinum or alumina).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 40-100 mL/min) to prevent oxidative degradation.[8][9]
-
Heating Program: Heat the sample from ambient temperature (e.g., 50°C) to a final temperature (e.g., 600-800°C) at a linear heating rate, typically 10°C/min.[8][10]
-
Data Acquisition: Record the sample's mass as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition (Td) or the temperature at which 5% weight loss occurs (T₅%).
-
Protocol for Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a standard material like indium.
-
Sample Preparation: Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.[11]
-
Atmosphere: Maintain an inert atmosphere by purging the sample chamber with nitrogen at a flow rate of 50 mL/min.[8]
-
Heating Program:
-
First Heat: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected Tg and melting point to erase its prior thermal history.[8][11]
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.
-
Second Heat: Reheat the sample at the same rate as the first scan. The Tg is determined from this second heating scan, which provides a clear and reproducible measurement.[12]
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Analysis: Identify the glass transition as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[13]
-
Conclusion
The incorporation of bicyclo[2.2.2]octane units into polymer backbones is a highly effective strategy for creating materials with an exceptional balance of properties. These polymers exhibit high thermal stability, with decomposition temperatures often exceeding 430°C, and high glass transition temperatures, ensuring mechanical integrity at elevated temperatures.[2] Crucially, the bulky, three-dimensional nature of the bicyclic moiety enhances solubility and processability, overcoming a major hurdle associated with traditional high-performance aromatic polymers.[1][4] This makes them prime candidates for advanced applications where both robust performance and ease of fabrication are required.
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Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. MDPI. [Link]
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Synthesis and Characterization of High Performance Polyimides Containing the Bicyclo(2.2.2)oct-7-ene Ring System. NASA Technical Reports Server (NTRS). [Link]
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Soluble and Colorless Polyimides from Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-Dianhydrides. ACS Publications. [Link]
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Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. ResearchGate. [Link]
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Synthesis and Characterization of New Soluble Polyimides... Sci-Hub. [Link]
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High- T g PLA copolymers via base-catalyzed transesterification of PLA with 2,5,7-trioxabicyclo[2.2.2]octan-6-one. RSC Publishing. [Link]
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Combustion behavior and thermal degradation properties of epoxy resins with a curing agent containing a caged bicyclic phosphate. ScienceDirect. [Link]
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The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. SpringerLink. [Link]
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Investigation of Polymers with Differential Scanning Calorimetry. University of Arizona. [Link]
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The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PubMed Central. [Link]
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Biological activity of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate derivatives vs other scaffolds
A Comparative Guide to the Biological Activity of Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate Derivatives versus Other Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the vast array of carbocyclic systems, the bicyclo[2.2.2]octane (BCO) framework has emerged as a compelling candidate due to its unique structural attributes.[1] This rigid, three-dimensional scaffold provides a fixed orientation of substituents, a feature that can be exploited to enhance binding affinity and selectivity towards biological targets. This guide provides a comparative analysis of the biological activity of this compound derivatives and related BCO compounds against other common molecular scaffolds, supported by experimental data and methodologies.
The Bicyclo[2.2.2]octane Scaffold: A Foundation for Innovation
The BCO core is a saturated bicyclic hydrocarbon with a highly symmetrical and rigid structure. This rigidity minimizes the entropic penalty upon binding to a target protein, potentially leading to higher affinity compared to more flexible scaffolds. Furthermore, the BCO cage can serve as a non-aromatic bioisostere for phenyl rings, offering a strategy to modulate physicochemical properties such as solubility and metabolic stability.[2]
Comparative Biological Activities
While specific studies focusing exclusively on the biological activities of this compound are limited in publicly available literature, the broader class of BCO derivatives has demonstrated a wide spectrum of biological activities.
Anticancer Activity: A Tale of Two Scaffolds
The BCO scaffold has been investigated as a substitute for aromatic rings in established anticancer agents. A notable example is the modification of Imatinib, a tyrosine kinase inhibitor. Replacement of a para-substituted phenyl ring with a 2-oxabicyclo[2.2.2]octane core, a heteroatom-containing analogue of the BCO scaffold, resulted in a compound with significantly improved metabolic stability in human liver microsomes.[2] This highlights the potential of the BCO framework to enhance the drug-like properties of existing therapeutics.
However, the substitution is not always beneficial. In a study on antifolate agents, the replacement of the phenyl ring in aminopterin with a bicyclo[2.2.2]octane ring system led to a loss of inhibitory activity against dihydrofolate reductase (DHFR). This underscores the critical role of the aromatic system in the binding of aminopterin to its target and illustrates that the suitability of a scaffold is highly target-dependent.
Table 1: Comparative in vitro Anticancer Activity Data
| Compound/Scaffold | Target | Cell Line | IC50 (µM) | Reference |
| Bicyclic Compound 4d (Benzimidazole chalcone-derived) | Bcl-2/Mcl-1 | AW13516 (Oral Cancer) | 7.12 | [3] |
| Bicyclic Compound 6d (Flavonoid-derived) | Bcl-2/Mcl-1 | AW13516 (Oral Cancer) | 17.18 | [3] |
| Fused Bicyclo[2.2.2]octene 11a | SARS-CoV-2 3CLpro | - | 102.2 | [4] |
This table presents data for bicyclic compounds to illustrate the potential of such scaffolds, in the absence of specific data for this compound derivatives.
Antimicrobial and Antiprotozoal Potential
Derivatives of the BCO scaffold have also shown promise as antimicrobial and antiprotozoal agents. For instance, certain bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones have demonstrated potent antitrypanosomal activity with IC50 values below 0.3 µM.[5] Furthermore, some bicyclooctanone oximes have exhibited antimalarial activity comparable to that of chloroquine.[6]
In a comparative context, a study on tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane (a nitrogen-containing BCO analogue) demonstrated that derivatives with an o-phenylenebismethyl linker or a propylene aliphatic linker had minimum inhibitory concentrations (MICs) comparable or superior to the antibiotic ciprofloxacin against Pseudomonas aeruginosa and Staphylococcus aureus.
Table 2: Comparative in vitro Antimicrobial Activity Data
| Compound/Scaffold | Organism | MIC (µg/mL) | Reference |
| Tetracationic DABCO derivative 1c | P. aeruginosa | ≤ 2.5 | |
| Tetracationic DABCO derivative 1e | S. aureus | ≤ 2.5 | |
| Ciprofloxacin (Reference) | P. aeruginosa | 3.2 | [7] |
| Ciprofloxacin (Reference) | S. aureus | 3.2 | [7] |
DABCO: 1,4-diazabicyclo[2.2.2]octane
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for assessing the biological activity of novel compounds are essential.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., AW13516) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., bicyclic compounds 4d and 6d) and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, P. aeruginosa) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of BCO derivatives is intrinsically linked to the nature and orientation of the substituents on the rigid scaffold. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[8] For instance, in the case of antiprotozoal bicyclo[2.2.2]octanone derivatives, the nature of the substituent at the 4-position significantly influences activity.
Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives. Direct, head-to-head comparative studies against established scaffolds under standardized assay conditions are necessary to definitively establish the advantages and disadvantages of the BCO framework for specific biological targets.
Visualizing the Concepts
Caption: A conceptual workflow for the comparative analysis of different molecular scaffolds in drug discovery.
Caption: A streamlined experimental workflow for the biological evaluation and comparison of different molecular scaffolds.
Conclusion
The bicyclo[2.2.2]octane scaffold, and by extension its diethyl dicarboxylate derivatives, represents a promising platform for the development of novel therapeutic agents. Its rigid, three-dimensional structure offers distinct advantages over more flexible or planar scaffolds in terms of pre-organizing substituents for optimal target binding. While direct comparative data for this compound derivatives is currently scarce, the broader family of BCO compounds has demonstrated significant potential in anticancer, antimicrobial, and antiprotozoal applications. Further focused research, employing rigorous comparative studies and standardized protocols, is warranted to fully elucidate the therapeutic potential of this intriguing molecular framework.
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Hu, Y., & Bajorath, J. (2015). Structural and Activity Profile Relationships Between Drug Scaffolds. The AAPS Journal, 17(3), 609-619. [Link]
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Fülöp, F., & Palkó, M. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(8), 6649-6666. [Link]
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Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6296. [Link]
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Jadhav, P. D., et al. (2022). Identification of bicyclic compounds that act as dual inhibitors of Bcl-2 and Mcl-1. Medicinal Chemistry Research, 31(10), 1695-1710. [Link]
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Seebacher, W., et al. (2005). 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities. European Journal of Pharmaceutical Sciences, 24(4), 281-289. [Link]
-
Roy, D., & Ghorai, M. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Organic & Biomolecular Chemistry, 21(30), 6199-6231. [Link]
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Salehi, B., et al. (2021). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 26(19), 5764. [Link]
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Llabres-Campaner, P. J., et al. (2017). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal-organic frameworks. Dalton Transactions, 46(23), 7397-7402. [Link]
-
Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60. [Link]
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3A Senrise. (n.d.). Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, 98%. Retrieved from [Link]
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Sova, M., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Pharmaceuticals, 15(5), 539. [Link]
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Rosowsky, A., et al. (1987). Synthesis and antifolate evaluation of the aminopterin analogue with a bicyclo[2.2.2]octane for a p-aminobenzoyl ring. Journal of Medicinal Chemistry, 30(8), 1462-1467. [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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Seebacher, W., et al. (2005). Antiprotozoal activities of new bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols. European Journal of Pharmaceutical Sciences, 24(4), 281-289. [Link]
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Yu, J., et al. (2025). Dicycloplatin, a Novel Analog of Cisplatin and Carboplatin, May Provide Therapeutic Advancement in Cancer Chemotherapy. Anticancer Research, 45(12), 5247-5254. [Link]
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Faist, J., et al. (2007). Bicyclo[2.2.2]octyl esters of dialkylamino acids as antiprotozoals. Bioorganic & Medicinal Chemistry, 15(16), 5543-5550. [Link]
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ResearchGate. (2024). Comparative Analysis of Bispecific Antibodies and CAR T-Cell Therapy in Follicular Lymphoma. [Link]
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Bouwman, F. I., et al. (2013). Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics. International Journal of Molecular Sciences, 14(12), 23838-23853. [Link]
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Schmidt, Y., et al. (2011). Bispidine Analogues of Cisplatin, Carboplatin, and Oxaliplatin. Synthesis, Structures, and Cytotoxicity. Inorganic Chemistry, 50(17), 8459-8470. [Link]
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A Comparative Guide to Cost-Effective Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of bicyclo[2.2.2]octane-1,4-dicarboxylic acid has made it a valuable building block in a multitude of chemical applications. Its use as a non-planar, rigid linker in the design of metal-organic frameworks (MOFs), specialty polymers with enhanced thermal and mechanical properties, and as a scaffold in medicinal chemistry for the development of novel therapeutics underscores the importance of efficient and economical synthetic access.[1][2] This guide provides a comparative analysis of prominent synthetic methodologies for bicyclo[2.2.2]octane-1,4-dicarboxylic acid, with a focus on cost-effectiveness, practicality, and scalability. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a side-by-side comparison of their performance based on reported experimental data.
Introduction to the Synthetic Challenge
The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid presents a unique set of challenges. The bridgehead carboxylic acid groups are at sterically hindered positions, making their direct introduction via standard methods difficult. Consequently, multi-step synthetic sequences are typically required. Historically, a common route involved the use of large quantities of hazardous and costly reagents like Raney nickel for desulfurization, creating significant safety and cost barriers to large-scale production.[1] This has spurred the development of more innovative and cost-effective approaches, which we will explore in detail.
Comparative Analysis of Synthetic Routes
We will focus on two of the most viable and contrasting methods for the synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid:
-
The Semicarbazone Route: A modern, optimized multi-step synthesis that avoids hazardous reagents.
-
The Palladium-Catalyzed Oxidation/Carbonylation Route: A more direct approach from a readily available starting material, though requiring specialized equipment.
Method 1: The Semicarbazone Route
This method represents a significant improvement over older multi-step syntheses. It is characterized by its avoidance of large quantities of pyrophoric Raney nickel and its utilization of microwave technology to accelerate key steps, making it a safer, more time-efficient, and cost-effective option for laboratory-scale synthesis.[1][3] The overall strategy involves the construction of a bicyclic diketone intermediate, followed by the formation of a semicarbazone and its subsequent Wolff-Kishner-type reduction.
Caption: Synthetic pathway for the semicarbazone route.
Step 1: Synthesis of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere.
-
Diethyl succinate (2.0 eq) is added dropwise to the refluxing sodium ethoxide solution.
-
The reaction mixture is refluxed for 2 hours, during which a solid precipitate forms.
-
After cooling to room temperature, the solid is collected by filtration, washed with diethyl ether, and then dissolved in water.
-
The aqueous solution is acidified with dilute hydrochloric acid to precipitate the product, which is then filtered, washed with water, and dried.
Step 2: Synthesis of Bicyclo[2.2.2]octane-2,5-dione
-
The diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (1.0 eq) is dissolved in a suitable solvent such as 1,2-dimethoxyethane.
-
Sodium hydride (2.2 eq) is added portion-wise at 0 °C.
-
1,2-dibromoethane (1.1 eq) is added, and the mixture is refluxed for 48 hours.
-
The reaction is quenched with water, and the organic solvent is removed under reduced pressure.
-
The aqueous residue is refluxed with concentrated hydrochloric acid for 4 hours to effect decarboxylation.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude diketone.
Step 3: Formation and Reduction of the Semicarbazone
-
The crude bicyclo[2.2.2]octane-2,5-dione is reacted with semicarbazide hydrochloride and sodium acetate in aqueous ethanol. This step can be accelerated using microwave irradiation.
-
The resulting semicarbazone is isolated by filtration.
-
The dried semicarbazone is mixed with powdered potassium hydroxide and heated to 160-180 °C until gas evolution ceases.
-
The solid residue is dissolved in water, filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the final product.
-
The bicyclo[2.2.2]octane-1,4-dicarboxylic acid is collected by filtration, washed with cold water, and dried.
Method 2: Palladium-Catalyzed Oxidation/Carbonylation Route
This route, described in the patent literature, offers a more convergent approach starting from 1,4-dimethylene cyclohexane, which can be derived from 1,4-cyclohexanedimethanol.[4] The key steps involve a palladium-catalyzed oxidation to form a bicyclo[2.2.2]octane-1,4-diol intermediate, followed by a double carbonylation to introduce the carboxylic acid functionalities.
Caption: Synthetic pathway for the Pd-catalyzed oxidation/carbonylation route.
Step 1: Synthesis of Bicyclo[2.2.2]octane-1,4-diol
-
To a solution of 1,4-dimethylene cyclohexane (1.0 eq) in acetic acid are added palladium(II) acetate (catalytic amount) and aqueous hydrogen peroxide (excess).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by GC-MS).
-
The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude diol.
Step 2: Carbonylation to Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
-
The crude bicyclo[2.2.2]octane-1,4-diol (1.0 eq) is dissolved in fuming sulfuric acid in a high-pressure autoclave.
-
The autoclave is pressurized with carbon monoxide (e.g., 1000-2000 psi).
-
The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for several hours.
-
After releasing the pressure, the reaction mixture is carefully poured onto ice.
-
The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., water or acetic acid) to yield the pure dicarboxylic acid.[4]
Performance Comparison
| Parameter | Semicarbazone Route | Pd-Catalyzed Oxidation/Carbonylation Route |
| Starting Materials | Diethyl succinate, 1,2-dibromoethane | 1,4-Cyclohexanedimethanol (precursor to 1,4-dimethylene cyclohexane) |
| Overall Yield | ~42%[1] | ~48% (from diol)[4] |
| Key Reagents | Sodium ethoxide, sodium hydride, semicarbazide, KOH | Palladium(II) acetate, hydrogen peroxide, fuming sulfuric acid, carbon monoxide |
| Safety Considerations | Use of sodium hydride (flammable solid). Microwave heating requires appropriate equipment. | Use of fuming sulfuric acid (highly corrosive). High-pressure carbon monoxide requires a specialized reactor and careful handling. |
| Equipment | Standard laboratory glassware, microwave reactor (optional) | High-pressure autoclave |
| Cost-Effectiveness | Reported to be significantly more cost-effective than older methods.[1][3] | Potentially cost-effective at scale due to fewer steps, but high initial equipment cost. |
| Scalability | Readily scalable in a laboratory setting. | More suited for industrial-scale production due to specialized equipment. |
Experimental Data: Product Characterization
The final product, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, is a white crystalline solid. Its identity and purity can be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | A sharp singlet for the 12 equivalent methylene protons. The chemical shift will depend on the solvent used (typically around 1.8-2.0 ppm in DMSO-d₆). A broad singlet for the two carboxylic acid protons at a downfield chemical shift (>10 ppm).[5][6] |
| ¹³C NMR | Three signals are expected: one for the bridgehead carbons bearing the carboxylic acid groups, one for the carboxylic acid carbons, and one for the methylene carbons. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹), and a strong C=O stretch (around 1700 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 198.22. |
| Melting Point | Reported to be >300 °C, often subliming without melting. |
A certificate of analysis from a commercial supplier confirms that the ¹H NMR and LCMS data are consistent with the structure of bicyclo[2.2.2]octane-1,4-dicarboxylic acid.[5]
Conclusion and Recommendations
Both the semicarbazone route and the palladium-catalyzed oxidation/carbonylation route offer viable pathways to bicyclo[2.2.2]octane-1,4-dicarboxylic acid, each with distinct advantages and disadvantages.
For academic research and laboratory-scale synthesis , the semicarbazone route is highly recommended. Its proven cost-effectiveness, avoidance of highly hazardous and specialized high-pressure equipment, and amenability to acceleration via microwave heating make it a practical and accessible choice. The multi-step nature of the synthesis is a manageable trade-off for the enhanced safety and lower capital investment.
For industrial-scale production , the palladium-catalyzed oxidation/carbonylation route presents a more attractive option. Its convergent nature, starting from a readily available feedstock, could lead to lower production costs at scale, provided the initial investment in high-pressure reactor technology is feasible. The use of a catalytic amount of palladium also contributes to its potential economic viability in a large-scale setting.
Ultimately, the choice of synthetic method will depend on the specific needs of the researcher or organization, balancing factors such as scale, available equipment, safety protocols, and overall budget. This guide provides the necessary technical information to make an informed decision for the cost-effective synthesis of this versatile and valuable chemical building block.
References
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The Bicyclo[2.2.2]octane Scaffold: A Rigid Framework for Potent Antiviral Agents
A Comparative Guide to the Efficacy of Bicyclo[2.2.2]octane Derivatives in Antiviral Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel antiviral agents with improved efficacy and resistance profiles is a perpetual challenge. In this landscape, the bicyclo[2.2.2]octane scaffold has emerged as a compelling structural motif. Its rigid, three-dimensional architecture offers a unique platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with viral protein targets. This guide provides a comparative analysis of the antiviral efficacy of various bicyclo[2.2.2]octane derivatives, supported by experimental data and detailed methodologies, to inform and guide future drug discovery efforts.
The Rationale for Bicyclo[2.2.2]octane in Antiviral Design
The bicyclo[2.2.2]octane core offers several advantages in medicinal chemistry. Its conformational rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities. This defined three-dimensional structure allows for the exploration of chemical space in a more controlled manner compared to flexible aliphatic chains. Furthermore, the lipophilic nature of the cage structure can facilitate cell membrane permeability, a crucial factor for targeting intracellular viral replication processes.
Comparative Efficacy Against Key Viral Targets
The versatility of the bicyclo[2.2.2]octane scaffold is demonstrated by its application against a range of viruses, targeting different stages of the viral life cycle.
Influenza A Virus: A Multi-pronged Attack
Bicyclo[2.2.2]octane derivatives have been investigated as inhibitors of several key influenza A virus proteins.
The influenza A M2 protein is a proton-selective ion channel essential for viral uncoating. Bicyclo[2.2.2]octan-1-amines and related compounds have been explored as analogs of the adamantane-based drugs amantadine and rimantadine, which also target the M2 channel. The rigid bicyclic core is thought to mimic the adamantane cage, allowing it to block the channel pore.
| Compound Class | Target | Virus Strain | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| Bicyclo[2.2.2]octan-1-amines | M2 ion channel | Influenza A/Swine/S-15 | Similar activity to saturated counterparts | Amantadine | Not specified in direct comparison | [1] |
| Tricyclic amine (94) | M2 ion channel | Influenza A (in oocytes) | 8 | Amantadine | 16 | [2] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The influenza virus polymerase basic protein 2 (PB2) subunit plays a critical role in "cap-snatching," a process where the virus hijacks the 5' caps of host cell pre-mRNAs to initiate transcription of its own genome. Pimodivir, a potent PB2 inhibitor that reached clinical trials, features a bicyclo[2.2.2]octane moiety. Recent studies have focused on modifying this scaffold to improve potency and pharmacokinetic properties. For instance, the introduction of a cyclopropyl-fused ring onto the bicyclo[2.2.2]octane core of a pimodivir analog (compound 3) resulted in significantly enhanced activity.
| Compound | Target | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Comparator | Comparator EC50 (nM) | Reference |
| Pimodivir | PB2 | A/H1N1 | 8 | >1 | >125 | - | - | [1] |
| Pimodivir | PB2 | A/H3N2 | 12 | >1 | >83 | - | - | [1] |
| Compound 3 | PB2 | A/H1N1pdm09 | 0.18 | >10 | >55,556 | Pimodivir | 14.7 | [1] |
| Compound 3 | PB2 | A/Tex12-Like/H3N2 | 0.25 | >10 | >40,000 | Pimodivir | 16.0 | [1] |
In a lethal influenza mouse challenge model, this structural modification led to a 7-fold reduction in the effective dose compared to pimodivir, highlighting the significant impact of subtle changes to the bicyclo[2.2.2]octane scaffold[1].
The design of tetrasubstituted bicyclo[2.2.2]octane derivatives has been proposed as a strategy to inhibit influenza virus sialidase (neuraminidase), an enzyme crucial for the release of progeny virions from infected cells[3]. While this indicates the potential of the scaffold to target this key viral enzyme, specific comparative efficacy data with established neuraminidase inhibitors like oseltamivir is still emerging.
SARS-CoV-2: Targeting the Main Protease
The SARS-CoV-2 3C-like protease (3CLpro) is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Fused bicyclo[2.2.2]octene derivatives have been designed as non-covalent inhibitors of this protease. The rigid scaffold is intended to mimic the presentation of hydrophobic moieties in flexible HIV-1 protease inhibitors that have shown some activity against SARS-CoV-2[4][5].
| Compound | Target | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| 11a | SARS-CoV-2 3CLpro | 102.2 | - | - | [4][5] |
While the reported IC50 is in the micromolar range, this initial finding provides a basis for further optimization of the bicyclo[2.2.2]octene scaffold to achieve higher potency against SARS-CoV-2 3CLpro.
Coxsackievirus B3: Potent Inhibition of a Picornavirus
Spirooliganones featuring a unique spiro[bicyclo[2.2.2]octane-2,2′-bicyclo[3.1.0]hexane] carbon skeleton have demonstrated significant inhibitory activity against Coxsackievirus B3 (CVB3), a member of the Picornaviridae family and a causative agent of myocarditis[6].
| Compound | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Spirooliganone C (1) | CVB3 | 11.11 | >50 | >4.5 | [6] |
| (+)-Spirooliganone (5) | CVB3 | 1.11 | >50 | >45 | [6] |
The high potency and selectivity index of (+)-Spirooliganone (5) underscore the potential of complex bicyclo[2.2.2]octane-containing natural products as leads for the development of antivirals against enteroviruses.
Mechanistic Insights and Signaling Pathways
The antiviral mechanisms of bicyclo[2.2.2]octane derivatives are diverse and target-specific.
Caption: Mechanisms of action for different classes of bicyclo[2.2.2]octane antiviral derivatives.
Experimental Protocols
The evaluation of antiviral efficacy relies on robust and standardized in vitro assays. Below are step-by-step methodologies for key experiments.
Plaque Reduction Assay for Influenza Virus
This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.
Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.
Detailed Steps:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare a series of dilutions of the test compound in serum-free medium.
-
Virus-Compound Incubation: Mix a standardized amount of influenza virus (e.g., 100 plaque-forming units) with each compound dilution and incubate for 1 hour.
-
Infection: Wash the MDCK cell monolayers and infect with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days.
-
Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This biochemical assay measures the direct inhibition of the 3CLpro enzyme.
Caption: Workflow for a FRET-based 3CLpro inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of recombinant SARS-CoV-2 3CLpro and a specific fluorogenic peptide substrate that contains a cleavage site for the enzyme, flanked by a fluorophore and a quencher (Förster Resonance Energy Transfer pair).
-
Compound Addition: Add varying concentrations of the test compound to the wells of a microplate.
-
Enzyme Addition: Add the 3CLpro enzyme to the wells and incubate briefly to allow for inhibitor binding.
-
Reaction Initiation: Add the FRET substrate to initiate the enzymatic reaction.
-
Signal Detection: In the absence of an inhibitor, the enzyme cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Measure the fluorescence intensity kinetically.
-
Data Analysis: Calculate the initial reaction velocities from the fluorescence data. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral effect is not due to cell death.
Detailed Steps:
-
Cell Seeding: Seed cells (the same type as used in the antiviral assay) in a 96-well plate.
-
Compound Treatment: Treat the cells with the same range of concentrations of the test compound as used in the efficacy assays.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculation: The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50% compared to untreated control cells. The Selectivity Index (SI) is then calculated as CC50 / IC50 , with a higher SI value indicating a more promising therapeutic window.
Conclusion and Future Directions
The bicyclo[2.2.2]octane scaffold has proven to be a valuable framework in the design of novel antiviral agents against a diverse range of viruses. Its rigid structure allows for precise positioning of pharmacophoric groups, leading to potent and selective inhibition of viral targets. The examples presented in this guide for influenza, SARS-CoV-2, and Coxsackievirus B3 highlight the versatility of this chemical moiety.
Future research should focus on expanding the chemical diversity of bicyclo[2.2.2]octane libraries and conducting systematic structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic profiles. Head-to-head comparisons with standard-of-care antivirals in standardized assays will be crucial for accurately assessing their therapeutic potential. The continued exploration of this rigid scaffold holds significant promise for the development of the next generation of effective antiviral drugs.
References
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Tu, Y., et al. (2023). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Chand, P., et al. (1999). Synthesis of a Tetrasubstituted Bicyclo [2.2.2] Octane as a Potential Inhibitor of Influenza Virus Sialidase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Herlah, B., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Pharmaceuticals. [Link]
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Perdih, A., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL Main Protease. ResearchGate. [Link]
-
Qu, J., et al. (2021). Antiviral spirooliganones C and D with a unique spiro[bicyclo[2.2.2]octane-2,2′-bicyclo[3.1.0]hexane] carbon skeleton from the roots of Illicium oligandrum. Organic Letters. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Navigating the lifecycle of a chemical reagent extends beyond its application in an experiment; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a Senior Application Scientist, my aim is to ground these procedures in the principles of chemical safety and regulatory compliance, offering not just a "how-to," but a "why-to" for each critical step.
Part 1: Core Safety Directives & Hazard Assessment
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While this compound is a stable compound, it is crucial to treat it and its parent compounds with appropriate care.[1] The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[2]
1.1. Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3] The minimum required PPE includes:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.[4]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[4]
-
Body Protection: A standard laboratory coat is required.[5]
1.2. Hazard Identification: The first step in compliant waste management is to determine if the waste is hazardous.[6] Laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[7] Hazardous waste is defined by the U.S. Environmental Protection Agency (EPA) as a waste that exhibits a hazardous characteristic (ignitability, corrosivity, reactivity, toxicity) or is specifically "listed" by name.[8][9]
For this compound:
-
Ignitability, Corrosivity, Reactivity: This compound is not classified as a flammable solid, nor is it expected to be corrosive or highly reactive under standard laboratory conditions.
Given the potential for irritation and the general principle of treating unknown waste as hazardous, this compound waste should be managed as hazardous chemical waste.
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final hand-off for disposal.
Step 1: Waste Characterization and Segregation At the point of generation, the waste must be characterized.
-
Solid Waste: Unused or expired this compound should be considered solid chemical waste. Contaminated items such as gloves, weigh boats, or absorbent paper should also be disposed of as solid hazardous waste.[5]
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The segregation of this waste is critical.
-
Do NOT mix with incompatible waste streams.
-
Segregate from other organic solvents, acids, and bases to prevent unintended reactions.[11]
-
Step 2: Containerization Proper containment is essential to prevent leaks and ensure safe transport.
-
Use Appropriate Containers: Store waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[5][11] Plastic containers are often preferred for general chemical waste.[8]
-
Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[5]
-
Secondary Containment: Place the primary waste container in a secondary containment tray to mitigate potential spills.[11]
Step 3: Labeling Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[8] Use the hazardous waste tags provided by your institution's EHS department.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List all other components of the mixture, including solvents.
-
The approximate concentrations of each component.
-
The date accumulation started.
-
The specific hazards associated with the waste (e.g., "Irritant").
-
Step 4: Accumulation and Storage Waste must be stored in a designated and properly managed area.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[8] This area should be under the direct control of laboratory personnel.[5]
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[8] This prevents the release of vapors and reduces the risk of spills.
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[8]
-
Do Not Use Drains: Never dispose of this compound, or solutions containing it, down the sink. This is a violation of environmental regulations.
-
Do Not Evaporate: Evaporation in a fume hood is not an acceptable method of disposal.[7]
Step 6: Empty Container Disposal A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[2]
-
The container should be defaced of any chemical or hazardous waste labels.[7]
-
The cap should be removed before disposal as regular trash to signal that it is empty.[7]
Part 3: Data Summary & Workflow
Chemical & Safety Data Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | [12] |
| CAS Number | 1659-75-2 | [12] |
| Molecular Formula | C₁₄H₂₂O₄ | [12] |
| Physical Form | Solid | (for related dimethyl ester) |
| Known Hazards | Causes skin and eye irritation (based on related compounds) | [4][10] |
| Recommended Disposal | Treat as hazardous waste. May be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber. | [10] |
| EPA Waste Code | Not specifically listed. If dissolved in a listed solvent (e.g., xylene, acetone), it would carry that solvent's code (e.g., F003). Otherwise, determined by characteristic (likely D001-D043 if toxic). | [13][14] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. Available from: [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). Available from: [Link]
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Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Available from: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
-
1,4-Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. PubChem. Available from: [Link]
-
Safety Data Sheet - Diethyl 5,7-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. Boron Molecular. Available from: [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 1459-96-7. XiXisys. Available from: [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available from: [Link]
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EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Available from: [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. (2025-01-06). Available from: [Link]
-
dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. MySkinRecipes. Available from: [Link]
-
843-59-4 - Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. ChemBK. Available from: [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Regulations.gov. Available from: [Link]
-
Material Safety Data Sheet BICYCLO[2.2.2]OCTANE-2,3,5,6-TETRACARBOXYLIC ACID. Valsynthese SA. (2020-11-03). Available from: [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. Available from: [Link]
Sources
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- 4. valsynthese.ch [valsynthese.ch]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 7. vumc.org [vumc.org]
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- 9. epa.gov [epa.gov]
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- 12. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid diethyl ester 95% | CAS: 1659-75-2 | AChemBlock [achemblock.com]
- 13. wku.edu [wku.edu]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Navigating the Safe Handling of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities into workflows is a constant. Among these is Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, a rigid, bicyclic compound with potential applications in medicinal chemistry and materials science. Ensuring the safe handling of this and similar compounds is paramount to protecting laboratory personnel and maintaining the integrity of research. This guide provides a comprehensive, experience-driven framework for the safe use, storage, and disposal of this compound, drawing upon established safety protocols for analogous chemical structures.
Hazard Assessment: Understanding the Risks
Key Potential Hazards:
-
Acute Toxicity: Potential for harm if ingested, absorbed through the skin, or inhaled.[1]
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]
It is crucial to operate under the assumption that this compound presents these hazards and to implement the appropriate control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is not merely a checklist but a dynamic process based on the scale and nature of the work being performed.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or dust generation. | Protects against direct contact of the chemical with the eyes, which are particularly sensitive to irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) should be worn. Inspect gloves for any signs of degradation or perforation before each use. | Prevents skin contact and absorption. The choice of glove material should be based on compatibility with the specific solvents being used in conjunction with the compound. |
| Body Protection | A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is advised. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of any dusts or aerosols, thereby reducing the risk of respiratory irritation. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination.
Safe Handling Procedures
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area within a chemical fume hood should be prepared.
-
Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment.
-
Weighing and Transfer: When weighing the solid compound, do so in a location that minimizes the potential for dust dispersion, such as a weigh boat within a fume hood. Use appropriate tools (spatulas, etc.) to handle the material.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately labeled with the chemical name, concentration, and any relevant hazard symbols.
-
Post-Handling: After handling, decontaminate the work area. Remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the designated waste container. Wash hands thoroughly with soap and water.[3]
Emergency Response
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh paper) and liquid waste in separate, clearly labeled, and sealed containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.
References
-
PubChem. 1,4-Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
